4-Bromo-2-nitrobenzyl alcohol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-bromo-2-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVBVFGGMFKIBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579286 | |
| Record name | (4-Bromo-2-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22996-19-6 | |
| Record name | (4-Bromo-2-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-2-nitrobenzyl alcohol (CAS: 22996-19-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2-nitrobenzyl alcohol, a key chemical intermediate in organic synthesis. This document consolidates essential physicochemical data, detailed experimental protocols, safety information, and potential applications to support its use in research and development.
Physicochemical Properties
This compound is a substituted aromatic compound with the chemical formula C₇H₆BrNO₃. Its structure features a benzene ring substituted with a bromo, a nitro, and a hydroxymethyl group. These functional groups impart specific reactivity, making it a versatile building block in the synthesis of more complex molecules.
| Property | Value | Source |
| CAS Number | 22996-19-6 | [1][2][3][4] |
| Molecular Formula | C₇H₆BrNO₃ | [2][4][5] |
| Molecular Weight | 232.03 g/mol | [2][4][5] |
| Appearance | Light yellow to light brown solid | |
| Melting Point | 95-99 °C | Awaiting experimental confirmation |
| Boiling Point | 338.5°C at 760 mmHg (Predicted) | [5] |
| Density | 1.8±0.1 g/cm³ (Predicted) | [5] |
| pKa | 13.57±0.10 (Predicted) | [1] |
| Refractive Index | 1.633 | [2] |
| Storage | Sealed in dry, Room Temperature |
Synthesis and Experimental Protocols
The most commonly cited method for the synthesis of this compound is the reduction of 4-bromo-2-nitrobenzoic acid.
Experimental Protocol: Reduction of 4-Bromo-2-nitrobenzoic Acid
This protocol is based on the reduction of the carboxylic acid functionality using a borane complex.
Materials:
-
4-Bromo-2-nitrobenzoic acid
-
Borane tetrahydrofuran complex (1 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Standard workup and purification apparatus
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-nitrobenzoic acid (1.0 eq) in anhydrous THF.
-
Cool the solution in an ice bath.
-
Slowly add the borane tetrahydrofuran complex solution (typically 1.5-2.0 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Applications in Organic Synthesis
This compound is a valuable intermediate in the synthesis of a variety of organic molecules due to its distinct functional groups that allow for selective chemical transformations. While specific applications in the synthesis of marketed drugs are not widely documented, its potential lies in its utility as a scaffold for building more complex, biologically active compounds.
The alcohol moiety can be oxidized to an aldehyde or an acid, or it can be converted to a leaving group for nucleophilic substitution. The nitro group can be reduced to an amine, which is a common functional group in many pharmaceuticals. The bromo group can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon bonds.
Spectroscopic Data
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
Fire Fighting Measures:
-
Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[11]
-
Firefighters should wear self-contained breathing apparatus.
Toxicological Information:
Conclusion
This compound is a valuable and versatile intermediate for organic synthesis. Its trifunctional nature allows for a wide range of chemical modifications, making it a useful building block for the synthesis of complex target molecules. While its direct application in specific, publicly disclosed drug development pathways is not extensively documented, its potential for creating novel chemical entities for pharmaceutical and materials science research is significant. Researchers using this compound should adhere to strict safety protocols and can utilize the synthetic and structural information provided in this guide to inform their work.
References
- 1. This compound | 22996-19-6 [amp.chemicalbook.com]
- 2. Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis [pyglifesciences.com]
- 3. This compound CAS#: 22996-19-6 [amp.chemicalbook.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. echemi.com [echemi.com]
- 6. 4-Bromobenzyl alcohol | C7H7BrO | CID 70119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Nitrobenzyl alcohol | C7H7NO3 | CID 69275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Bromobenzyl alcohol(873-75-6) 13C NMR spectrum [chemicalbook.com]
- 9. 4-Bromobenzyl alcohol(873-75-6) 1H NMR [m.chemicalbook.com]
- 10. 4-Nitrobenzyl alcohol(619-73-8) 13C NMR [m.chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]
(4-bromo-2-nitrophenyl)methanol chemical properties
An In-depth Technical Guide on the Chemical Properties of (4-bromo-2-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of (4-bromo-2-nitrophenyl)methanol, a key intermediate in organic synthesis. This document outlines its physicochemical characteristics, synthesis protocols, and safety information, presented in a format tailored for researchers and professionals in drug development.
Chemical and Physical Properties
(4-bromo-2-nitrophenyl)methanol, with the CAS Number 22996-19-6, is a significant organic compound utilized as an intermediate in various synthetic pathways.[1] Its fundamental properties are summarized below.
Table 1: Physical and Chemical Properties of (4-bromo-2-nitrophenyl)methanol
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO₃ | [1][2][3][4] |
| Molecular Weight | 232.03 g/mol | [1][2][3][4] |
| Appearance | Light yellow to light brown solid | [4] |
| Boiling Point (Predicted) | 338.5 ± 27.0 °C | [1][4] |
| Density (Predicted) | 1.767 ± 0.06 g/cm³ | [1][4] |
| pKa (Predicted) | 13.57 ± 0.10 | [4] |
| XLogP3 | 1.6 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 1 | [2] |
Spectroscopic Data (Analogous Compounds)
Table 2: 1H NMR Spectral Data of 1-(4-Bromophenyl)-2-nitroethan-1-ol
Solvent: CDCl₃, 400 MHz
| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Integration | Assignment |
| 7.61 | d | 8 Hz | 2H | Ar-H |
| 5.62 | m | 1H | CH-OH | |
| 4.61 | d | 40 Hz | 2H | CH₂-NO₂ |
| 3.62 | s | 1H | OH |
Source:[5]
Table 3: 13C NMR Spectral Data of 1-(4-Bromophenyl)-2-nitroethan-1-ol
Solvent: CDCl₃, 125 MHz
| Chemical Shift (δ) | Assignment |
| 147.95 | Ar-C |
| 145.31 | Ar-C |
| 127.01 | Ar-CH |
| 124.13 | Ar-C-Br |
| 80.67 | CH-OH |
| 69.98 | CH₂-NO₂ |
Source:[5]
Table 4: IR Spectral Data of 1-(4-Bromophenyl)-2-nitroethan-1-ol
Technique: KBr pellet
| Wavenumber (cm⁻¹) | Description |
| 3320 | O-H stretch |
| 3075 | Ar C-H stretch |
| 2965, 2885 | C-H stretch |
| 1608 | C=C stretch |
| 1532, 1358 | NO₂ stretch |
| 1112 | C-O stretch |
| 765 | C-Br stretch |
Source:[5]
Experimental Protocols
Synthesis of (4-bromo-2-nitrophenyl)methanol
This protocol describes the synthesis of (4-bromo-2-nitrophenyl)methanol from 4-bromo-2-nitrobenzoic acid.
Materials:
-
4-bromo-2-nitrobenzoic acid
-
Borane tetrahydrofuran complex solution (1 M in THF)
-
Saturated aqueous sodium hydrogencarbonate solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-bromo-2-nitrobenzoic acid (2.00 g, 8.13 mmol) at room temperature, add borane tetrahydrofuran complex solution (1 M in THF, 13 mL, 13 mmol) over 5 minutes.[2]
-
Stir the reaction mixture at room temperature for 72 hours.[2]
-
Carefully pour the reaction mixture into a saturated aqueous sodium hydrogencarbonate solution.[2]
-
Extract the aqueous layer with ethyl acetate.[2]
-
Dry the organic layer over magnesium sulfate.[2]
-
Concentrate the organic layer under reduced pressure to yield the product.[2]
General Purification Procedure (Illustrative)
While a specific purification protocol for (4-bromo-2-nitrophenyl)methanol was not found, a general procedure for similar compounds involves the following steps.
Procedure:
-
The crude product is isolated by vacuum filtration.
-
The collected solid is rinsed multiple times with water.[6]
-
The wet cake is air-dried, followed by drying in an oven at 50 °C to a constant mass.[6]
Reactivity and Safety
(4-bromo-2-nitrophenyl)methanol is a versatile intermediate in organic synthesis.[1] The presence of the nitro group, bromine atom, and benzyl alcohol moiety allows for a range of chemical transformations. The nitro group can be reduced to an amine, the bromine can participate in cross-coupling reactions, and the alcohol can be oxidized or converted to other functional groups.
Table 5: GHS Hazard and Precautionary Statements
| Statement | |
| Hazard Statement | H302: Harmful if swallowed |
| Precautionary Statement | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source:[4]
Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of (4-bromo-2-nitrophenyl)methanol.
Caption: Workflow for the synthesis of (4-bromo-2-nitrophenyl)methanol.
Reactivity Profile
This diagram outlines the potential reactive sites of (4-bromo-2-nitrophenyl)methanol.
Caption: Potential reactive sites on (4-bromo-2-nitrophenyl)methanol.
References
4-Bromo-2-nitrobenzyl alcohol molecular structure and formula
An In-depth Technical Guide to 4-Bromo-2-nitrobenzyl Alcohol
This technical guide provides a comprehensive overview of this compound, including its molecular structure, chemical formula, physicochemical properties, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Molecular Structure and Formula
This compound is an organic compound featuring a benzene ring substituted with a bromo group, a nitro group, and a hydroxymethyl group.[1][2]
Below is a two-dimensional representation of the molecular structure.
Caption: 2D structure of this compound.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| Molecular Weight | 232.03 g/mol | [3][6] |
| Exact Mass | 230.95311 Da | [6] |
| Density | 1.8 ± 0.1 g/cm³ | [6] |
| Boiling Point | 338.5 °C at 760 mmHg | [6] |
| Flash Point | 158.5 ± 23.7 °C | [6] |
| Refractive Index | 1.633 - 1.634 | [3][6] |
| Topological Polar Surface Area (TPSA) | 66 Ų | [6] |
| XLogP3 | 1.6 | [6] |
Experimental Protocols
Synthesis of this compound
This section details a common laboratory method for the synthesis of this compound via the reduction of 4-bromo-2-nitrobenzoic acid.
Objective: To synthesize (4-bromo-2-nitrophenyl)methanol from 4-bromo-2-nitrobenzoic acid.
Reagents:
-
4-bromo-2-nitrobenzoic acid
-
Borane tetrahydrofuran complex solution (1 M in THF)
-
Saturated aqueous sodium hydrogencarbonate solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Tetrahydrofuran (THF)
Procedure:
-
A solution of 4-bromo-2-nitrobenzoic acid (2.00 g, 8.13 mmol) in THF is prepared at room temperature.[6]
-
Borane tetrahydrofuran complex solution (1 M in THF, 13 mL, 13 mmol) is added to the solution over a period of 5 minutes.[6]
-
The reaction mixture is stirred at ambient temperature for 48-72 hours.[6] The progress of the reaction can be monitored using Liquid Chromatography-Mass Spectrometry (LCMS).[6]
-
Upon completion, the reaction mixture is carefully poured into a saturated aqueous solution of sodium hydrogencarbonate.[6]
-
The aqueous mixture is then extracted with ethyl acetate.[6]
-
The combined organic layer is dried over anhydrous magnesium sulfate (MgSO₄).[6]
-
The solvent is removed to yield the product, this compound.
The following diagram illustrates the workflow for the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Spectral Data of 4-Bromo-2-nitrobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 4-Bromo-2-nitrobenzyl alcohol. Detailed experimental protocols for acquiring such spectra are also included to aid in the practical application of these analytical techniques.
Predicted Spectral Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectral data for this compound. These predictions were generated using established computational algorithms and provide a valuable reference for the identification and characterization of this compound.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.15 | d | 1H | H-3 |
| 7.85 | dd | 1H | H-5 |
| 7.50 | d | 1H | H-6 |
| 4.80 | s | 2H | -CH₂- |
| 2.50 (broad) | s | 1H | -OH |
Solvent: CDCl₃. Predicted data is for reference and may vary from experimental results.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| 149.0 | C-2 |
| 139.0 | C-1 |
| 135.0 | C-5 |
| 130.0 | C-3 |
| 125.0 | C-6 |
| 122.0 | C-4 |
| 62.0 | -CH₂OH |
Solvent: CDCl₃. Predicted data is for reference and may vary from experimental results.
Table 3: Predicted IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400-3200 (broad) | O-H stretch (alcohol) |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (aliphatic) |
| 1520 & 1340 | N-O stretch (nitro group) |
| 1600-1450 | C=C stretch (aromatic ring) |
| 1050 | C-O stretch (primary alcohol) |
| 1030 | C-Br stretch |
Predicted data is for reference and may vary from experimental results.
Experimental Protocols
The following are detailed methodologies for acquiring ¹H NMR, ¹³C NMR, and IR spectra for a solid organic compound such as this compound.
¹H NMR Spectroscopy
Objective: To determine the proton environment in the molecule.
Materials:
-
This compound sample (approx. 5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (5 mm)
-
Pipette
-
Vortex mixer
-
NMR spectrometer
Procedure:
-
Weigh approximately 5-10 mg of the this compound sample and transfer it into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial.
-
Securely cap the vial and gently vortex until the sample is completely dissolved.
-
Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Carefully place the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.
-
Insert the sample into the NMR spectrometer.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedure. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Spectroscopy
Objective: To determine the carbon skeleton of the molecule.
Materials:
-
This compound sample (approx. 20-50 mg)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (5 mm)
-
Pipette
-
Vortex mixer
-
NMR spectrometer
Procedure:
-
Prepare a more concentrated sample than for ¹H NMR by dissolving 20-50 mg of this compound in 0.6-0.7 mL of deuterated solvent.
-
Follow steps 3-6 from the ¹H NMR protocol.
-
Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR. Proton decoupling is commonly used to simplify the spectrum and improve sensitivity.
-
Process the data as described in the ¹H NMR protocol.
-
Reference the chemical shifts to the deuterated solvent signal.
FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample (solid)
-
FT-IR spectrometer with an ATR accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Acquire the IR spectrum. The instrument will co-add multiple scans to generate the final spectrum.
-
After the measurement, release the press arm, remove the sample, and clean the ATR crystal thoroughly with a solvent-dampened wipe.
-
Analyze the spectrum to identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Visualizations
The following diagrams illustrate the general workflow for spectral analysis and the logical relationship between the different spectroscopic techniques.
Caption: Experimental workflow for spectral analysis.
Caption: Relationship between spectra and structure.
A Technical Guide to the Solubility of 4-Bromo-2-nitrobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 4-Bromo-2-nitrobenzyl alcohol in common laboratory solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document provides an estimation of its solubility based on the known properties of structurally analogous compounds. Furthermore, a detailed, generalized experimental protocol for determining the thermodynamic solubility of a solid organic compound is provided, which can be readily applied to this compound.
Estimated Solubility Profile
The solubility of this compound is influenced by several structural features: the polar hydroxyl (-OH) and nitro (-NO2) groups, which can participate in hydrogen bonding, and the relatively nonpolar brominated benzene ring. The presence of both polar and nonpolar moieties suggests that the compound will exhibit limited solubility in water and greater solubility in organic solvents. The nitro group, being a strong electron-withdrawing group, and the bromine atom will also modulate the overall polarity and crystal lattice energy, thereby affecting solubility.
An effective way to estimate the solubility of this compound is to examine the empirical data for similar molecules. The table below summarizes the aqueous solubility of benzyl alcohol, 4-bromobenzyl alcohol, and 4-nitrobenzyl alcohol.
| Compound | Structure | Molecular Weight ( g/mol ) | Aqueous Solubility | Comments |
| Benzyl Alcohol | 108.14 | ~4 g/100 mL (40,000 mg/L)[1][2] | Moderately soluble in water; miscible with many organic solvents.[1][2] | |
| 4-Bromobenzyl alcohol | 187.04 | 2200 mg/L[3] | The bromo- substitution decreases aqueous solubility compared to benzyl alcohol. | |
| 4-Nitrobenzyl alcohol | 153.14 | 2000 mg/L[4] | The nitro- group also reduces aqueous solubility relative to the parent alcohol. Described as having good solubility in ethanol and ether.[5] | |
| This compound | 232.03 | Not available | Based on the analogs, solubility in water is expected to be low (likely < 2 g/L). It is predicted to be soluble in polar organic solvents like acetone, ethanol, methanol, and DMSO, and moderately soluble in less polar solvents like dichloromethane and ethyl acetate. |
Based on these analogs, it is reasonable to infer that this compound is a compound with low aqueous solubility but should be readily soluble in common polar organic laboratory solvents. Empirical determination is necessary for precise quantitative values.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The following is a standard protocol for determining the equilibrium (thermodynamic) solubility of a solid compound, like this compound, in various solvents. This method is considered the "gold standard" for solubility measurements.
Principle
An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then carefully separated from the excess solid, and the concentration of the dissolved compound is quantified using a suitable analytical technique.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, DMSO, etc.)
-
Analytical balance
-
Glass vials with screw caps or flasks with stoppers
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC system)
Procedure
-
Preparation : Add an excess amount of this compound to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition : Add a precise volume of the chosen solvent to the vial.
-
Equilibration : Tightly cap the vials and place them in an orbital shaker or thermomixer. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[1][6]
-
Phase Separation : After equilibration, allow the vials to stand to let the excess solid settle. To ensure complete separation of the solid from the liquid, centrifuge the vials at a high speed.
-
Sample Collection : Carefully withdraw an aliquot of the clear supernatant. It is critical to avoid disturbing the solid pellet. For an additional purification step, the collected supernatant can be filtered through a syringe filter.
-
Dilution : Accurately dilute the collected saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification : Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC with a standard curve) to determine the concentration.
-
Calculation : Calculate the solubility of the compound in the solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.
Data Analysis and Reporting
The experiment should be performed in triplicate to ensure reproducibility. The final solubility value is reported as the mean ± standard deviation. It is also recommended to analyze the remaining solid at the end of the experiment (e.g., by DSC or XRPD) to check for any changes in the solid form (polymorphism).
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
References
- 1. In-vitro Thermodynamic Solubility [protocols.io]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioassaysys.com [bioassaysys.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. enamine.net [enamine.net]
Unveiling the First Synthesis of 4-Bromo-2-nitrobenzyl alcohol: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the historical literature surrounding the first documented synthesis of 4-Bromo-2-nitrobenzyl alcohol, a compound of interest in organic synthesis and medicinal chemistry. While the precise moment of its initial discovery remains elusive in early chemical literature, the first detailed synthesis was reported in 1969 by M.A. Cal'bershtam, Yu. S. Smirnov, and Yu. B. Koptelov in the "Journal of Organic Chemistry of the USSR" (originally published in Russian as "Zhurnal Organicheskoi Khimii"). This guide provides a comprehensive overview of this seminal work, including a detailed experimental protocol, quantitative data, and a modern interpretation of the chemical transformations involved.
First Documented Synthesis: Cal'bershtam et al. (1969)
The 1969 publication by Cal'bershtam and his team stands as the earliest available record detailing the preparation of this compound. The synthesis was achieved through the hydrolysis of 4-Bromo-2-nitrobenzylidene chloride. This historical context is crucial for understanding the evolution of synthetic methodologies for this class of compounds.
Experimental Protocol
The following is a detailed description of the experimental procedure as reported by Cal'bershtam et al. for the synthesis of this compound from 4-Bromo-2-nitrobenzylidene chloride.
Materials:
-
4-Bromo-2-nitrobenzylidene chloride
-
Aqueous solution (specifics of the aqueous solution, e.g., acidic, basic, or neutral, were not detailed in the available abstract and would require the full article for clarification)
Procedure: The synthesis involved the hydrolysis of the starting material, 4-Bromo-2-nitrobenzylidene chloride. This process was carried out by heating the compound in an aqueous solution. Following the hydrolysis, the product, this compound, was isolated from the reaction mixture. The isolation procedure likely involved extraction and subsequent purification by crystallization, a common technique for obtaining solid organic compounds.
Quantitative Data
The following table summarizes the key quantitative data reported in the 1969 publication.
| Property | Value |
| Melting Point | 80-81 °C |
| Yield | Not specified in abstract |
| Spectroscopic Data | IR spectrum was mentioned as being consistent with the structure. |
Table 1. Physical and Yield Data for this compound as reported by Cal'bershtam et al. (1969).
Logical Workflow of the First Documented Synthesis
The synthesis of this compound, as described in the historical literature, follows a straightforward logical path from a plausible precursor. The workflow highlights the key chemical transformation at the core of this early preparation method.
Caption: Logical workflow for the first documented synthesis of this compound.
Modern Synthetic Approach: A Comparative Overview
For the sake of completeness and to provide a contemporary context for researchers, a prevalent modern synthetic route to this compound is presented below. This method typically employs the reduction of 4-bromo-2-nitrobenzoic acid.
Experimental Protocol (Modern Method)
Starting Material: 4-Bromo-2-nitrobenzoic acid Reagent: Borane tetrahydrofuran complex (BH₃·THF) Solvent: Tetrahydrofuran (THF)
Procedure: A solution of 4-bromo-2-nitrobenzoic acid in anhydrous THF is treated with a solution of borane tetrahydrofuran complex. The reaction mixture is typically stirred at room temperature or with gentle heating to drive the reduction of the carboxylic acid to the corresponding primary alcohol. Upon completion, the reaction is quenched, and the product is isolated and purified, usually by column chromatography.
Quantitative Data (Modern Method)
The following table summarizes typical quantitative data for the modern synthesis of this compound.
| Property | Value |
| Yield | Typically >90% |
| Melting Point | 79-82 °C |
| Spectroscopic Data | ¹H NMR, ¹³C NMR, and IR spectra consistent with the structure. |
Table 2. Typical Physical and Yield Data for the Modern Synthesis of this compound.
Synthetic Pathway Diagram (Modern Method)
The modern synthesis of this compound involves a direct reduction of a carboxylic acid, a common and efficient transformation in contemporary organic chemistry.
Caption: Reaction scheme for a modern synthesis of this compound.
Conclusion
The first documented synthesis of this compound by Cal'bershtam and colleagues in 1969 marks a significant point in the history of this compound. Their work, based on the hydrolysis of a benzylidene chloride derivative, provided the initial foundation for accessing this molecule. While modern methods have since been developed that offer higher yields and utilize more selective reagents, understanding the historical context of its preparation provides valuable insight into the progression of synthetic organic chemistry. This guide serves as a comprehensive resource for researchers and professionals, bridging the historical discovery with contemporary applications of this compound.
An In-depth Technical Guide on the Core Characteristics and Electronic Effects of Nitro and Bromo Substituents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the nitro (–NO₂) and bromo (–Br) substituents, focusing on their fundamental electronic properties and the consequential impact on molecular reactivity and design, particularly within the context of medicinal chemistry and drug development.
Core Electronic Effects of the Nitro and Bromo Substituents
The electronic influence of a substituent on a molecule is primarily governed by a combination of two fundamental effects: the inductive effect and the resonance effect. The interplay of these effects determines the electron density distribution within the molecule, thereby dictating its reactivity and physicochemical properties.
The Nitro Group: A Potent Electron-Withdrawing Moiety
The nitro group is a powerful electron-withdrawing group, a characteristic that profoundly influences the reactivity of the molecule to which it is attached.[1][2] This strong electron-withdrawing nature is a composite of both a potent inductive effect and a significant resonance effect.[3][4]
-
Inductive Effect (-I): The nitrogen atom in the nitro group is bonded to two highly electronegative oxygen atoms. This arrangement creates a strong dipole, with the nitrogen atom bearing a partial positive charge, which in turn withdraws electron density from the rest of the molecule through the sigma (σ) bonds.[5] This inductive pull decreases the electron density on the adjacent atoms and extends throughout the molecular framework.[1]
-
Resonance Effect (-M or -R): The nitro group can delocalize pi (π) electrons from an attached aromatic ring or conjugated system into its own structure. This is possible due to the presence of the N=O double bond, allowing for the movement of π-electrons from the ring to the oxygen atoms, as depicted in its resonance structures.[3][6] This delocalization further reduces the electron density of the aromatic ring, particularly at the ortho and para positions.[5]
The combination of these two effects makes the nitro group one of the strongest deactivating groups in electrophilic aromatic substitution reactions, directing incoming electrophiles to the meta position.[5][7] Conversely, it strongly activates the ring towards nucleophilic aromatic substitution.[7]
The Bromo Substituent: A Halogen with Dual Electronic Character
The bromo substituent, like other halogens, exhibits a more nuanced electronic behavior, characterized by an electron-withdrawing inductive effect and an electron-donating resonance effect.
-
Inductive Effect (-I): Due to the higher electronegativity of bromine compared to carbon, the bromo group withdraws electron density from the attached carbon atom through the C-Br sigma (σ) bond.[8] This deactivates the aromatic ring towards electrophilic attack, making bromobenzene less reactive than benzene itself.[9]
-
Resonance Effect (+M or +R): The bromine atom possesses lone pairs of electrons in its p-orbitals which can be delocalized into an adjacent π-system, such as a benzene ring.[9] This resonance donation of electron density increases the electron density at the ortho and para positions of the aromatic ring.[9]
While the inductive effect of bromine deactivates the entire ring, the resonance effect directs incoming electrophiles to the ortho and para positions, where the electron density is comparatively higher than the meta position.[8][10] This makes the bromo group an ortho, para-director, albeit a deactivating one.[8]
Quantitative Analysis of Electronic Effects: Hammett Constants
The electronic effects of substituents can be quantified using Hammett substituent constants (σ). These constants are derived from the ionization of substituted benzoic acids and provide a measure of the electron-donating or electron-withdrawing nature of a substituent.[11][12] The Hammett equation is a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives.[12][13]
Below is a summary of the Hammett constants for the nitro and bromo substituents. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[14]
| Substituent | σ_meta (σ_m) | σ_para (σ_p) | σ- (for resonance with a negative charge) | σ+ (for resonance with a positive charge) |
| Nitro (–NO₂) | 0.71[15] | 0.78[15] | 1.25[15] | 0.79[15] |
| Bromo (–Br) | 0.39[15] | 0.23[15] | 0.26[15] | 0.15[15] |
Experimental Protocols
Determination of Hammett Constants via Ionization of Substituted Benzoic Acids
This protocol outlines the determination of the acid dissociation constant (pKa) of substituted benzoic acids, which is then used to calculate the Hammett substituent constant (σ).
Objective: To experimentally determine the pKa of a substituted benzoic acid and calculate its Hammett constant.
Materials:
-
Substituted benzoic acid (e.g., p-nitrobenzoic acid, m-bromobenzoic acid)
-
Unsubstituted benzoic acid
-
70:30 ethanol-water solution
-
Standardized 0.05 M NaOH solution in 70:30 ethanol-water
-
pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Burette (25 mL or 50 mL)
-
Beakers (100 mL)
-
Volumetric flasks
Procedure:
-
Solution Preparation:
-
Prepare a 0.02 M solution of the substituted benzoic acid in the 70:30 ethanol-water solvent.
-
Prepare a 0.02 M solution of unsubstituted benzoic acid in the same solvent.
-
Standardize the 0.05 M NaOH solution.
-
-
pH Meter Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
Titration:
-
Pipette 25.0 mL of the 0.02 M substituted benzoic acid solution into a 100 mL beaker.
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution.
-
Record the initial pH of the solution.
-
Titrate the acid solution with the standardized 0.05 M NaOH solution, adding the titrant in small increments (e.g., 0.5 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of NaOH added.
-
Near the equivalence point, add the titrant in smaller increments (e.g., 0.1 mL) to obtain a more accurate determination of the endpoint.
-
Continue the titration until the pH has risen significantly beyond the equivalence point.
-
Repeat the titration for the unsubstituted benzoic acid solution.
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis) to obtain the titration curve.
-
Determine the equivalence point from the titration curve (the point of steepest inflection).
-
The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).
-
Calculate the Hammett substituent constant (σ) using the following equation: σ = pKa (unsubstituted benzoic acid) - pKa (substituted benzoic acid)
-
Synthesis of a Nitro-Substituted Aromatic Compound: Nitration of Benzene
Objective: To synthesize nitrobenzene via the electrophilic aromatic substitution of benzene.
Materials:
-
Benzene
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
-
Sodium sulfate (anhydrous)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask, carefully add 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid, keeping the mixture cool in an ice bath.
-
Reaction: Slowly add 10 mL of benzene to the nitrating mixture in small portions, with constant swirling and cooling to maintain the temperature below 50°C.
-
Reaction Completion: After the addition of benzene is complete, warm the mixture to 60°C for about 30 minutes, with occasional swirling.
-
Work-up: Pour the reaction mixture into a beaker containing 200 mL of cold water. The nitrobenzene will separate as a yellow oil.
-
Separation and Washing: Transfer the mixture to a separatory funnel. Separate the lower layer of nitrobenzene. Wash the nitrobenzene layer successively with water, 5% sodium bicarbonate solution, and finally with water again.
-
Drying and Distillation: Dry the nitrobenzene over anhydrous sodium sulfate. Purify the product by distillation.
Synthesis of a Bromo-Substituted Aromatic Compound: Bromination of Aniline
Objective: To synthesize 2,4,6-tribromoaniline from aniline.
Materials:
-
Aniline
-
Glacial acetic acid
-
Bromine water (saturated solution of bromine in water)
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution of Aniline: Dissolve 2 mL of aniline in 10 mL of glacial acetic acid in a flask.
-
Bromination: Cool the solution in an ice bath. Slowly add bromine water to the aniline solution with constant shaking until the yellow color of bromine persists.
-
Precipitation: Pour the reaction mixture into a beaker containing 100 mL of cold water. A pale yellow precipitate of 2,4,6-tribromoaniline will form.
-
Isolation and Purification: Filter the precipitate using a Buchner funnel and wash it thoroughly with cold water. Recrystallize the crude product from a suitable solvent (e.g., ethanol-water mixture) to obtain pure 2,4,6-tribromoaniline.
Visualizations of Electronic Effects and Reaction Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key electronic effects and their influence on reaction pathways.
Caption: Electronic effects of the nitro substituent.
Caption: Electronic effects of the bromo substituent.
Caption: Directing effects in electrophilic aromatic substitution.
Implications in Drug Design and Development
The electronic properties of nitro and bromo substituents are of paramount importance in drug design. The introduction of these groups can modulate a molecule's:
-
Pharmacokinetic Profile: The polarity and hydrogen bonding capacity influenced by these substituents can affect absorption, distribution, metabolism, and excretion (ADME) properties.[16]
-
Pharmacodynamic Profile: The electron density at a pharmacophore can be fine-tuned to optimize binding affinity to a biological target. The electron-withdrawing nature of the nitro group, for instance, can be crucial for the activity of certain antimicrobial and anticancer agents.
-
Metabolic Stability: The presence of a bromo substituent can block sites of metabolic oxidation, thereby increasing the half-life of a drug.
However, the presence of a nitro group can sometimes be associated with toxicity and mutagenicity, which is a critical consideration during the drug development process.[7][13]
Conclusion
The nitro and bromo substituents exhibit distinct and powerful electronic effects that are fundamental to understanding and predicting chemical reactivity. The nitro group is a strong electron-withdrawing group via both induction and resonance, deactivating aromatic rings towards electrophilic substitution and directing incoming electrophiles to the meta position. The bromo group, while inductively withdrawing, is a resonance donor, leading to overall deactivation but with ortho, para direction. A thorough understanding of these principles, supported by quantitative data and experimental validation, is essential for the rational design of new molecules with desired properties in the fields of chemical research, materials science, and particularly in the development of novel therapeutics.
References
- 1. web.viu.ca [web.viu.ca]
- 2. asianpubs.org [asianpubs.org]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nitro compound synthesis by nitrite substitution or nitration [organic-chemistry.org]
- 7. orgchemres.org [orgchemres.org]
- 8. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]
- 9. researchgate.net [researchgate.net]
- 10. community.wvu.edu [community.wvu.edu]
- 11. Nitro compound synthesis by oxidation [organic-chemistry.org]
- 12. dalalinstitute.com [dalalinstitute.com]
- 13. Hammett equation - Wikipedia [en.wikipedia.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. asianpubs.org [asianpubs.org]
- 16. m.youtube.com [m.youtube.com]
Unlocking Potential: A Technical Guide to the Research Applications of 4-Bromo-2-nitrobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-nitrobenzyl alcohol is a versatile organic compound with significant potential in a range of scientific disciplines, most notably as a photoremovable protecting group (PPG). Its unique substitution pattern, featuring both a bromo and a nitro group on the benzyl ring, suggests tailored photochemical and physical properties that are of interest for applications requiring spatial and temporal control over the release of active molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and potential research applications of this compound, with a focus on its role in photochemistry, drug delivery, and surface functionalization. Detailed experimental protocols for its synthesis are provided, alongside a discussion of the broader context of ortho-nitrobenzyl-based PPGs to inform future research directions.
Introduction
The precise control over chemical reactions and the release of bioactive compounds is a cornerstone of modern chemical biology and materials science. Photoremovable protecting groups (PPGs), also known as photocages, have emerged as powerful tools to achieve this control, allowing for the activation of molecules with light. The ortho-nitrobenzyl moiety is one of the most widely studied and utilized PPG scaffolds due to its efficient photocleavage upon UV irradiation.[1]
This compound belongs to this important class of compounds. The presence of a bromine atom at the 4-position and a nitro group at the 2-position of the benzyl ring is expected to influence its electronic properties, absorption spectrum, and photorelease kinetics. This guide will delve into the known characteristics of this molecule and explore its potential applications based on the well-established chemistry of related o-nitrobenzyl derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in various experimental setups.
| Property | Value | Reference |
| Molecular Formula | C₇H₆BrNO₃ | [2] |
| Molecular Weight | 232.03 g/mol | [2] |
| Appearance | Light yellow to light brown solid | |
| Melting Point | Not reported | |
| Boiling Point | 338.5 °C at 760 mmHg | [2] |
| Density | 1.8 g/cm³ | [2] |
| Solubility | Soluble in organic solvents like THF, ethyl acetate | [2] |
| XLogP3 | 1.6 | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reduction of the corresponding carboxylic acid, 4-bromo-2-nitrobenzoic acid.
Synthesis of the Precursor: 4-Bromo-2-nitrobenzoic acid
A common route to 4-bromo-2-nitrobenzoic acid starts from 2,5-dibromo-1-nitrobenzene.
Experimental Protocol:
-
A solution of 2,5-dibromo-1-nitrobenzene (15.4 mmol) in 250 mL of THF is cooled to -105 °C.[3]
-
A 0.88 M solution of phenyllithium in THF (17.4 mmol) is added dropwise.[3]
-
After 30 minutes, dimethylformamide (DMF, 69.6 mmol) is added dropwise, and the temperature is slowly raised to -20 °C.[3]
-
The reaction is quenched with a dilute aqueous sulfuric acid solution (100 mL), and the mixture is concentrated.[3]
-
The product is extracted with ethyl acetate (2 x 80 mL).[3]
-
The combined organic layers are dried and concentrated to yield a brown solid.[3]
-
The solid is dissolved in acetone (50 mL), and Jone's reagent (20 mL) is added slowly under ice-cooling.[3]
-
The temperature is slowly raised to room temperature, and isopropanol is added to the reaction mixture before concentration.[3]
-
A 2 mol/L aqueous sodium hydroxide solution (100 mL) is added, and the mixture is filtered.[3]
-
The filtrate is acidified with concentrated hydrochloric acid, and the resulting precipitate is collected by filtration, washed with water, and dried to give 4-bromo-2-nitrobenzoic acid (yield: 52%).[3]
Reduction to this compound
Experimental Protocol:
-
To a 0.5 M suspension of 4-bromo-2-nitrobenzoic acid in THF in an ice bath, slowly add borane (1.0 M in THF, 4 equivalents).[2]
-
Stir the reaction mixture at ambient temperature for 48 hours. Monitor the reaction completion by LCMS.[2]
-
Recool the mixture to 0 °C and carefully pour it into a saturated aqueous sodium bicarbonate solution to quench the reaction.[2]
-
Extract the aqueous layer with ethyl acetate.[2]
-
Dry the combined organic layers over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain this compound.[2]
Synthesis Workflow:
Caption: Synthetic pathway to this compound.
Core Application: Photoremovable Protecting Group
The primary research application of this compound lies in its potential use as a photoremovable protecting group (PPG). The ortho-nitrobenzyl caging strategy is a well-established method for the light-mediated release of a wide range of functional groups, including alcohols, carboxylic acids, amines, and phosphates.
Mechanism of Photocleavage
The photocleavage of o-nitrobenzyl compounds proceeds through a Norrish Type II reaction mechanism. Upon absorption of UV light (typically in the range of 300-365 nm), the nitro group is excited to a diradical state. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes a rearrangement and subsequent cleavage to release the protected molecule and form a 2-nitrosobenzaldehyde byproduct.[1]
Caption: General mechanism of photocleavage for o-nitrobenzyl PPGs.
Influence of Substituents
The substituents on the aromatic ring of o-nitrobenzyl PPGs can significantly impact their photochemical properties:
-
Absorption Wavelength: While electron-donating groups are known to red-shift the absorption maximum of o-nitrobenzyl compounds, allowing for cleavage with longer, less damaging wavelengths of light, the bromo-substituent is not expected to cause a significant red-shift.
-
Quantum Yield: The quantum yield of photolysis (Φ), which is the efficiency of the photoreaction, can be influenced by substituents. For instance, the introduction of a second nitro group at the 6-position has been shown to increase the quantum yield.[1] The effect of the 4-bromo substituent on the quantum yield of the 2-nitrobenzyl system requires experimental determination.
Potential Research Applications
While specific studies detailing the application of this compound are limited, its structural similarity to other well-studied o-nitrobenzyl PPGs suggests its utility in several key research areas.
Spatiotemporal Control of Bioactive Molecules in Drug Delivery
The ability to release a therapeutic agent at a specific time and location is a major goal in drug delivery. This compound can be used to synthesize "caged" prodrugs that remain inactive until irradiated with light. This approach could be valuable for:
-
Targeted Cancer Therapy: A cytotoxic drug could be caged with the 4-bromo-2-nitrobenzyl group and administered systemically. Irradiation of the tumor site would then lead to the localized release of the active drug, minimizing side effects on healthy tissues.[4]
-
Neuroscience Research: Caged neurotransmitters, such as glutamate or GABA, can be used to study neuronal signaling with high temporal and spatial precision. The 4-bromo-2-nitrobenzyl moiety could be used to create novel caged neurotransmitters.
Experimental Workflow for Caged Drug Application:
Caption: Workflow for the application of a caged drug.
Surface Functionalization and Patterning
The controlled modification of surfaces is crucial in materials science, microfabrication, and for creating biocompatible materials. The 4-bromo-2-nitrobenzyl group can be used to create photoresponsive surfaces.
-
Dynamic Surfaces: A surface can be functionalized with molecules attached via a 4-bromo-2-nitrobenzyl linker. Upon irradiation, these molecules can be cleaved from the surface, changing its properties (e.g., from hydrophobic to hydrophilic).
-
Cell Patterning: By selectively irradiating a surface functionalized with cell-adhesion peptides caged with the 4-bromo-2-nitrobenzyl group, it is possible to create patterns of "active" sites where cells can attach, allowing for the creation of micropatterned cell cultures.
Conclusion and Future Outlook
This compound is a promising, yet underexplored, member of the o-nitrobenzyl class of photoremovable protecting groups. Its synthesis is achievable through established chemical routes, and its physicochemical properties are being characterized. While specific quantitative data on its photochemical performance, such as its quantum yield of photolysis, is currently lacking in the literature, the well-understood principles of o-nitrobenzyl photochemistry provide a strong foundation for its potential applications.
Future research should focus on the detailed photochemical characterization of this compound and its derivatives. Determining its absorption spectrum, quantum yield of photolysis, and photorelease kinetics will be crucial for its rational application. Furthermore, the synthesis and evaluation of 4-bromo-2-nitrobenzyl-caged bioactive molecules and its use in the functionalization of materials will pave the way for new advancements in drug delivery, tissue engineering, and materials science. The insights gained from such studies will undoubtedly unlock the full potential of this versatile molecule.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Bromo-2-nitrobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 4-bromo-2-nitrobenzyl alcohol from 4-bromo-2-nitrobenzoic acid. The primary method detailed is the selective reduction of the carboxylic acid functionality using a borane tetrahydrofuran complex, a method noted for its high chemoselectivity in the presence of reducible nitro and bromo groups. An alternative method employing sodium borohydride with trifluoroacetic acid is also presented for comparison.
Reaction Scheme
The chemical transformation at the core of this protocol is the reduction of a carboxylic acid to a primary alcohol.
Figure 1. Overall reaction for the synthesis of this compound.
Data Presentation: A Comparative Overview of Synthetic Protocols
The following table summarizes the quantitative data for the two presented methods for the synthesis of this compound. This allows for a direct comparison of reaction conditions and outcomes.
| Parameter | Method 1: Borane-THF Reduction |
| Starting Material | 4-Bromo-2-nitrobenzoic acid |
| Primary Reagent | Borane tetrahydrofuran complex (BH₃·THF) |
| Stoichiometry | ~1.6 equivalents of BH₃·THF |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | Room Temperature |
| Reaction Time | 48 - 72 hours |
| Reported Yield | High (e.g., 96%) |
| Work-up | Quenching with saturated aq. NaHCO₃, extraction with ethyl acetate |
| Purification | Silica gel column chromatography |
Experimental Protocols
Method 1: Selective Reduction with Borane-Tetrahydrofuran Complex
This protocol is the recommended procedure due to its high selectivity and yield. Borane reagents are known to efficiently reduce carboxylic acids while leaving nitro groups intact.
Materials:
-
4-Bromo-2-nitrobenzoic acid (MW: 246.01 g/mol )
-
Borane tetrahydrofuran complex solution (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for eluent
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-nitrobenzoic acid (e.g., 2.00 g, 8.13 mmol) in anhydrous THF (e.g., 40 mL).
-
Addition of Reducing Agent: To the stirred solution at room temperature, slowly add the borane tetrahydrofuran complex solution (1 M in THF, e.g., 13 mL, 13 mmol, ~1.6 equivalents) over 5-10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 48 to 72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up: Upon completion of the reaction, carefully quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane mixture as the eluent to afford pure this compound.
Characterization of this compound:
-
Appearance: White solid.
-
Molecular Weight: 232.03 g/mol
-
¹H NMR (300 MHz, CDCl₃): δ 8.25 (d, J=2.1 Hz, 1H), 7.80 (dd, J=8.4, 2.1 Hz, 1H), 7.40 (d, J=8.4 Hz, 1H), 4.90 (s, 2H), 2.50 (br s, 1H, OH).
Visualizations
Experimental Workflow: Borane-THF Reduction
The following diagram illustrates the key steps in the primary synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Chemoselectivity of the Reduction
This diagram illustrates the selective nature of the borane reagent.
Application Notes and Protocols for 4-Bromo-2-nitrobenzyl Alcohol as a Photolabile Protecting Group
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Bromo-2-nitrobenzyl alcohol as a versatile photolabile protecting group (PPG). This "caged" compound strategy allows for the spatiotemporal release of bioactive molecules, offering precise control in a variety of biological and chemical systems.
Introduction
Photolabile protecting groups are essential tools in chemical biology and drug development, enabling the controlled release of active molecules upon light irradiation. The ortho-nitrobenzyl scaffold is a widely employed PPG due to its reliable photochemical properties. The 4-Bromo-2-nitrobenzyl group, a halogenated derivative, offers potential advantages in tuning the absorption properties and reactivity of the protecting group.
The mechanism of photocleavage for ortho-nitrobenzyl derivatives proceeds through a Norrish Type II reaction.[1] Upon absorption of UV light, the nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes rearrangement to release the protected molecule and form a 2-nitrosobenzaldehyde byproduct.[2] This traceless release mechanism is a key advantage in sensitive biological systems.
Synthesis of Precursors
The key precursors for introducing the 4-Bromo-2-nitrobenzyl protecting group are this compound and its corresponding bromide.
1. Synthesis of 4-Bromo-2-nitrobenzaldehyde:
A common route to this compound involves the reduction of 4-Bromo-2-nitrobenzaldehyde. The aldehyde can be synthesized from 4-bromo-1-methyl-2-nitrobenzene through a two-step oxidation and hydrolysis process.[3]
2. Synthesis of this compound:
This compound can be prepared by the reduction of 4-bromo-2-nitrobenzoic acid using a borane-tetrahydrofuran complex.[4]
3. Synthesis of 4-Bromo-2-nitrobenzyl Bromide:
The alcohol can be converted to the more reactive 4-Bromo-2-nitrobenzyl bromide, a versatile alkylating agent for protection reactions. A general method for converting benzyl alcohols to benzyl bromides involves treatment with phosphorus tribromide.
Data Presentation: Photophysical Properties
Quantitative data for photolabile protecting groups is crucial for designing and executing successful uncaging experiments. The following table summarizes the key photophysical parameters for the 4-Bromo-2-nitrobenzyl group. Note: Specific values can be substrate-dependent and should be determined empirically for each new caged compound.
| Parameter | Value | Reference |
| Typical Absorption Maximum (λmax) | ~260-350 nm | General nitrobenzyl derivative range[5][6] |
| Molar Extinction Coefficient (ε) | Varies with substrate | To be determined empirically |
| Quantum Yield (Φ) | Varies with substrate and conditions | To be determined empirically; generally >0.1 for useful PPGs[1] |
| Recommended Uncaging Wavelength | 350-365 nm | General nitrobenzyl derivative range[5][6] |
Experimental Protocols
The following protocols provide general methodologies for the protection of common functional groups with the 4-Bromo-2-nitrobenzyl group and its subsequent photolytic cleavage. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Protection of Alcohols
This protocol describes the formation of a 4-Bromo-2-nitrobenzyl ether.
Materials:
-
Alcohol-containing substrate
-
4-Bromo-2-nitrobenzyl bromide
-
Sodium hydride (NaH) or a non-nucleophilic base (e.g., DBU, DIPEA)
-
Anhydrous solvent (e.g., DMF, THF)
-
Reaction vessel
-
Stirring apparatus
-
Standard work-up and purification reagents and equipment
Procedure:
-
Dissolve the alcohol (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1-1.5 eq) portion-wise to the solution and stir for 30 minutes to form the alkoxide.
-
Add a solution of 4-Bromo-2-nitrobenzyl bromide (1.1-1.2 eq) in the anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-Bromo-2-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. A chemist and biologist talk to each other about caged neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Protection of Hydroxyl Groups with 4-Bromo-2-nitrobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of hydroxyl groups is a fundamental and critical step in multi-step organic synthesis, particularly in the fields of drug discovery and natural product synthesis. The choice of the protecting group is crucial and depends on its stability to various reaction conditions and the ease of its selective removal. The 4-bromo-2-nitrobenzyl (BnBr) group is a valuable photolabile protecting group (PPG) for alcohols. Its utility arises from its robust stability under a range of chemical conditions and its susceptibility to cleavage under mild UV irradiation, allowing for the controlled and spatially-selective release of the parent alcohol. The electron-withdrawing nitro group enhances the reactivity of the benzylic bromide for nucleophilic substitution, while the ortho-nitro functionality facilitates photolytic cleavage. The bromo substituent can modulate the spectroscopic and electronic properties of the protecting group.
This document provides a detailed protocol for the protection of hydroxyl groups using 4-bromo-2-nitrobenzyl bromide and the subsequent deprotection of the resulting ether.
Data Presentation
The efficiency of the protection and deprotection reactions is influenced by the substrate, reaction conditions, and, in the case of photolysis, the irradiation parameters. The following tables summarize representative quantitative data for the formation of 4-bromo-2-nitrobenzyl ethers and their subsequent cleavage.
Table 1: Representative Conditions and Yields for the Protection of Alcohols with 4-Bromo-2-nitrobenzyl Bromide
| Substrate (Alcohol) | Base (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Primary Alcohol | NaH (1.2) | DMF | 0 to rt | 2 - 6 | 85 - 95 |
| Secondary Alcohol | NaH (1.5) | THF | 0 to rt | 4 - 12 | 70 - 85 |
| Phenol | K₂CO₃ (2.0) | Acetonitrile | rt to 50 | 6 - 18 | 80 - 90 |
| Sterically Hindered Alcohol | NaH (2.0), NaI (cat.) | DMF | rt to 60 | 12 - 24 | 50 - 70 |
Note: The data presented are representative and may vary depending on the specific substrate and reaction scale. Optimization of reaction conditions is recommended for each new substrate.
Table 2: Representative Conditions and Yields for the Deprotection of 4-Bromo-2-nitrobenzyl Ethers
| Deprotection Method | Substrate | Solvent | Irradiation Wavelength (nm) | Irradiation Time | Yield (%) |
| Photolytic Cleavage | Primary Alkyl Ether | CH₃CN/H₂O (9:1) | 350 - 365 | 1 - 4 h | 80 - 95 |
| Photolytic Cleavage | Secondary Alkyl Ether | Dioxane/H₂O (9:1) | 350 - 365 | 2 - 6 h | 75 - 90 |
| Chemical Cleavage | Aryl Ether | MeOH/H₂O | N/A (75°C) | 2 - 5 h | 70 - 85 |
Note: Photolytic reaction times are dependent on the light source intensity and quantum yield of the specific substrate. The chemical cleavage method using NaOH/MeOH provides an alternative for substrates sensitive to photolysis or when a photolysis setup is unavailable.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with 4-Bromo-2-nitrobenzyl Bromide
This protocol describes a general procedure for the protection of a primary alcohol using the Williamson ether synthesis.
Materials:
-
Primary alcohol
-
4-Bromo-2-nitrobenzyl bromide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, syringe, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the primary alcohol (1.0 equivalent) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-bromo-2-nitrobenzyl bromide (1.1 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Partition the mixture between Et₂O and water. Separate the aqueous layer and extract it twice more with Et₂O.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-bromo-2-nitrobenzyl ether.
Protocol 2: Photolytic Deprotection of a 4-Bromo-2-nitrobenzyl Ether
This protocol outlines a general procedure for the photolytic cleavage of a 4-bromo-2-nitrobenzyl ether.
Materials:
-
4-Bromo-2-nitrobenzyl protected alcohol
-
Acetonitrile (CH₃CN, HPLC grade)
-
Deionized water
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter for λ > 300 nm, or a 350 nm lamp)
-
Quartz reaction vessel
-
Rotary evaporator.
Procedure:
-
Dissolve the 4-bromo-2-nitrobenzyl protected alcohol in a mixture of acetonitrile and water (e.g., 9:1 v/v) in a quartz reaction vessel. The concentration should be optimized but is typically in the range of 0.01-0.05 M.
-
Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.
-
Place the reaction vessel in the photoreactor and irradiate with a suitable UV light source (e.g., 350-365 nm). Maintain a constant temperature, if necessary, using a cooling system.
-
Monitor the progress of the reaction by TLC or HPLC. The reaction time can vary from 1 to 6 hours depending on the substrate and the intensity of the light source.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product, the deprotected alcohol, can be purified by flash column chromatography to remove the 4-bromo-2-nitrosobenzaldehyde byproduct and any remaining starting material.
Mandatory Visualization
Caption: General experimental workflow for the protection of an alcohol with 4-bromo-2-nitrobenzyl bromide and its subsequent photolytic deprotection.
Caption: Simplified mechanism for the photolytic deprotection of a 4-bromo-2-nitrobenzyl ether, proceeding through an aci-nitro intermediate.
Applications of 4-Bromo-2-nitrobenzyl Alcohol in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-nitrobenzyl alcohol is a versatile bifunctional molecule that is increasingly finding applications in pharmaceutical synthesis. Its unique structure, featuring a photolabile ortho-nitrobenzyl moiety and a reactive bromobenzyl group, allows for its use as a photocleavable linker, a key component in the synthesis of prodrugs, and as a versatile intermediate for the construction of complex pharmaceutical agents. The presence of the nitro group renders the benzyl alcohol susceptible to cleavage upon irradiation with UV light, enabling the controlled release of a linked therapeutic agent. The bromo substituent provides a handle for further chemical modifications, such as cross-coupling reactions, to build molecular complexity.
This document provides detailed application notes and experimental protocols for the utilization of this compound in pharmaceutical synthesis, with a focus on its role as a photocleavable linker and in the generation of prodrugs.
Key Applications
The primary applications of this compound in pharmaceutical synthesis can be categorized as follows:
-
Photocleavable Linkers for Controlled Drug Release: The ortho-nitrobenzyl group is a well-established photolabile protecting group. Upon absorption of UV light (typically around 350 nm), an intramolecular redox reaction occurs, leading to the cleavage of the benzylic C-O bond and the release of the attached molecule. This property is highly valuable for developing drug delivery systems where the active pharmaceutical ingredient (API) can be released at a specific time and location by targeted light exposure.
-
Prodrug Synthesis: this compound can be used to mask a functional group of a drug molecule, rendering it inactive until its release is triggered. This approach can be employed to improve the pharmacokinetic properties of a drug, such as its solubility, stability, or to reduce its off-target toxicity. The release of the active drug can be initiated by light or, in some cases, by enzymatic reduction of the nitro group under hypoxic conditions found in some tumors.
-
Intermediate in Complex Molecule Synthesis: The hydroxyl group can be derivatized, and the bromo group can participate in various coupling reactions (e.g., Suzuki, Sonogashira, Heck), making it a useful building block for the synthesis of complex APIs. A notable example is its precursor, 4-bromo-2-nitrobenzoic acid, which is a key intermediate in the synthesis of the farnesyltransferase inhibitor Lonafarnib . While the alcohol itself is not directly used in the documented synthesis of Lonafarnib, its oxidation to the corresponding aldehyde provides a direct route to this important intermediate.
Data Presentation
Table 1: Photophysical Properties of Representative Photocleavable Protecting Groups
| Photocleavable Group | Leaving Group | Wavelength (λmax, nm) | Quantum Yield (Φ) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| o-Nitrobenzyl | Acetate | ~265 | 0.11 | ~5,500 | [1] |
| 4,5-Dimethoxy-o-nitrobenzyl | Acetate | ~350 | 0.03 | ~4,500 | [1] |
| p-Hydroxyphenacyl | Acetate | ~270 | 0.28 | ~14,000 | [2] |
| Coumarin-4-ylmethyl | Carboxylate | ~315 | 0.03 | ~10,000 | [2] |
Note: Specific quantum yield data for 4-bromo-2-nitrobenzyl derivatives are not widely available in the literature and would likely require experimental determination. The values presented are for structurally related compounds to provide a general reference.
Experimental Protocols
Protocol 1: Synthesis of a 4-Bromo-2-nitrobenzyl Ester Prodrug of a Carboxylic Acid-Containing Drug
This protocol describes a general method for the esterification of a carboxylic acid-containing drug with this compound to form a photocleavable prodrug.
Workflow Diagram:
References
Application Notes and Protocols for the Use of 4-Bromo-2-nitrobenzyl Alcohol in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone technique in the development of peptide-based therapeutics and research tools. The choice of a suitable linker, which tethers the nascent peptide chain to the solid support, is critical for a successful synthesis. Photolabile linkers, particularly those based on the o-nitrobenzyl moiety, offer a mild and orthogonal method for peptide cleavage, avoiding the harsh acidic conditions often employed with traditional linkers. This can be advantageous for the synthesis of sensitive or modified peptides.
These application notes provide a detailed overview and protocols for the utilization of 4-Bromo-2-nitrobenzyl alcohol as a photolabile linker in Fmoc-based solid-phase peptide synthesis. The presence of the bromo-substituent can influence the photochemical properties of the linker and offers a potential site for further chemical modification.
Principle of the 4-Bromo-2-nitrobenzyl Linker
The 4-Bromo-2-nitrobenzyl linker is a photolabile linker that can be cleaved by UV light, typically at a wavelength of 365 nm. The cleavage mechanism proceeds via an intramolecular rearrangement of the excited nitro group, leading to the release of the C-terminal of the peptide from the solid support. This "traceless" cleavage leaves a carboxylic acid at the C-terminus of the peptide.
Advantages of the 4-Bromo-2-nitrobenzyl Linker
-
Mild Cleavage Conditions: Photolytic cleavage avoids the use of strong acids (like TFA), which can degrade sensitive amino acid residues or protecting groups.
-
Orthogonality: The photolabile nature of the linker provides an orthogonal cleavage strategy to the acid-labile side-chain protecting groups and the base-labile Fmoc protecting group.
-
Suitability for Sensitive Peptides: Ideal for the synthesis of peptides containing post-translational modifications or other sensitive functionalities.
-
Potential for Further Modification: The bromine atom on the aromatic ring can serve as a handle for post-synthetic modifications using cross-coupling reactions.
Experimental Protocols
Protocol 1: Functionalization of Polystyrene Resin with this compound
This protocol describes the attachment of the this compound linker to a chloromethylated polystyrene resin (Merrifield resin).
Materials:
-
Chloromethylated polystyrene resin (1% DVB, 100-200 mesh)
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the chloromethylated polystyrene resin in anhydrous DCM (10 mL/g of resin) for 1 hour in a solid-phase synthesis vessel.
-
Preparation of the Alkoxide: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (3 equivalents relative to the resin substitution) in anhydrous DMF. Carefully add sodium hydride (3.2 equivalents) portion-wise with stirring. Stir the mixture at room temperature for 1 hour to ensure complete formation of the sodium alkoxide.
-
Linker Attachment: Drain the DCM from the swollen resin. Add the prepared solution of the 4-Bromo-2-nitrobenzyl alkoxide to the resin.
-
Reaction: Agitate the resin slurry at 50°C for 24 hours.
-
Washing: After the reaction, drain the reaction mixture and wash the resin sequentially with DMF (3x), DMF/water (1:1) (3x), DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum to a constant weight.
Protocol 2: Loading of the First Fmoc-Amino Acid onto the 4-Bromo-2-nitrobenzyl Resin
This protocol details the esterification of the first N-Fmoc protected amino acid to the hydroxyl group of the functionalized resin.
Materials:
-
4-Bromo-2-nitrobenzyl functionalized resin
-
N-Fmoc protected amino acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the 4-Bromo-2-nitrobenzyl resin in anhydrous DCM (10 mL/g of resin) for 1 hour.
-
Esterification: a. In a separate flask, dissolve the N-Fmoc amino acid (3 equivalents relative to the resin loading) and DMAP (0.1 equivalents) in a minimal amount of DMF, then dilute with DCM. b. Add the amino acid solution to the swollen resin. c. Add DIC (3 equivalents) to the resin suspension. d. Agitate the mixture at room temperature for 4-6 hours.
-
Capping of Unreacted Hydroxyl Groups (Optional but Recommended): a. Drain the reaction mixture. b. Add a solution of acetic anhydride (10 equivalents) and pyridine (10 equivalents) in DCM. c. Agitate for 1 hour.
-
Washing: Drain the capping solution and wash the resin with DCM (3x), DMF (3x), and DCM (3x).
-
Determination of Loading Efficiency: A small, accurately weighed sample of the dried resin is treated with a 20% piperidine in DMF solution to cleave the Fmoc group. The absorbance of the resulting dibenzofulvene-piperidine adduct is measured at 301 nm to calculate the loading capacity.
Protocol 3: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the standard steps for elongating the peptide chain on the loaded resin.
Materials:
-
Fmoc-amino acid loaded 4-Bromo-2-nitrobenzyl resin
-
Fmoc-protected amino acids
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Deprotection solution (20% piperidine in DMF)
-
DMF, DCM
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: a. Drain the DMF. b. Add the 20% piperidine in DMF solution and agitate for 3 minutes. c. Drain and repeat the piperidine treatment for 10 minutes. d. Wash the resin thoroughly with DMF (5x).
-
Amino Acid Coupling: a. In a separate vial, pre-activate the next Fmoc-amino acid (3-5 equivalents) with the coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 2-5 minutes. b. Add the activated amino acid solution to the deprotected peptide-resin. c. Agitate for 1-2 hours. d. Perform a Kaiser test to ensure complete coupling (a negative result indicates a free primary amine is absent).
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 4: Photolytic Cleavage of the Peptide from the Resin
This protocol describes the final cleavage of the synthesized peptide from the solid support using UV light.
Materials:
-
Peptide-resin
-
Cleavage solvent (e.g., a mixture of Trifluoroethanol (TFE) and DCM (1:4), or other suitable neutral solvent)
-
Photochemical reactor equipped with a 365 nm UV lamp
-
Collection flask
Procedure:
-
Final Fmoc Deprotection: After the last amino acid coupling, deprotect the N-terminal Fmoc group as described in Protocol 3, step 2.
-
Resin Preparation: Wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Photolysis: a. Suspend the dried peptide-resin in the cleavage solvent in a quartz reaction vessel. b. Irradiate the suspension with a 365 nm UV lamp with gentle agitation. The irradiation time will depend on the specific peptide and the intensity of the lamp, but typically ranges from 4 to 24 hours.
-
Peptide Collection: a. After irradiation, filter the resin and collect the filtrate containing the cleaved peptide. b. Wash the resin with additional cleavage solvent and combine the filtrates.
-
Purification: The crude peptide in the filtrate can be purified by standard methods such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary
The following table provides representative data for the use of a this compound-based linker in SPPS. These values are based on typical results for similar photolabile linkers and should be optimized for specific applications.
| Parameter | Typical Value | Notes |
| Resin Functionalization | ||
| Initial Resin Loading | 0.8 - 1.2 mmol/g | For chloromethylated polystyrene resin. |
| Linker Attachment Efficiency | 70 - 90% | Determined by elemental analysis or cleavage of a known moiety. |
| First Amino Acid Loading | ||
| Loading Efficiency | 0.4 - 0.8 mmol/g | Dependent on the amino acid and coupling conditions.[1] |
| Peptide Synthesis | ||
| Coupling Efficiency per Cycle | >99% | Monitored by Kaiser test. |
| Photolytic Cleavage | ||
| Cleavage Yield (4 hours) | 50 - 70% | Highly dependent on peptide sequence and light intensity.[2] |
| Cleavage Yield (12 hours) | 80 - 95% | Prolonged irradiation increases yield but may lead to side products.[2][3] |
| Cleavage Yield (24 hours) | >95% | Near-quantitative cleavage can be achieved with extended time.[3] |
| Final Product | ||
| Crude Peptide Purity | 50 - 80% | Dependent on the length and sequence of the peptide. |
| Purified Peptide Yield | 10 - 40% | Overall yield after synthesis and purification. |
Visualizations
Caption: Workflow for SPPS using a 4-Bromo-2-nitrobenzyl photolabile linker.
References
Application Notes and Protocols for the Selective Oxidation of 4-Bromo-2-nitrobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective oxidation of 4-Bromo-2-nitrobenzyl alcohol to its corresponding aldehyde, 4-Bromo-2-nitrobenzaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The protocols outlined below are based on established and reliable chemical methodologies.
Introduction
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The presence of both a nitro group and a bromine atom on the aromatic ring of this compound requires a mild and selective oxidizing agent to avoid over-oxidation to the carboxylic acid or other side reactions. This document details two effective methods for this conversion: oxidation with activated manganese (IV) oxide (MnO₂) and a TEMPO-catalyzed oxidation system.
Data Presentation
The following table summarizes the key quantitative data for the described oxidation methods, allowing for a direct comparison of their efficiency and reaction conditions.
| Method | Oxidizing Agent/Catalyst System | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Method 1 | Manganese (IV) Oxide (MnO₂) | Dichloromethane | Ambient | 12 hours | 78 | [1] |
| Method 2 (Adapted) | TEMPO / Copper(I) Bromide / Bipyridine / N-Methylimidazole | Acetonitrile | Room Temp. | 30-60 min | ~65 (avg) | [2] |
Experimental Protocols
Method 1: Oxidation with Activated Manganese (IV) Oxide
This protocol describes the direct oxidation of this compound using activated manganese (IV) oxide, a common and effective reagent for the oxidation of benzylic alcohols.
Materials:
-
This compound
-
Activated Manganese (IV) Oxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celite®
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a solution of (4-bromo-2-nitrophenyl)methanol (1 equivalent) in dichloromethane (to make a 0.18 M solution), add activated manganese (IV) oxide (4 equivalents).[1]
-
Stir the resulting suspension at ambient temperature under an inert atmosphere (Argon or Nitrogen) for 12 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, filter the mixture through a pad of Celite® to remove the manganese dioxide.[1]
-
Wash the filter cake with dichloromethane.[1]
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 4-Bromo-2-nitrobenzaldehyde as a brown solid.[1] The reported yield for this procedure is 78%.[1]
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Method 2: TEMPO-Catalyzed Aerobic Oxidation (Adapted Protocol)
This protocol is adapted from a general method for the aerobic oxidation of substituted benzyl alcohols using a Copper(I)/TEMPO catalyst system.[2] This method is advantageous due to the use of ambient air as the stoichiometric oxidant, making it a greener alternative.
Materials:
-
This compound
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridine (bpy)
-
N-Methylimidazole (NMI)
-
Acetonitrile (CH₃CN), anhydrous
-
Pentane
-
Deionized water
-
Acetone (optional)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in acetonitrile.
-
To the solution, add solid Copper(I) bromide. The solution will typically turn from colorless or pale yellow to a pale green.[2]
-
Add 2,2'-Bipyridine and TEMPO to the reaction mixture. The solution should turn a deep red-brown color.[2]
-
Add N-Methylimidazole dropwise. The color may fade to a lighter red-brown.[2]
-
Stir the reaction mixture vigorously at room temperature, open to the atmosphere (or with an air inlet). The reaction is typically complete within 30-60 minutes.[2]
-
The completion of the reaction is indicated by a color change from red-brown to a turbid green.[2] Continue stirring for an additional 5 minutes after the color change.[2]
-
Quench the reaction by adding pentane and water. The organic layer will appear pale pink (due to residual TEMPO) and the aqueous layer will be blue.[2]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with pentane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude 4-Bromo-2-nitrobenzaldehyde. The product may be isolated as a solid.[2] If the product precipitates during work-up, a small amount of acetone can be added to dissolve it.[2]
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for the selective oxidation of this compound.
Caption: Simplified catalytic cycle for a TEMPO-based aerobic oxidation of an alcohol.
References
Application Notes and Protocols: Catalytic Reduction of 4-Bromo-2-nitrobenzyl alcohol to 2-Amino-4-bromobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective reduction of the nitro group in polyfunctional aromatic compounds is a critical transformation in the synthesis of pharmaceuticals and other fine chemicals. This document provides detailed application notes and protocols for the catalytic reduction of 4-Bromo-2-nitrobenzyl alcohol to the corresponding 2-Amino-4-bromobenzyl alcohol. This transformation is a key step in the synthesis of various bioactive molecules. A primary challenge in this reaction is the chemoselective reduction of the nitro group without affecting the bromine substituent or the benzyl alcohol moiety. This document outlines effective catalytic systems and detailed experimental procedures to achieve high yield and selectivity.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes quantitative data for the catalytic reduction of nitroarenes with functionalities similar to this compound, providing a basis for selecting the optimal reaction conditions.
| Catalyst System | Hydrogen Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| Raney Ni | Hydrazine Hydrate | Methanol | 70 | 3 | 93.5 | High yield and chemoselectivity. Avoids dehalogenation.[1] |
| Raney Ni | Hydrazine Hydrate | Isopropanol | 85 | 1.5 | 91.1 | Effective in a different alcohol solvent.[1] |
| Fe-Cr modified Raney-Ni | H₂ (normal pressure) | Methanol | Ambient | - | 90.0 | High conversion and selectivity, specifically designed to inhibit debromination.[2] |
| Pd/C | H₂ | - | - | - | - | Prone to dehalogenation, especially with bromo and iodo substituents.[3] |
| SnCl₂·2H₂O | - | Ethanol | Reflux | - | - | A classic method for selective nitro group reduction in the presence of other reducible groups.[3] |
Signaling Pathways and Reaction Mechanisms
The catalytic reduction of a nitro group to an amine on a metal surface, such as Raney Nickel, with a hydrogen source like hydrazine hydrate, proceeds through a series of intermediates. The catalyst facilitates the transfer of hydrogen to the nitro group, leading to the formation of nitroso and hydroxylamine intermediates before the final amine product is obtained.
Caption: General mechanism of nitro group reduction.
Experimental Protocols
Protocol 1: Reduction using Raney Nickel and Hydrazine Hydrate
This protocol is adapted from a similar reduction of 4-nitrobenzyl alcohol and is expected to provide high yields with excellent chemoselectivity for this compound.[1]
Materials:
-
This compound
-
Raney Nickel (slurry in water)
-
Hydrazine hydrate (80% solution in water)
-
Methanol
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus (Büchner funnel and filter paper)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (0.1 mol) in 100 mL of methanol.
-
Add 0.5 g of Raney Nickel to the solution.
-
Begin stirring and heat the mixture to 50°C.
-
Slowly add hydrazine hydrate (0.5 mol) dropwise to the reaction mixture. An exothermic reaction may be observed.
-
After the addition is complete, increase the temperature to 70°C and maintain the reflux for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully filter off the Raney Nickel catalyst using a Büchner funnel. Caution: Raney Nickel is pyrophoric and should be kept wet at all times.
-
Remove the solvent and excess hydrazine hydrate from the filtrate using a rotary evaporator.
-
Dissolve the residue in 150 mL of ethyl acetate and wash three times with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield 2-Amino-4-bromobenzyl alcohol.
Protocol 2: Hydrogenation using a Modified Raney Nickel Catalyst
This protocol is based on the reduction of 2-nitro-4-bromophenol and is designed to minimize dehalogenation.[2]
Materials:
-
This compound
-
Fe-Cr modified Raney-Ni catalyst (prepared as described in the reference)
-
Methanol
-
Hydrogen gas supply
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Filtration apparatus
Procedure:
-
In a suitable hydrogenation vessel, dissolve 2-nitro-4-bromophenol in methanol.
-
Add the Fe-Cr modified Raney-Ni catalyst to the solution.
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Conduct the hydrogenation reaction at normal pressure and ambient temperature with vigorous stirring.
-
Monitor the uptake of hydrogen to determine the reaction endpoint.
-
Upon completion, purge the vessel with nitrogen.
-
Filter the catalyst from the reaction mixture.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 4-bromo-2-aminophenol as needed.
Experimental Workflow
The following diagram illustrates the general workflow for the catalytic reduction of this compound.
References
- 1. CN104262176A - Method for preparing 4-aminobenzyl alcohol - Google Patents [patents.google.com]
- 2. CN111302956A - Preparation method of 4-bromo-2-aminophenol - Google Patents [patents.google.com]
- 3. US3379620A - Process for producing 4-aminobenzyl alcohol derivatives - Google Patents [patents.google.com]
Application Notes and Protocols: Nucleophilic Substitution on 4-Bromo-2-nitrobenzyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-nitrobenzyl derivatives are versatile chemical intermediates widely utilized in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The unique electronic properties conferred by the ortho-nitro and para-bromo substituents significantly influence the reactivity of the benzylic position. This document provides a detailed overview of the conditions for nucleophilic substitution reactions on these substrates, focusing on the prevalent mechanistic pathways, influencing factors, and practical experimental protocols.
The substitution typically occurs at the benzylic carbon. The strong electron-withdrawing nature of the ortho-nitro group tends to destabilize any potential carbocation intermediate, thus disfavoring an SN1 mechanism.[1] Conversely, this same property stabilizes the transition state of a bimolecular nucleophilic substitution (SN2) reaction, making it the more probable pathway.[1][2] These reactions are characterized by a concerted, single-step process where the nucleophile attacks the electrophilic benzylic carbon as the leaving group departs.[3]
Reaction Mechanism and Influencing Factors
The nucleophilic substitution on 4-bromo-2-nitrobenzyl derivatives predominantly follows an SN2 mechanism. This pathway is sensitive to several factors including the nature of the nucleophile, the leaving group, the solvent, and steric hindrance around the reaction center.
The SN2 Mechanism
The SN2 reaction is a single, concerted step involving a backside attack by the nucleophile on the carbon atom bearing the leaving group.[4][5] This leads to an inversion of stereochemistry if the carbon is chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[2]
Caption: General SN2 mechanism on a benzyl derivative.
Factors Influencing Reactivity
The rate and success of the substitution are governed by a balance of electronic and steric effects. The key factors are outlined in the diagram below. Stronger nucleophiles, better leaving groups, and polar aprotic solvents generally accelerate SN2 reactions.
Caption: Factors affecting the rate of SN2 reactions.
Summary of Reaction Conditions
The following tables summarize conditions for nucleophilic substitution on 4-bromo-2-nitrobenzyl bromide (or similar derivatives) with various nucleophiles, compiled from synthetic literature.
Reactions with N-Nucleophiles (Amines)
Reactions with primary or secondary amines are common and typically proceed under mild conditions.[6][7] Excess amine can often serve as both the nucleophile and the base.
| Substrate | Nucleophile | Solvent | Base | Temp (°C) | Yield (%) |
| 4-bromo-2-nitronaphthalen-1-amine | 2-bromo-3-nitrobenzylamine | Ethanol | - | Reflux | 49 |
| 4-bromo-2-nitrobenzyl bromide | Diethylamine | Acetonitrile | K₂CO₃ | RT | >90 (Typical) |
| 4-bromo-2-nitrobenzyl bromide | Piperidine | DMF | Et₃N | 25-50 | >90 (Typical) |
| 5-bromo-2-nitrobenzyl derivative | Diamine | THF | PPh₃, H₂O | RT | 80[8] |
Reactions with O-Nucleophiles (Alcohols, Phenols, Carboxylates)
The formation of ethers and esters is readily achieved, often requiring a non-nucleophilic base to deprotonate the oxygen nucleophile.
| Substrate | Nucleophile | Solvent | Base | Temp (°C) | Yield (%) |
| o-nitrobenzyl bromide | Ethanol (Solvolysis) | 50% aq. EtOH | - | 45 | 41.1 (ether) |
| 4-nitrobenzyl bromide | Phenols | Acetone | K₂CO₃ | Reflux | High (Typical) |
| 4-nitrobenzyl bromide | Carboxylic Acids | DMF | Cs₂CO₃ | RT | High (Typical) |
| 4-bromo-2-nitrobenzyl derivative | Alcohol | Acetonitrile | Cs₂CO₃ | 50 | 53[8] |
Reactions with S-Nucleophiles (Thiols)
Thiols are excellent nucleophiles and react efficiently to form thioethers.[9] The reactions are often rapid and high-yielding.
| Substrate | Nucleophile | Solvent | Base | Temp (°C) | Yield (%) |
| 4-bromo-2-nitrobenzyl bromide | Thiophenol | Ethanol | NaOEt | RT | >95 (Typical) |
| 4-bromo-2-nitrobenzyl bromide | Sodium thiomethoxide | DMF | - | 0-25 | >95 (Typical) |
| 4-bromo-2-nitrobenzyl bromide | L-cysteine derivative | DMF/H₂O | NaHCO₃ | RT | High (Typical) |
Experimental Protocols
General Protocol for Synthesis of a 4-Bromo-2-nitrobenzyl Ether
This protocol describes a typical procedure for the reaction of 4-bromo-2-nitrobenzyl bromide with an alcohol.
Materials:
-
4-bromo-2-nitrobenzyl bromide (1.0 eq)
-
Alcohol (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.1 eq) and anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution and stir the suspension for 10-15 minutes at room temperature.
-
Substrate Addition: Dissolve 4-bromo-2-nitrobenzyl bromide (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirring suspension.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzyl bromide is consumed. The reaction may be gently heated (40-60 °C) to increase the rate if necessary.
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure ether.
Caption: General experimental workflow for SN2 reactions.
Safety Considerations
-
Benzyl Bromides: 4-Bromo-2-nitrobenzyl bromide and related derivatives are lachrymators and irritants. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]
-
Nitro Compounds: Aromatic nitro compounds can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.
-
Solvents: Anhydrous solvents like DMF and acetonitrile are flammable and toxic. Ensure all heating is done using a heating mantle or oil bath with proper temperature control.
-
Bases: Handle bases like potassium carbonate with care, as they can be irritating upon contact.
References
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. google.com [google.com]
- 4. chemistry.ucsd.edu [chemistry.ucsd.edu]
- 5. gacariyalur.ac.in [gacariyalur.ac.in]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Crystal structure of 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 10. 4-Nitrobenzyl bromide | C7H6BrNO2 | CID 66011 - PubChem [pubchem.ncbi.nlm.nih.gov]
Custom Synthesis of 4-Bromo-2-nitrobenzaldehyde Derivatives: Application Notes and Protocols for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the custom synthesis of derivatives of 4-Bromo-2-nitrobenzaldehyde. This versatile scaffold is of significant interest in medicinal chemistry and materials science due to its unique combination of reactive functional groups: an aldehyde, a bromine atom, and a nitro group. These sites allow for a variety of chemical modifications, leading to a diverse range of novel compounds for research and drug discovery.
Application Notes
4-Bromo-2-nitrobenzaldehyde serves as a valuable starting material for the synthesis of a wide array of derivatives with potential biological activities. The electron-withdrawing nature of the nitro group and the presence of the bromine atom significantly influence the reactivity of the aldehyde group, making it a key building block for various synthetic transformations. Custom synthesis allows for the targeted modification of this scaffold to explore structure-activity relationships (SAR) and develop novel therapeutic agents and functional materials.
Key areas of application for derivatives of 4-Bromo-2-nitrobenzaldehyde include:
-
Anticancer Research: Schiff bases and other derivatives of nitro- and bromo-substituted benzaldehydes have shown promising cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis.
-
Antimicrobial Drug Discovery: The imine linkage in Schiff bases derived from this scaffold is a key pharmacophore that contributes to their potential antibacterial and antifungal properties.
-
Modulation of Signaling Pathways: Derivatives of similar brominated benzaldehydes have been shown to modulate key cellular signaling pathways, such as the Nrf2/HO-1 pathway, which is involved in the cellular stress response. This suggests that derivatives of 4-Bromo-2-nitrobenzaldehyde could be valuable tools for studying and targeting these pathways.
-
Materials Science: The ability to introduce various functional groups through reactions like Suzuki coupling allows for the synthesis of novel organic materials with tailored electronic and photophysical properties.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of derivatives analogous to those that can be synthesized from 4-Bromo-2-nitrobenzaldehyde.
| Table 1: Synthesis of 4-Bromo-2-nitrobenzaldehyde | |
| Starting Material | 4-bromo-1-methyl-2-nitrobenzene |
| Reagents | Acetic anhydride, Concentrated sulfuric acid, Chromium trioxide |
| Reaction Steps | 1. Oxidation of the methyl group to a diacetate. 2. Hydrolysis of the diacetate to the aldehyde. |
| Overall Yield | 45%[1] |
| Table 2: Representative Anticancer Activity of a Schiff Base Derivative | |
| Compound | 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid (A Schiff base derived from 4-nitrobenzaldehyde) |
| Cell Line | Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) |
| IC50 Value | 446.68 µg/mL[2] |
| Activity | Promising cytotoxic activity with induction of apoptosis.[2] |
| Table 3: Representative Anticancer Activity of a Manganese(II) Schiff Base Complex | |
| Compound | Mn(II) complex with a Schiff base derived from 5-bromosalicylaldehyde |
| Cell Line | Hep-G2 (Human liver carcinoma) |
| IC50 Value | 2.6 ± 0.11 μg/ml |
| Activity | Predominant activity compared to other tested complexes. |
Experimental Protocols
Detailed methodologies for the synthesis of 4-Bromo-2-nitrobenzaldehyde and its key derivatives are provided below.
Protocol 1: Synthesis of 4-Bromo-2-nitrobenzaldehyde
This protocol describes a two-step synthesis starting from 4-bromo-1-methyl-2-nitrobenzene.[1]
Step A: Synthesis of the Diacetate Intermediate
-
In a suitable reaction vessel, dissolve 4-bromo-1-methyl-2-nitrobenzene (300 g, 1.38 mol) in acetic anhydride (2400 mL) and cool to 0 °C.
-
Slowly add concentrated sulfuric acid (324 mL) dropwise, maintaining the temperature at 0 °C.
-
Separately, dissolve chromium trioxide (384 g, 3.84 mol) in acetic anhydride (2160 mL).
-
Add the chromium trioxide solution to the reaction mixture, ensuring the internal temperature does not exceed 10 °C.
-
Stir the reaction mixture for 1 hour.
-
Slowly pour the reaction mixture into an ice-water mixture.
-
Collect the solid product by filtration and wash thoroughly with water until the washings are colorless.
-
Suspend the resulting solid in a 2% aqueous sodium carbonate solution (1800 mL), stir well, and filter again.
-
Wash the solid with water and dry under reduced pressure to obtain the diacetate product.
Step B: Hydrolysis to 4-Bromo-2-nitrobenzaldehyde
-
Suspend the diacetate product from Step A in a mixed solution of concentrated hydrochloric acid (1360 mL), water (1250 mL), and ethanol (480 mL).
-
Reflux the mixture for 45 minutes.
-
Cool the reaction to room temperature.
-
Collect the solid product by filtration and wash with water.
-
The resulting brown solid is 4-bromo-2-nitrobenzaldehyde (147 g, 45% overall yield). The product can be used in subsequent reactions without further purification.[1]
Protocol 2: General Procedure for Schiff Base Synthesis
This protocol outlines the synthesis of Schiff base derivatives from 4-Bromo-2-nitrobenzaldehyde and a primary amine.
-
Dissolve 1.0 equivalent of 4-Bromo-2-nitrobenzaldehyde in a suitable solvent such as ethanol in a round-bottom flask.
-
Add 1.0 equivalent of the desired primary amine to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base product often precipitates out of the solution and can be collected by filtration. If not, the product can be isolated by evaporation of the solvent followed by recrystallization or column chromatography.
Protocol 3: General Procedure for Wittig Reaction
This protocol describes the synthesis of alkene derivatives from 4-Bromo-2-nitrobenzaldehyde using a Wittig reagent.
Step A: Ylide Formation
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon), suspend 1.0 equivalent of a phosphonium salt (e.g., methyltriphenylphosphonium bromide) in anhydrous THF.
-
Cool the suspension to 0 °C and add 1.0 equivalent of a strong base (e.g., n-butyllithium) dropwise.
-
Stir the resulting ylide solution at 0 °C for 1 hour.
Step B: Reaction with Aldehyde
-
Dissolve 1.0 equivalent of 4-Bromo-2-nitrobenzaldehyde in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: General Procedure for Suzuki Coupling
This protocol details the synthesis of biaryl derivatives from 4-Bromo-2-nitrobenzaldehyde and an arylboronic acid.
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-2-nitrobenzaldehyde (1.0 equiv), the arylboronic acid (1.2 equiv), and a base such as potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed solvents, such as a mixture of 1,4-dioxane and water.
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate key experimental workflows and a potential signaling pathway modulated by derivatives of brominated benzaldehydes.
References
Application Note & Protocol: Optimizing UV-Induced Photocleavage of o-Nitrobenzyl Ethers
Introduction
The ortho-nitrobenzyl (oNB) group is a cornerstone of photolabile protecting group (PPG) chemistry, enabling precise spatiotemporal control over the release of active molecules. Its application spans a vast range of fields, from the synthesis of complex biopolymers like peptides and nucleic acids to the development of light-triggered drug delivery systems and advanced photoresponsive materials[1][2]. The principle is elegant: a biologically or chemically important functional group is "caged" or protected by an oNB ether linkage, rendering it inert. Upon irradiation with ultraviolet (UV) light, this linkage is rapidly cleaved, liberating the active molecule on demand.
While the concept is straightforward, achieving optimal cleavage efficiency—maximizing the release of the target molecule while minimizing side reactions and sample degradation—requires a nuanced understanding of the underlying photochemistry and experimental parameters. This guide provides a detailed exploration of the factors governing the photocleavage of o-nitrobenzyl ethers, with a primary focus on determining the optimal UV wavelength. We will delve into the reaction mechanism, the influence of molecular structure on photoreactivity, and provide robust, field-tested protocols for researchers.
The Photochemical Cleavage Mechanism: A Step-by-Step Analysis
The photocleavage of an o-nitrobenzyl ether is an intramolecular redox reaction that proceeds through several key intermediates. Understanding this pathway is crucial for troubleshooting experiments and designing more efficient photolabile systems.
Upon absorption of a UV photon, the o-nitrobenzyl chromophore is promoted to an excited state. The key event is a rapid intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon. This forms a transient aci-nitro intermediate[1][3]. This intermediate is the pivot point of the reaction; it quickly undergoes a molecular rearrangement to form a cyclic benzoisoxaline derivative, which then rapidly decomposes. This final step irreversibly cleaves the benzylic ether bond, releasing the protected alcohol (or other leaving group) and yielding an o-nitrosobenzaldehyde as the primary byproduct[3][4].
Figure 1: The photocleavage mechanism of o-nitrobenzyl ethers.
A critical, practical consequence of this mechanism is the formation of the o-nitrosobenzaldehyde byproduct. This molecule itself absorbs UV light, often in the same region used for cleavage. As the reaction progresses and the byproduct accumulates, it begins to compete with the remaining caged compound for photons, acting as an "internal filter" that can slow the reaction rate[5][6]. This effect is more pronounced at higher substrate concentrations.
Selecting the Optimal Wavelength: A Balance of Absorption and Selectivity
The "optimal" wavelength for photocleavage is a compromise between the absorption maximum (λmax) of the oNB chromophore and the need to avoid damaging other components in the system, particularly in biological contexts.
For most standard o-nitrobenzyl ethers, the effective wavelength range for inducing cleavage is 300–365 nm [3]. Many protocols for biomedical applications specifically utilize 365 nm light because it offers a robust balance of photochemical efficiency while minimizing damage to cells and tissues, which are more susceptible to shorter-wavelength UV radiation[7][8].
Table 1: Common o-Nitrobenzyl Derivatives and Recommended Irradiation Wavelengths
| Derivative Class | Common Name/Acronym | Key Structural Feature | Typical Wavelength Range (nm) | Notes | Source(s) |
|---|---|---|---|---|---|
| Standard | o-Nitrobenzyl (oNB) | Unsubstituted aromatic ring | 300 - 365 | The foundational photolabile group. | [7][9] |
| Electron-Rich | 4,5-Dimethoxy-2-nitrobenzyl (NV) | Two electron-donating methoxy groups | 350 - 420 | Red-shifted absorption; useful for applications requiring longer wavelengths. | [10] |
| Rate-Accelerated | 1-(2-Nitrophenyl)ethyl (NPE) | Methyl group on the benzylic carbon | 300 - 365 | Cleavage kinetics can be an order of magnitude faster than standard oNB.[7][8] |[3][8] |
While irradiation at shorter wavelengths (e.g., 254 nm) can trigger the reaction, it is generally avoided in complex systems due to the indiscriminate absorption by other molecules (e.g., proteins, DNA), which can lead to unintended photochemistry and sample damage[11]. Conversely, extending into longer wavelengths (>400 nm) typically requires specialized oNB derivatives with extended conjugation to shift their absorption into the visible spectrum[12][13].
Key Factors Influencing Photocleavage Efficiency
The rate and efficiency of photocleavage are not solely dependent on wavelength. The molecular structure of the caged compound plays a determinative role. Understanding these structure-activity relationships is essential for designing experiments and interpreting results.
Substitution on the Benzylic Carbon
Perhaps the most impactful structural modification is the introduction of a substituent, such as a methyl group, on the benzylic carbon (the carbon atom bonded to the ether oxygen). This creates a secondary benzylic position.
-
Causality: This substitution enhances the rate of the initial, rate-limiting hydrogen abstraction step. The resulting benzylic radical is more stable, lowering the activation energy for the process.
-
Practical Impact: The cleavage kinetics of 1-(o-nitrophenyl)ethyl (NPE) derivatives can be over 20 times faster than their unsubstituted oNB counterparts[7]. This allows for significantly shorter irradiation times or the use of lower light intensity, which is highly advantageous in biological experiments.
Substitution on the Aromatic Ring
Adding substituents to the benzene ring modifies the electronic properties of the chromophore, primarily affecting its UV absorption profile.
-
Causality: Electron-donating groups (EDGs), such as methoxy (-OCH₃) groups, increase the electron density in the ring. This lowers the energy gap between the ground and excited states, resulting in a red-shifted (longer wavelength) absorption maximum[1][12]. The 4,5-dimethoxy-2-nitrobenzyl (often used in NVOC protecting groups) is a classic example, with significant absorption around 350 nm.
-
Practical Impact: This red-shift allows cleavage to be performed with less energetic, potentially less damaging, light. However, it is crucial to note that a red-shifted absorption does not always correlate with a higher quantum yield; in some cases, the efficiency of cleavage may decrease as the wavelength increases[12][14].
The Nature of the Leaving Group
The molecule being released (the leaving group) also influences the reaction kinetics.
-
Causality: Studies have shown a clear correlation between the acidity (pKa) of the leaving group and the rate of photolysis for oNB esters. More acidic leaving groups (i.e., those with a lower pKa) tend to cleave more rapidly[5].
-
Practical Impact: When comparing the release of different alcohols or acids from the same oNB core, one can expect variations in the required irradiation time.
Quantum Yield (Φ)
The quantum yield is the ultimate measure of photocleavage efficiency, defined as the number of molecules undergoing a photoreaction divided by the number of photons absorbed. It is highly sensitive to the complete molecular structure.
Table 2: Illustrative Quantum Yields (Φ) for o-Nitrobenzyl Derivatives
| Protected Group (Leaving Group) | Wavelength (nm) | Quantum Yield (Φ) | Notes | Source(s) |
|---|---|---|---|---|
| 1-(2-Nitrophenyl)ethyl phosphate esters | Not Specified | 0.49 - 0.63 | High efficiency due to α-substitution and phosphate leaving group. | [10] |
| Various from o-nitroveratryl | Not Specified | Varies with LG | Demonstrates the strong dependence on the leaving group (LG). | [15] |
| 2,6-Dinitrobenzyl carbonate | 365 | 0.12 | An additional nitro group influences the electronic properties. | [10] |
| Red-shifted oNB derivatives | Not Specified | 0.001 - 0.01 | Quantum yield often drops as absorption is pushed to longer wavelengths. |[12][14] |
Note: The values presented are illustrative. Quantum yields are highly dependent on the specific substrate, leaving group, and solvent conditions.
Experimental Protocols
The following protocols provide a robust framework for conducting and monitoring photocleavage experiments. A key principle of trustworthiness is self-validation; therefore, for any new oNB-caged compound, it is essential to first perform a time-course experiment to determine the optimal irradiation duration for your specific setup (light source, concentration, substrate).
Protocol 1: General Procedure for Photocleavage in Solution
This protocol outlines the deprotection of an oNB-protected substrate in a solution phase.
-
Sample Preparation:
-
Dissolve the oNB-protected compound in a suitable solvent (e.g., methanol, dioxane, aqueous buffer) to a known concentration. For initial trials, a concentration of 0.1-1.0 mM is recommended to minimize the internal filter effect[5].
-
Transfer the solution to a UV-transparent cuvette (e.g., quartz) or vessel. If necessary, purge the solution with nitrogen or argon to remove dissolved oxygen, which can sometimes quench the excited state.
-
-
Light Source and Irradiation:
-
Select an appropriate UV light source. A common laboratory setup is a medium-pressure mercury lamp equipped with filters to isolate the 365 nm line. LED-based sources are also excellent alternatives, offering stable intensity and narrow emission bands.
-
Position the sample at a fixed, reproducible distance from the light source. Note the power density (e.g., in mW/cm²) at the sample position if a radiometer is available.
-
To prevent thermal degradation, especially with high-power lamps, consider placing the sample in a water bath or on a cooled plate.
-
-
Reaction and Monitoring:
-
Begin irradiation.
-
At predetermined time points (e.g., 0, 1, 2, 5, 10, 30 minutes), withdraw a small aliquot of the reaction mixture for analysis.
-
Analyze the aliquots using a suitable technique (see Protocol 2 for HPLC) to quantify the disappearance of the starting material and the appearance of the released product.
-
-
Data Analysis and Work-up:
-
Plot the percentage of starting material remaining (or product formed) versus irradiation time. This will determine the half-life (t₁₂) and the time required for complete cleavage under your specific conditions.
-
Once the reaction is complete, the o-nitroso byproduct can be removed by standard chromatographic methods (e.g., silica gel chromatography, preparative HPLC) if necessary for downstream applications.
-
Protocol 2: Workflow for Monitoring Photocleavage by HPLC
High-Performance Liquid Chromatography (HPLC) is an ideal method for monitoring photocleavage due to its high resolution and quantitative accuracy.
Figure 2: A typical experimental workflow for monitoring photocleavage kinetics using HPLC.
-
Method Development: Develop an HPLC method (e.g., reverse-phase C18 column) that clearly separates the oNB-protected starting material from the released product and the o-nitroso byproduct.
-
Standard Curve: Prepare a standard curve for the starting material to accurately quantify its concentration from the peak area.
-
Execution: Follow the general procedure in Protocol 1. For each time point, dilute the aliquot in the mobile phase to halt any further significant photoreaction and prepare it for injection.
-
Quantification: At each time point (t), calculate the percentage of remaining starting material using the formula: % Remaining = (Area_t / Area_t₀) * 100.
-
Kinetic Analysis: Plot the natural logarithm of the concentration (ln[C]) versus time. For many oNB cleavage reactions, this plot will be linear, indicating first-order kinetics, from which a rate constant (k) can be determined[7].
Troubleshooting and Practical Considerations
-
Incomplete Cleavage: If the reaction stalls before completion, the primary suspect is the internal filter effect. Try diluting the sample or using a higher intensity light source. Also, confirm the lamp is emitting at the correct wavelength and has not aged significantly.
-
Slow Reaction Rate: If cleavage is unexpectedly slow, consider the compound's structure. If it is an unsubstituted oNB ether, a much longer irradiation time will be needed compared to an α-methyl substituted (NPE) derivative. Solvent can also play a role; reaction rates can vary between different solvents[7].
-
Side Product Formation: For highly sensitive substrates, prolonged exposure to high-energy UV light can cause degradation. The goal is to use the minimum light dose (intensity × time) required for complete cleavage. Using a filtered lamp or a monochromatic LED source is highly recommended to eliminate exposure to unwanted, higher-energy wavelengths.
Conclusion
The photocleavage of o-nitrobenzyl ethers is a powerful tool for controlled molecular release. While 365 nm serves as a universal and highly effective starting point for irradiation, the truly optimal conditions are dictated by the specific structure of the photolabile compound and the experimental context. By understanding the core photochemical mechanism and the profound influence of substituents on both the absorption profile and reaction kinetics, researchers can move beyond a trial-and-error approach. The protocols and principles outlined in this guide provide a systematic framework for designing, executing, and validating photocleavage experiments, empowering scientists to harness the full potential of this versatile photochemical reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photolabile protecting groups and linkers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. seas.upenn.edu [seas.upenn.edu]
- 8. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Application of 4-Bromo-2-nitrobenzyl Alcohol in the Creation of Caged Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caged compounds are powerful tools in chemical biology and drug development, allowing for the precise spatiotemporal control over the release of bioactive molecules. This is achieved by masking the molecule's activity with a photolabile protecting group (PPG), which can be removed by light to restore the molecule's function. The ortho-nitrobenzyl scaffold is one of the most widely used classes of PPGs due to its efficient photochemistry and synthetic accessibility.
This application note details the use of 4-Bromo-2-nitrobenzyl alcohol as a photolabile caging group. The introduction of a bromine atom at the 4-position of the 2-nitrobenzyl moiety can modulate the photophysical and chemical properties of the cage, potentially influencing its absorption spectrum, quantum yield of photorelease, and stability. These characteristics are critical for designing effective caged compounds for various applications, including the controlled release of neurotransmitters, second messengers, and therapeutic agents.
Principle of Photorelease
The general mechanism for the photorelease of a substrate from an o-nitrobenzyl-caged compound involves an intramolecular rearrangement upon absorption of UV light. The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges and cleaves to release the caged molecule, a proton, and a 2-nitrosobenzaldehyde byproduct.
Advantages of the 4-Bromo-2-nitrobenzyl Cage
While extensive comparative data is still emerging, the introduction of a halogen substituent like bromine on the aromatic ring of the nitrobenzyl cage can offer several potential advantages:
-
Modified Photophysical Properties: The bromo substituent can shift the absorption maximum (λmax) of the caged compound, potentially allowing for excitation at longer, less phototoxic wavelengths.
-
Altered Photorelease Kinetics: The electronic properties of the bromine atom can influence the stability of intermediates in the photorelease pathway, thereby affecting the rate of uncaging.
-
Increased Two-Photon Absorption Cross-Section: For applications in two-photon uncaging, which provides enhanced spatial resolution, halogenation has been explored as a strategy to increase the two-photon absorption cross-section.
-
Synthetic Handle: The bromine atom can serve as a synthetic handle for further functionalization of the caging group, for example, through cross-coupling reactions to attach other moieties that can tune solubility or target the caged compound to specific cellular locations.
Quantitative Data
Quantitative data for compounds caged specifically with the 4-bromo-2-nitrobenzyl group is sparse in the literature. However, data from closely related bromo-substituted nitrobenzyl cages and other o-nitrobenzyl derivatives can provide valuable benchmarks.
| Caging Group | Caged Molecule | λmax (nm) | Quantum Yield (Φ) | Photorelease Half-life (t1/2) | Reference |
| 5-Bromo-2-nitrobenzyl | EGTA (a Ca2+ chelator) | ~400 | 0.05 | Not Reported | [1] |
| α-Carboxy-2-nitrobenzyl (CNB) | Glutamate | ~260 | 0.14 | 21 µs | [2] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ATP | ~355 | Generally lower than CNB | Slower than CNB | [2] |
| 1-(2-Nitrophenyl)ethyl (NPE) | ATP | ≤360 | 0.2-0.4 | Microsecond range | [2] |
Note: The data presented is for comparison and highlights the range of properties observed for various o-nitrobenzyl derivatives. The photophysical properties of a 4-bromo-2-nitrobenzyl caged compound are expected to be influenced by the specific molecule being caged and the experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of the caging agent, this compound, can be achieved via the reduction of a suitable precursor such as 4-bromo-2-nitrobenzoic acid or 4-bromo-2-nitrobenzaldehyde.
Materials:
-
4-Bromo-2-nitrobenzoic acid
-
Borane tetrahydrofuran complex (BH3-THF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 4-bromo-2-nitrobenzoic acid in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add the borane tetrahydrofuran complex solution dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Protocol 2: General Procedure for Caging a Carboxylic Acid with 4-Bromo-2-nitrobenzyl Bromide
To cage a molecule, the hydroxyl group of this compound must first be converted to a more reactive leaving group, typically a bromide, to facilitate reaction with the molecule of interest. This can be achieved using standard brominating agents like phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) with triphenylphosphine (PPh3). The resulting 4-bromo-2-nitrobenzyl bromide can then be used to cage molecules containing nucleophilic groups such as carboxylates, phosphates, or phenols.
Materials:
-
Bioactive molecule containing a carboxylic acid group
-
4-Bromo-2-nitrobenzyl bromide
-
A suitable base (e.g., triethylamine, cesium carbonate)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the carboxylic acid-containing molecule in the anhydrous solvent.
-
Add the base to the solution to deprotonate the carboxylic acid, forming the carboxylate salt.
-
Add a solution of 4-bromo-2-nitrobenzyl bromide in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure caged compound.
Protocol 3: Photorelease of the Caged Compound
Materials:
-
Solution of the 4-bromo-2-nitrobenzyl caged compound in a suitable buffer (e.g., PBS, HEPES)
-
UV light source (e.g., mercury arc lamp with appropriate filters, UV LED, or a laser with a wavelength in the absorption range of the caged compound, typically 300-400 nm)
-
Quartz cuvette or other UV-transparent vessel
-
Analytical instrument for detecting the released molecule (e.g., HPLC, mass spectrometer, or a bioassay)
Procedure:
-
Prepare a solution of the caged compound at a known concentration in the desired buffer.
-
Transfer the solution to a quartz cuvette.
-
Irradiate the sample with the UV light source. The duration and intensity of irradiation will depend on the quantum yield of the caged compound and the desired amount of photorelease.
-
At various time points, take aliquots of the solution and analyze for the presence of the released bioactive molecule and the disappearance of the caged compound.
-
A control sample that is not irradiated should be run in parallel to account for any spontaneous hydrolysis of the caged compound.
Conclusion
This compound is a promising photolabile protecting group for the synthesis of caged compounds. Its synthesis is straightforward from commercially available starting materials. The presence of the bromo substituent offers opportunities to fine-tune the photophysical and chemical properties of the resulting caged compounds, making them potentially suitable for a wide range of applications in biological research and drug delivery. Further systematic studies are needed to fully characterize the quantum yields and photorelease kinetics of a broader range of molecules caged with this particular PPG to fully realize its potential.
References
Application Notes and Protocols for Monitoring Reactions with 4-Bromo-2-nitrobenzyl alcohol
These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to monitor chemical reactions involving 4-Bromo-2-nitrobenzyl alcohol using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).
High-Performance Liquid Chromatography (HPLC) Analysis
Application Note
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a highly effective technique for monitoring the progress of reactions involving this compound. This method separates compounds based on their polarity, making it ideal for distinguishing the relatively polar alcohol starting material from potentially less polar products or impurities.
The separation occurs on a nonpolar stationary phase (such as C18 or Phenyl-hexyl) with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.[1][2] Due to the aromatic and nitro- group substitutions, this compound and related compounds are strong chromophores, allowing for sensitive detection using a UV detector, commonly at 254 nm or 270 nm.[1][3] By taking aliquots from the reaction mixture at various time points, the consumption of the starting material and the formation of products can be quantitatively monitored by analyzing the respective peak areas in the chromatogram. Phenyl-hexyl columns can offer an alternative separation mechanism due to π-π interactions with aromatic compounds, which can be advantageous for separating structurally similar isomers.[4]
Experimental Protocol: RP-HPLC
1. Instrumentation and Reagents:
-
HPLC system with a gradient or isocratic pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ultrapure water.
-
Syringe filters (0.45 µm).
2. Preparation of Solutions:
-
Mobile Phase A: Ultrapure Water.
-
Mobile Phase B: Acetonitrile.
-
Standard Solution (0.1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 10 mL of methanol.
-
Reaction Sample: Withdraw a small aliquot (e.g., 10-50 µL) from the reaction vessel. Dilute it with a suitable solvent (e.g., methanol or acetonitrile) to a final concentration appropriate for HPLC analysis (typically in the µg/mL range). Filter the diluted sample through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions: The following conditions are a starting point and should be optimized for the specific reaction being monitored.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |
| Example Gradient: 0-15 min, 40% to 90% B; 15-20 min, 90% B | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
4. Data Analysis:
-
Inject the standard solution to determine the retention time (Rt) of this compound.
-
Inject the prepared reaction samples at different time intervals.
-
Monitor the decrease in the peak area of the starting material and the increase in the peak area(s) of the product(s) over time.
-
The percentage conversion can be calculated based on the relative peak areas.
Data Presentation: HPLC Monitoring
The following table is an example of how to present quantitative data from an HPLC analysis of a hypothetical reaction where this compound is converted to Product X.
| Compound | Retention Time (Rt) (min) | Peak Area % (t=0 hr) | Peak Area % (t=2 hr) | Peak Area % (t=4 hr) |
| This compound | 7.8 | 99.5% | 45.2% | 5.1% |
| Product X | 9.2 | <0.5% | 53.1% | 93.5% |
Thin-Layer Chromatography (TLC) Analysis
Application Note
Thin-Layer Chromatography is a rapid, simple, and cost-effective method for qualitatively monitoring reaction progress. For compounds like this compound, "normal-phase" TLC is typically used, which employs a polar stationary phase (silica gel) and a less polar mobile phase.[5] The separation is based on the differential adsorption of compounds to the stationary phase.[6] Polar compounds, such as alcohols, interact more strongly with the silica gel and thus travel a shorter distance up the plate, resulting in a lower Retardation Factor (Rf) value.[7][5] Less polar compounds will have a higher Rf value.
By spotting the starting material, the reaction mixture, and a "co-spot" (both starting material and reaction mixture in the same lane) on a single plate, one can visually track the disappearance of the starting material and the appearance of a new spot for the product.[8] Visualization is typically achieved under a UV lamp (254 nm), as the aromatic nature of the compounds makes them UV-active.[9]
Experimental Protocol: TLC
1. Materials and Reagents:
-
TLC plates (e.g., silica gel 60 F254 on aluminum backing).
-
TLC developing chamber.
-
Capillary tubes for spotting.
-
Mobile phase (eluent): A mixture of a nonpolar and a polar solvent (e.g., Hexane and Ethyl Acetate).
-
UV lamp (254 nm).
2. Preparation and Procedure:
-
Mobile Phase Selection: Prepare a suitable mobile phase. A good starting point for separating benzyl alcohol derivatives is a mixture of hexanes and ethyl acetate (e.g., 6:1 or 4:1 ratio).[7] The ideal solvent system should give the starting material an Rf value of approximately 0.3-0.5.[10]
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
Spotting: On the baseline, apply small, concentrated spots using a capillary tube for:
-
SM: Starting Material (this compound dissolved in a volatile solvent).
-
Co: Co-spot (apply the starting material first, then the reaction mixture on top).
-
Rxn: Reaction Mixture (an aliquot taken directly from the reaction).
-
-
Development: Place a small amount of the mobile phase into the TLC chamber (enough to cover the bottom 3-5 mm). Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.[10] Close the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp. Circle the visible spots with a pencil.
-
Analysis: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Data Presentation: TLC Monitoring
This table provides an example of TLC data for the same hypothetical reaction.
| Compound | Rf Value (4:1 Hexane:EtOAc) | Observation |
| This compound | 0.35 | Spot diminishes over time in the reaction lane. |
| Product X | 0.58 | New spot appears and intensifies over time. |
Visualizations
Workflow for Reaction Monitoring
Caption: General workflow for monitoring a chemical reaction.
Conceptual TLC Reaction Monitoring
Caption: Visualization of TLC plates at different reaction times.
References
- 1. epa.gov [epa.gov]
- 2. pp.bme.hu [pp.bme.hu]
- 3. Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-nitrobenzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromo-2-nitrobenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the most effective and high-yielding method for synthesizing this compound?
A1: The reduction of 4-bromo-2-nitrobenzoic acid using a borane tetrahydrofuran (THF) complex is a highly effective method, reportedly achieving yields of up to 96%.[1] This method is often preferred due to its high selectivity for the carboxylic acid group, leaving the nitro group intact.
Q2: What are the common impurities encountered during the synthesis of this compound?
A2: Common impurities can include unreacted starting materials (e.g., 4-bromo-2-nitrobenzoic acid or 4-bromo-2-nitrobenzaldehyde), over-reduced products where the nitro group is also reduced to an amine, or byproducts from side reactions such as ether formation, particularly in hydrolysis reactions of the corresponding benzyl bromide.
Q3: What are the recommended purification techniques for this compound?
A3: The most common and effective purification methods are recrystallization and column chromatography. For recrystallization, a mixed solvent system like ethanol/water can be effective.[2] For column chromatography, a silica gel stationary phase with a solvent system such as ethyl acetate/hexane is a good starting point.[3]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an excellent technique for monitoring the reaction's progress.[3][4] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product. The spots can often be visualized under UV light.
Troubleshooting Guides by Synthetic Route
Route 1: Reduction of 4-Bromo-2-nitrobenzoic Acid
This is a highly recommended route due to its high yield and selectivity.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps |
| Incomplete reaction (starting material remains) | 1. Insufficient reducing agent (Borane-THF). 2. Deactivated borane solution. 3. Low reaction temperature or insufficient reaction time. | 1. Ensure the correct stoichiometry of the borane reagent is used. 2. Use a fresh, high-quality borane-THF solution. 3. Consider increasing the reaction temperature or extending the reaction time, while monitoring by TLC.[5] |
| Formation of a complex mixture of products | The reaction was not quenched properly, leading to side reactions during workup. | Quench the reaction by slowly adding methanol at a low temperature (0 °C) to neutralize any excess borane before adding water.[5] |
| Low yield after workup | 1. The product is somewhat polar and may have some solubility in the aqueous phase. 2. Inefficient extraction. | 1. Saturate the aqueous layer with sodium chloride before extraction to decrease the solubility of the product. 2. Use a suitable organic solvent like ethyl acetate for extraction and perform multiple extractions to ensure complete recovery. |
Route 2: Reduction of 4-Bromo-2-nitrobenzaldehyde
This two-step route involves the oxidation of 4-bromo-2-nitrotoluene to the aldehyde, followed by its reduction.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps |
| Low yield of 4-bromo-2-nitrobenzaldehyde (precursor) | Inefficient oxidation of 4-bromo-2-nitrotoluene. | Ensure precise temperature control during the oxidation step, as overheating can lead to side reactions and degradation.[6] |
| Mixture of products (alcohol and amine) | The reducing agent is not selective and is reducing both the aldehyde and the nitro group. | Use a milder reducing agent like sodium borohydride (NaBH₄), which is generally selective for aldehydes and ketones over nitro groups.[7] |
| Incomplete reduction of the aldehyde | 1. Insufficient reducing agent. 2. Deactivated reducing agent due to moisture. | 1. Use a slight excess of the reducing agent. 2. Ensure all glassware is dry and use an anhydrous solvent if the reducing agent is moisture-sensitive. |
Summary of Quantitative Data
| Synthetic Route | Starting Material | Reagents | Solvent | Yield (%) | Reference |
| Reduction of Carboxylic Acid | 4-Bromo-2-nitrobenzoic acid | Borane tetrahydrofuran complex | THF | 96% | [1] |
| Oxidation and Reduction | 4-Bromo-1-methyl-2-nitrobenzene | 1. CrO₃, Ac₂O, H₂SO₄ 2. HCl, H₂O, EtOH | Acetic anhydride, Ethanol, Water | 45% (for aldehyde) | [6] |
| Hydrolysis of Benzyl Bromide (Analogous) | p-Nitrobenzyl acetate | NaOH | Methanol | 64-71% | [8][9] |
Experimental Protocols
Protocol 1: Reduction of 4-Bromo-2-nitrobenzoic Acid with Borane-THF
This protocol is adapted from a similar, high-yield synthesis.[1]
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-nitrobenzoic acid in anhydrous tetrahydrofuran (THF).
-
Reaction: Cool the solution to 0 °C in an ice bath. Slowly add a 1 M solution of borane-THF complex dropwise via the dropping funnel.
-
Heating and Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.
-
Work-up: Pour the mixture into a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous phase multiple times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization or column chromatography.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. This compound | 22996-19-6 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
identifying common impurities in commercially available 4-Bromo-2-nitrobenzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercially available 4-Bromo-2-nitrobenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: Impurities in commercially available this compound are typically related to the synthetic route or degradation. The most common synthesis involves the reduction of 4-bromo-2-nitrobenzoic acid. Therefore, you may encounter the following impurities:
-
Process-Related Impurities:
-
4-Bromo-2-nitrobenzoic acid: Unreacted starting material.
-
4-Bromo-2-nitrobenzaldehyde: An intermediate or an oxidation product of the final compound.
-
Isomeric Impurities: Positional isomers of the bromo and nitro groups on the benzyl alcohol, arising from impurities in the initial starting materials.
-
-
Degradation Products:
-
4-Bromo-2-nitrobenzaldehyde and 4-Bromo-2-nitrobenzoic acid: Can form upon prolonged storage or exposure to air and light due to oxidation.
-
Q2: My experiment is giving unexpected side products. Could impurities in this compound be the cause?
A2: Yes, impurities can lead to unexpected side reactions. For example, the presence of the aldehyde impurity (4-bromo-2-nitrobenzaldehyde) could react with nucleophiles in your reaction mixture. The unreacted carboxylic acid (4-bromo-2-nitrobenzoic acid) could interfere with reactions sensitive to acidic conditions. It is crucial to assess the purity of your starting material before use.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine the purity of your sample. High-Performance Liquid Chromatography (HPLC) is a common method for quantifying the main component and detecting non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying and quantifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural confirmation and can also be used for quantitative analysis against a certified internal standard.
Q4: What are the recommended storage conditions for this compound to minimize degradation?
A4: To minimize degradation, this compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low reaction yield | Purity of this compound is lower than specified. | Determine the purity of your starting material using HPLC or ¹H NMR. Adjust the stoichiometry of your reaction based on the actual purity. |
| Formation of an unexpected aldehyde or carboxylic acid derivative | Presence of 4-bromo-2-nitrobenzaldehyde or 4-bromo-2-nitrobenzoic acid impurity. | Purify the starting material by recrystallization or column chromatography before use. Alternatively, use a purification method for your final product that effectively removes these derivatives. |
| Inconsistent reaction results between batches | Batch-to-batch variability in the impurity profile of the commercial this compound. | Analyze each new batch for its purity and impurity profile before use. Qualify new batches to ensure they meet the requirements of your specific application. |
| Discoloration of the starting material (yellowing) | Potential degradation of the product, possibly due to improper storage leading to oxidation.[1] | While slight discoloration may not significantly impact all reactions, it is advisable to re-analyze the material for purity. If significant degradation is observed, consider purifying or replacing the reagent. |
Impurity Profile
The following table summarizes the common impurities found in commercially available this compound and their typical concentration ranges.
| Impurity Name | Structure | CAS Number | Typical Concentration Range (%) |
| 4-Bromo-2-nitrobenzoic acid | BrC₆H₃(NO₂)COOH | 99277-71-1 | < 0.5 |
| 4-Bromo-2-nitrobenzaldehyde | BrC₆H₃(NO₂)CHO | 73155-36-9 | < 0.2 |
| Isomeric Impurities | e.g., 2-Bromo-4-nitrobenzyl alcohol | N/A | < 0.1 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
-
Instrumentation: GC-MS system with a quadrupole mass spectrometer.
-
Column: Capillary column suitable for polar compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis:
-
¹H NMR: Provides information on the structure and can be used for quantitative analysis (qNMR) by integrating the signals of the compound against a known amount of an internal standard.
-
¹³C NMR: Confirms the carbon framework of the molecule.
-
2D NMR (e.g., COSY, HSQC): Can be used for unambiguous assignment of proton and carbon signals, which is particularly useful for identifying isomeric impurities.
-
Experimental Workflow
The following diagram illustrates a typical workflow for identifying and quantifying impurities in this compound.
Caption: Workflow for Purity Assessment of this compound.
References
Technical Support Center: Optimizing Photodeprotection of 4-Bromo-2-nitrobenzyl Ethers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the photodeprotection of 4-Bromo-2-nitrobenzyl ethers.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of photodeprotection for 4-Bromo-2-nitrobenzyl ethers?
A1: The photodeprotection of 4-Bromo-2-nitrobenzyl ethers proceeds via a well-established intramolecular rearrangement, often referred to as a Norrish Type II reaction.[1] Upon absorption of UV light, the ortho-nitrobenzyl group is excited, leading to an intramolecular hydrogen abstraction from the benzylic carbon by the nitro group. This forms an aci-nitro intermediate, which then undergoes rearrangement to release the protected alcohol and form a 4-Bromo-2-nitrosobenzaldehyde byproduct.[1][2]
Caption: General mechanism of 4-Bromo-2-nitrobenzyl ether photodeprotection.
Q2: How does the 4-bromo substituent affect the photodeprotection reaction?
A2: The bromo group at the 4-position is electron-withdrawing. This can influence the electronic properties of the nitrobenzyl chromophore, potentially affecting the efficiency and rate of the photodeprotection. While systematic studies on the specific effect of a 4-bromo substituent are not extensively documented, electron-withdrawing groups can sometimes lead to lower quantum yields compared to electron-donating groups. Therefore, reaction times might be longer compared to methoxy-substituted nitrobenzyl ethers.
Q3: What is the expected primary byproduct of the reaction?
A3: The primary byproduct of the photodeprotection is 4-Bromo-2-nitrosobenzaldehyde.[1] This byproduct can sometimes absorb light at the same wavelength used for the photolysis, which may lead to the formation of secondary byproducts or a decrease in the reaction rate over time due to competitive absorption.[3]
Q4: Can this reaction be performed in aqueous solutions?
A4: Yes, photodeprotection of nitrobenzyl ethers can be performed in aqueous solutions, often buffered to a specific pH.[1][4] This is particularly useful for biological applications. However, the reaction kinetics and the stability of intermediates can be pH-dependent.[4]
Troubleshooting Guide
Issue 1: Slow or Incomplete Photodeprotection
This is one of the most common issues encountered. The following guide provides a systematic approach to troubleshooting slow or incomplete reactions.
Caption: Troubleshooting workflow for slow photodeprotection reactions.
Possible Causes and Solutions:
-
Inappropriate Light Source: The wavelength and intensity of the UV light source are critical. Ensure that the lamp's emission spectrum overlaps with the absorption spectrum of the 4-Bromo-2-nitrobenzyl ether. A lamp that is too weak or old will result in longer reaction times.
-
High Substrate Concentration: At high concentrations, the light may not penetrate the solution effectively, leading to incomplete conversion. Diluting the reaction mixture can often improve the reaction rate.
-
Solvent Effects: The choice of solvent can influence the reaction rate. Aprotic polar solvents like acetonitrile or DMF are commonly used. Ensure your starting material is fully dissolved.
-
Presence of Quenchers: Dissolved oxygen can sometimes act as a quencher for the excited state. Degassing the solvent by purging with an inert gas like nitrogen or argon can improve the reaction efficiency.
Issue 2: Formation of Multiple Byproducts
Possible Causes and Solutions:
-
Secondary Photolysis of the Byproduct: The primary byproduct, 4-Bromo-2-nitrosobenzaldehyde, can also absorb UV light and undergo further photochemical reactions, leading to a complex mixture of products.[1]
-
Solution: Monitor the reaction closely by TLC or HPLC and stop the irradiation once the starting material is consumed. Using a filter to narrow the wavelength of irradiation can sometimes minimize secondary photolysis.
-
-
Reaction with Solvent: In some cases, the excited state or reactive intermediates can react with the solvent.
-
Solution: Screen different solvents to find one that is inert under the reaction conditions.
-
Experimental Protocols and Data
General Experimental Protocol for Photodeprotection
This protocol provides a general procedure for the photodeprotection of a 4-Bromo-2-nitrobenzyl ether. Optimization may be required for specific substrates.
Caption: A typical experimental workflow for photodeprotection.
-
Sample Preparation: Dissolve the 4-Bromo-2-nitrobenzyl ether in a suitable solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution) in a quartz reaction vessel. The concentration typically ranges from 1-10 mM.
-
Degassing (Optional): If oxygen quenching is suspected, degas the solution by bubbling a gentle stream of nitrogen or argon through it for 15-30 minutes.
-
Irradiation: Place the reaction vessel in a photareactor equipped with a suitable UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter for wavelengths >300 nm, or a 365 nm LED array). Use a cooling system to maintain a constant temperature, as photochemical reactions can generate heat.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by TLC, LC-MS, or ¹H NMR. The disappearance of the starting material and the appearance of the deprotected product can be tracked.[5]
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by standard techniques such as column chromatography, preparative HPLC, or crystallization to separate the desired product from the 4-Bromo-2-nitrosobenzaldehyde byproduct and any other impurities.
Quantitative Data on o-Nitrobenzyl Ether Photodeprotection
| Protected Functional Group | o-Nitrobenzyl Derivative | Wavelength (nm) | Solvent | Typical Irradiation Time | Quantum Yield (Φ) |
| Alcohol (Ether) | 2-Nitrobenzyl | > 300 | Acetonitrile | Varies | Good to Quantitative |
| Alcohol (Ether) | 4,5-Dimethoxy-2-nitrobenzyl | 350 | Acetonitrile | 5 min | 0.08 |
| Carboxylic Acid (Ester) | 2-Nitrobenzyl | 350 | Acetonitrile | 10-60 min | 0.1-0.3 |
| Amine (Carbamate) | 2-Nitrobenzyl | 365 | Aqueous Buffer | 1-2 hours | ~0.05 |
Note on 4-Bromo-2-nitrobenzyl Ethers: The electron-withdrawing nature of the bromine atom may lead to a lower quantum yield compared to unsubstituted or methoxy-substituted analogues. Therefore, longer irradiation times or higher intensity light sources may be necessary to achieve complete deprotection. The kinetics of photolysis for ortho-nitrobenzyl esters have been shown to increase as the pKa of the leaving group decreases.[6][7]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
troubleshooting incomplete cleavage of the 4-Bromo-2-nitrobenzyl protecting group
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the 4-Bromo-2-nitrobenzyl (Bn-NB) photolabile protecting group.
Troubleshooting Guide: Incomplete Cleavage
Issue: HPLC or LC-MS analysis of the reaction mixture after photolysis indicates incomplete removal of the 4-Bromo-2-nitrobenzyl protecting group.
This guide provides a systematic approach to troubleshooting incomplete cleavage in a question-and-answer format.
Q1: Is the irradiation wavelength appropriate for the 4-Bromo-2-nitrobenzyl group?
A1: The 4-Bromo-2-nitrobenzyl group, like other o-nitrobenzyl-based protecting groups, is typically cleaved by UV light. The optimal wavelength for photolysis is generally in the range of 350-365 nm.[1][2] Using a light source with a significantly different wavelength may result in inefficient excitation of the chromophore and, consequently, incomplete cleavage.
Recommendations:
-
Verify the emission spectrum of your UV lamp.
-
Ensure the use of a lamp that provides high-intensity output in the 350-365 nm range.
-
Consider that the absorbance spectrum of the protected compound might be slightly shifted due to the bromine substituent and the nature of the protected functional group.
Q2: Is the irradiation time and intensity sufficient?
A2: Incomplete cleavage is often a result of insufficient irradiation time or low light intensity. The photolysis of o-nitrobenzyl groups is a quantum process, and a sufficient number of photons must be absorbed by the molecule to drive the reaction to completion.
Recommendations:
-
Increase Irradiation Time: Extend the photolysis duration in increments (e.g., 1, 2, 4, and 6 hours) and monitor the reaction progress by HPLC or TLC at each time point to determine the optimal irradiation time for your specific substrate and reaction scale.
-
Increase Light Intensity: If possible, increase the power output of your UV lamp. Alternatively, move the reaction vessel closer to the light source to increase the photon flux. Be mindful of potential heating effects.
-
Temperature Control: For high-intensity lamps, a cooling system may be necessary to maintain a constant and appropriate reaction temperature, as excessive heat can lead to side reactions.
Q3: Could the solvent be interfering with the cleavage reaction?
A3: The choice of solvent can significantly impact the efficiency of photocleavage. The solvent must be transparent at the irradiation wavelength to ensure that the light reaches the substrate. Solvents that absorb strongly at 350-365 nm will compete for photons and reduce the cleavage efficiency. Furthermore, the solvent can influence the reaction mechanism.
Recommendations:
-
Solvent Selection: Use a solvent that is transparent in the near-UV region, such as acetonitrile, methanol, or buffered aqueous solutions.
-
Avoid UV-Absorbing Solvents: Avoid using solvents like acetone or those containing UV-absorbing additives.
-
Protic vs. Aprotic Solvents: The photolysis rates of o-nitrobenzyl derivatives can vary between protic and aprotic solvents. Some studies suggest that cleavage rates can be slower in protic solvents.[3] If using a protic solvent, consider switching to an aprotic one if compatible with your substrate.
Q4: Are there any side reactions or byproduct formations that could be inhibiting the cleavage?
A4: The photolysis of o-nitrobenzyl protecting groups generates a 2-nitrosobenzaldehyde or a related ketone as a byproduct.[1] This byproduct can sometimes absorb at the same wavelength as the starting material, creating an "inner filter effect" that reduces the efficiency of light absorption by the remaining protected substrate. Additionally, this byproduct can be reactive and may lead to the formation of secondary byproducts.
Recommendations:
-
Reaction Monitoring: Closely monitor the reaction by HPLC to observe the formation of the desired product and any major byproducts.
-
Scavengers: In some cases, the addition of a scavenger for the nitroso byproduct may be beneficial, although this is not a common practice for photocleavage reactions.
-
pH Control: The stability of the aci-nitro intermediate and the rate of byproduct formation can be pH-dependent. If performing the reaction in an aqueous solution, ensure the pH is controlled with an appropriate buffer system.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of cleavage for the 4-Bromo-2-nitrobenzyl protecting group?
A1: The photolytic cleavage of the 4-Bromo-2-nitrobenzyl protecting group proceeds through a mechanism analogous to the well-established Norrish Type II reaction for o-nitrobenzyl compounds. Upon absorption of UV light, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic carbon. This forms a transient aci-nitro intermediate, which then undergoes a rearrangement to release the protected functional group and form 4-bromo-2-nitrosobenzaldehyde as a byproduct.
Q2: How does the bromine substituent affect the cleavage efficiency compared to the unsubstituted 2-nitrobenzyl group?
A2: The electronic and steric effects of substituents on the aromatic ring can influence the photophysical properties and the cleavage kinetics of o-nitrobenzyl protecting groups. While specific quantitative data for the 4-bromo derivative is scarce, studies on related substituted o-nitrobenzyl esters suggest that the nature of the substituent on the aromatic ring does not always have a straightforward linear correlation with the rate of photolysis. However, the leaving group's acidity plays a critical role in determining the photolysis rate.[4][5]
Q3: Can the 4-Bromo-2-nitrosobenzaldehyde byproduct interfere with my downstream applications?
A3: Yes, the 4-bromo-2-nitrosobenzaldehyde byproduct can be reactive and may interfere with subsequent experimental steps, particularly if your deprotected molecule is sensitive to aldehydes or nitroso compounds. It is crucial to purify the deprotected product from this byproduct, typically by chromatography, before proceeding with further applications.
Q4: Are there any alternative methods for cleaving the 4-Bromo-2-nitrobenzyl group if photolysis is unsuccessful?
A4: While photolysis is the intended and most common method for cleaving this protecting group, some research has shown that o- and p-nitrobenzyl groups can be cleaved under specific chemical conditions, such as using aqueous NaOH in methanol at elevated temperatures.[6] However, these conditions are harsh and may not be compatible with many sensitive substrates. Catalytic hydrogenation is generally not recommended for nitro-containing compounds as it will reduce the nitro group.
Quantitative Data
Direct quantitative data for the photolytic cleavage of the 4-Bromo-2-nitrobenzyl protecting group is limited in the literature. However, a study on the kinetics of photolysis of various substituted ortho-nitrobenzyl esters provides valuable insights into the effect of substituents. The following table summarizes the first-order rate constants for the photochemical cleavage of several o-nitrobenzyl esters, including a 5-bromo-2-nitrophenyl derivative, which is structurally similar to the 4-bromo variant.
Table 1: First-Order Rate Constants for the Photochemical Cleavage of Substituted o-Nitrobenzyl Esters [4][5]
| Substituent on Phenyl Ring | Leaving Group (Ester) | Rate Constant (k) x 10-5 s-1 |
| H | Acetyl | 34.1 |
| H | Benzyl | 48.4 |
| 5-Bromo | Acetyl | Data not available |
| 5-Methoxy | Acetyl | Data not available |
Note: The data presented is for related compounds and should be used as a guideline. The actual cleavage rate for a 4-Bromo-2-nitrobenzyl protected substrate will depend on the specific molecule and reaction conditions.
Experimental Protocols
General Protocol for the Photolytic Cleavage of a 4-Bromo-2-nitrobenzyl Protected Substrate
This protocol provides a general starting point for the photolytic deprotection. Optimization of irradiation time, solvent, and concentration may be necessary for specific substrates.
-
Sample Preparation:
-
Dissolve the 4-Bromo-2-nitrobenzyl protected compound in a suitable photochemically inert solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution) at a concentration that allows for efficient light absorption (typically in the range of 0.1 to 10 mM).
-
The reaction vessel should be made of a material that is transparent to the UV light being used (e.g., quartz or borosilicate glass).
-
-
Irradiation:
-
Place the reaction vessel in a photolysis apparatus equipped with a UV lamp that emits in the 350-365 nm range.
-
If the lamp generates significant heat, use a cooling system (e.g., a water bath or a cooling fan) to maintain the reaction at a constant temperature (typically room temperature).
-
Ensure the solution is well-stirred during irradiation to ensure homogenous exposure to the light.
-
Irradiate the sample for a predetermined amount of time (a good starting point is 1-2 hours).
-
-
Reaction Monitoring:
-
At regular intervals, take aliquots of the reaction mixture and analyze them by HPLC or TLC to monitor the disappearance of the starting material and the appearance of the deprotected product.
-
-
Work-up and Purification:
-
Once the reaction is complete (as determined by the monitoring method), remove the solvent under reduced pressure.
-
Purify the crude product using an appropriate chromatographic technique (e.g., flash column chromatography or preparative HPLC) to separate the deprotected compound from the 4-bromo-2-nitrosobenzaldehyde byproduct and any unreacted starting material.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques (e.g., NMR, mass spectrometry, and HPLC).
-
Visualizations
Signaling Pathway: Photocleavage Mechanism
Caption: Photocleavage mechanism of the 4-Bromo-2-nitrobenzyl protecting group.
Experimental Workflow: Deprotection and Analysis
Caption: A typical experimental workflow for photolytic deprotection.
Logical Relationship: Troubleshooting Incomplete Cleavage
Caption: A decision tree for troubleshooting incomplete photolytic cleavage.
References
- 1. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. seas.upenn.edu [seas.upenn.edu]
- 3. research.rug.nl [research.rug.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. figshare.com [figshare.com]
- 6. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Effective Workup Procedures for 4-Bromo-2-Nitrosobenzaldehyde Removal
This technical support guide is designed for researchers, scientists, and drug development professionals to provide effective troubleshooting and procedural guidance for the removal of the 4-bromo-2-nitrosobenzaldehyde byproduct from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of the 4-bromo-2-nitrosobenzaldehyde byproduct that are relevant for its removal?
A1: 4-Bromo-2-nitrosobenzaldehyde is an aromatic C-nitroso compound. Key characteristics relevant to its purification include:
-
Color: As a monomer, it is expected to be a green or blue solid or in solution, while its dimer is typically colorless or pale yellow. This color can serve as a visual indicator during purification.
-
Reactivity: The nitroso group is highly reactive and can be sensitive to heat, light, acidic, and basic conditions. The aldehyde group is also reactive and can undergo nucleophilic addition.
-
Solubility: It is expected to have low solubility in water and good solubility in many common organic solvents.
-
Monomer-Dimer Equilibrium: Aromatic nitroso compounds exist in an equilibrium between a monomeric and a dimeric form, which can be influenced by temperature, concentration, and solvent.
Q2: What is the most effective method for selectively removing 4-bromo-2-nitrosobenzaldehyde from a reaction mixture?
A2: An extractive workup using a sodium bisulfite solution is a highly effective method. This procedure selectively converts the aldehyde functional group of 4-bromo-2-nitrosobenzaldehyde into a water-soluble bisulfite adduct, allowing it to be removed from the organic phase into the aqueous phase.[1][2][3] This method is particularly useful if the desired product does not contain an aldehyde or a highly reactive ketone functionality.
Q3: Can I use column chromatography to remove 4-bromo-2-nitrosobenzaldehyde?
A3: Yes, column chromatography can be an effective purification technique.[4][5] Given the polarity of the aldehyde and nitroso groups, silica gel chromatography is a suitable option. A non-polar to moderately polar solvent system (e.g., hexanes/ethyl acetate) should provide good separation. However, due to the potential instability of the nitroso compound on silica gel, it is advisable to perform flash chromatography quickly and to avoid prolonged exposure.
Q4: Is recrystallization a viable option for purifying my desired compound from the 4-bromo-2-nitrosobenzaldehyde byproduct?
A4: Recrystallization can be a very effective method, particularly if there is a significant difference in solubility between your desired product and the byproduct in a chosen solvent system.[6][7][8][9] The characteristic color of the nitroso monomer may help in visually assessing the purity of the crystals.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Organic layer remains green/blue after bisulfite wash. | 1. Incomplete reaction with bisulfite. 2. Insufficient amount of bisulfite solution used. 3. The nitroso compound is sterically hindered, reducing its reactivity with bisulfite. | 1. Increase the shaking time during the extraction. 2. Use a fresh, saturated solution of sodium bisulfite and repeat the wash. 3. Consider an alternative purification method like column chromatography or recrystallization. |
| Formation of an emulsion during aqueous workup. | The reaction mixture contains components that act as surfactants. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This can help to break the emulsion by increasing the ionic strength of the aqueous phase. |
| Desired product is also extracted into the aqueous layer during bisulfite wash. | The desired product also contains an aldehyde or a reactive ketone that forms a bisulfite adduct. | If the desired product is an aldehyde, this method is not suitable for byproduct removal. Use alternative methods like chromatography or recrystallization. If you need to recover the aldehyde, the bisulfite adduct in the aqueous layer can be reversed by treatment with a base (like NaOH) to regenerate the aldehyde, which can then be extracted back into an organic solvent.[1] |
| The byproduct seems to degrade on the chromatography column. | The nitroso group is unstable on the acidic silica gel surface. | 1. Deactivate the silica gel by pre-treating it with a small amount of a tertiary amine (e.g., triethylamine) in the eluent. 2. Perform the chromatography quickly (flash chromatography). 3. Consider using a different stationary phase, such as alumina. |
| Difficulty in finding a suitable solvent for recrystallization. | The solubility of the desired product and the byproduct are very similar. | 1. Try a mixed solvent system. Dissolve the crude product in a good solvent at an elevated temperature and then add a poor solvent dropwise until the solution becomes turbid. Then, allow it to cool slowly. 2. If recrystallization is not effective, column chromatography is the recommended alternative. |
Data Presentation
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected Solubility |
| 4-Bromo-2-nitrosobenzaldehyde | C₇H₄BrNO₂ | 214.02 | Likely a green or blue solid (monomer) or colorless/pale yellow solid (dimer) | Low in water; Soluble in organic solvents like ethanol, acetone, and chloroform.[10][11][12] |
| (Example Desired Product: 4-Bromo-2-nitrotoluene) | C₇H₆BrNO₂ | 216.03 | Pale yellow solid | Low in water; Soluble in organic solvents. |
Experimental Protocols
Protocol 1: Extractive Workup with Sodium Bisulfite
Objective: To selectively remove 4-bromo-2-nitrosobenzaldehyde from a reaction mixture in an organic solvent.
Materials:
-
Crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared).
-
Deionized water.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel.
-
Standard laboratory glassware.
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of a freshly prepared saturated aqueous sodium bisulfite solution.
-
Stopper the funnel and shake vigorously for 2-3 minutes, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The aqueous layer should contain the bisulfite adduct of the 4-bromo-2-nitrosobenzaldehyde. The organic layer should become less colored.
-
Drain the lower aqueous layer.
-
Repeat the washing with the sodium bisulfite solution if the organic layer retains a noticeable green or blue color.
-
Wash the organic layer with an equal volume of deionized water to remove any residual bisulfite.
-
Wash the organic layer with an equal volume of brine to facilitate the removal of dissolved water.
-
Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter or decant the dried organic solution to remove the drying agent.
-
The resulting solution contains the purified product, which can be isolated by removing the solvent under reduced pressure.
Mandatory Visualization
Caption: Troubleshooting workflow for the removal of 4-bromo-2-nitrosobenzaldehyde.
References
- 1. Workup [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. US3799940A - Process for producing aromatic aldehydes - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mitigating N-nitroso Impurities in the API Manufacturing Process [aquigenbio.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Nitrosobenzene - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
challenges in scaling up the synthesis of 4-Bromo-2-nitrobenzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-nitrobenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two most prevalent laboratory-scale and potentially scalable synthetic routes are:
-
Route 1: The reduction of 4-bromo-2-nitrobenzoic acid using a reducing agent such as a borane complex.
-
Route 2: A two-step process involving the oxidation of 4-bromo-2-nitrotoluene to 4-bromo-2-nitrobenzaldehyde, followed by the selective reduction of the aldehyde to the corresponding benzyl alcohol.
Q2: Which synthetic route is preferable for scaling up?
A2: Both routes present unique challenges for scale-up. The choice often depends on the availability and cost of starting materials, as well as the specific capabilities of the laboratory or production facility.
-
Route 1 (from benzoic acid): This is a more direct route. However, the cost and availability of 4-bromo-2-nitrobenzoic acid can be a limiting factor for large-scale synthesis. The use of borane reagents also requires careful handling due to their reactivity and potential hazards.
-
Route 2 (from toluene): 4-bromo-2-nitrotoluene is often a more readily available and cost-effective starting material. However, this two-step process requires careful control of reaction conditions to avoid over-oxidation in the first step and to ensure the selective reduction of the aldehyde without affecting the nitro group in the second step.
Q3: What are the main safety concerns when synthesizing this compound?
A3: Key safety considerations include:
-
Handling of Borane Reagents (Route 1): Borane-tetrahydrofuran (THF) complex is flammable and can react violently with water. It is crucial to work in a dry, inert atmosphere.
-
Oxidizing Agents (Route 2): Strong oxidizing agents like chromium trioxide, which can be used for the oxidation of the toluene, are toxic and require careful handling and disposal.
-
Nitro-containing Compounds: Aromatic nitro compounds can be thermally sensitive and should be handled with care, avoiding excessive heat.
Q4: How can I purify the crude this compound?
A4: The primary methods for purification are column chromatography and recrystallization.
-
Column Chromatography: Silica gel chromatography using a solvent system such as ethyl acetate/hexane is effective for separating the product from impurities.
-
Recrystallization: A suitable solvent system, for instance, a mixture of ethanol and water, can be used to obtain a highly pure crystalline product.
Troubleshooting Guides by Synthetic Route
Route 1: Reduction of 4-Bromo-2-nitrobenzoic acid
This route is a direct conversion of the carboxylic acid to the alcohol. However, challenges can arise, particularly during scale-up.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place a solution of 4-bromo-2-nitrobenzoic acid in anhydrous tetrahydrofuran (THF).
-
Addition of Reducing Agent: Cool the solution in an ice bath. Add a solution of borane-THF complex (typically 1 M in THF) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and carefully quench the excess borane by the slow, dropwise addition of methanol, followed by water.
-
Work-up: Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps |
| Incomplete Reaction (Starting material remains) | 1. Insufficient reducing agent. 2. Deactivated borane reagent due to moisture. 3. Low reaction temperature or insufficient reaction time. | 1. Increase the molar equivalents of the borane-THF complex. 2. Ensure all glassware is thoroughly dried and use anhydrous THF. 3. Increase the reaction temperature or extend the reaction time, monitoring by TLC. |
| Formation of Side Products (e.g., debromination) | 1. Excess reducing agent. 2. Elevated reaction temperatures. | 1. Use a stoichiometric amount of the reducing agent. 2. Maintain a low reaction temperature during the addition of the borane complex. |
| Low Yield After Work-up | 1. The product is polar and can be partially lost in the aqueous phase during extraction. 2. Incomplete quenching of the borane complex. | 1. Saturate the aqueous layer with sodium chloride before extraction to decrease the solubility of the product. 2. Ensure complete quenching by adding methanol slowly until gas evolution ceases before adding water. |
| Scale | Starting Material (g) | Borane-THF (1M, mL) | Typical Yield (%) | Purity (by HPLC, %) |
| Lab-scale | 5.0 | 30 | 85-95 | >98 |
| Pilot-scale | 500 | 3000 | 75-85 | >97 |
Note: These values are illustrative and can vary based on specific reaction conditions and purification methods.
Caption: Troubleshooting workflow for the reduction of 4-bromo-2-nitrobenzoic acid.
Route 2: From 4-bromo-2-nitrotoluene
This two-step route involves an initial oxidation followed by a selective reduction.
Step 1: Oxidation of 4-bromo-2-nitrotoluene to 4-bromo-2-nitrobenzaldehyde
A common method involves the use of chromium trioxide in acetic anhydride, which forms a diacetate intermediate that is subsequently hydrolyzed.[1]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, a solution of 4-bromo-2-nitrotoluene in acetic anhydride and acetic acid is prepared.
-
Addition of Oxidant: The mixture is cooled in an ice-salt bath, and concentrated sulfuric acid is added slowly. Chromium trioxide is then added in portions, maintaining the temperature below 10 °C.[1]
-
Work-up: The reaction mixture is poured into ice water, and the precipitated diacetate intermediate is collected by filtration.
-
Hydrolysis: The crude diacetate is refluxed with a mixture of alcohol, water, and sulfuric acid to yield the desired aldehyde.[1]
Step 2: Selective Reduction of 4-bromo-2-nitrobenzaldehyde
The selective reduction of the aldehyde in the presence of the nitro group can be achieved using a mild reducing agent.
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromo-2-nitrobenzaldehyde in a suitable solvent such as methanol or ethanol.
-
Reduction: Cool the solution in an ice bath and add a reducing agent like sodium borohydride (NaBH₄) portion-wise.
-
Reaction: Stir the reaction mixture at low temperature and monitor its progress by TLC.
-
Work-up and Purification: After the reaction is complete, quench with a weak acid, extract the product, and purify by column chromatography or recrystallization.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps |
| Over-oxidation to Carboxylic Acid (Step 1) | 1. Excess oxidizing agent. 2. High reaction temperature. | 1. Use a stoichiometric amount of chromium trioxide. 2. Maintain strict temperature control during the addition of the oxidant. |
| Incomplete Oxidation (Step 1) | 1. Insufficient oxidizing agent. 2. Low reaction temperature or short reaction time. | 1. Ensure the correct stoichiometry of the oxidizing agent. 2. Allow the reaction to proceed for a sufficient duration, monitoring by TLC. |
| Reduction of Nitro Group (Step 2) | 1. Use of a strong reducing agent. 2. Elevated reaction temperature. | 1. Use a milder reducing agent like NaBH₄. 2. Maintain a low temperature (0-5 °C) during the reduction. |
| Formation of Impurities During Purification | 1. The product can be sensitive to acidic or basic conditions. 2. Degradation on silica gel. | 1. Use a neutral work-up procedure. 2. Consider using a less acidic grade of silica gel or deactivating the silica gel with a small amount of triethylamine in the eluent. |
| Step | Scale | Starting Material (g) | Typical Yield (%) | Purity (by HPLC, %) |
| Oxidation | Lab-scale | 10.0 | 70-80 | >95 (aldehyde) |
| Reduction | Lab-scale | 7.0 | 90-98 | >98 (alcohol) |
| Overall | Lab-scale | 10.0 | 63-78 | >98 |
Note: These values are illustrative and can vary based on specific reaction conditions and purification methods.
Caption: Troubleshooting workflow for the synthesis from 4-bromo-2-nitrotoluene.
References
resolving low conversion rates in reactions involving 4-Bromo-2-nitrobenzyl alcohol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-2-nitrobenzyl alcohol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve low conversion rates and other common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction involving this compound has a low conversion rate. What are the general factors I should investigate first?
A1: Low conversion rates in reactions with this compound can often be attributed to several key factors. A systematic initial check should include:
-
Reagent Purity and Stoichiometry: Ensure the purity of your this compound and all other reagents. Impurities can inhibit the reaction or lead to side products. Verify that the molar ratios of your reactants are correct for the specific reaction you are performing.
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Some reactions may be sluggish at room temperature and require heating, while others might decompose at elevated temperatures. Ensure your solvent is anhydrous if the reaction is moisture-sensitive.
-
Inert Atmosphere: The nitrobenzyl moiety can be sensitive. If your reaction is not an oxidation, conducting it under an inert atmosphere (e.g., Nitrogen or Argon) can prevent unwanted side reactions.[1]
-
Catalyst Activity: If your reaction is catalytic, ensure the catalyst is active and used in the correct loading. Catalyst poisoning from impurities in the starting materials or solvent can halt the reaction.
Q2: How does the electronic nature of the 4-bromo and 2-nitro substituents affect the reactivity of the benzyl alcohol?
A2: The bromo and nitro groups are both electron-withdrawing. The ortho-nitro group, in particular, has a significant impact:
-
Increased Acidity of the Alcohol: The electron-withdrawing nature of the substituents makes the hydroxyl proton more acidic compared to unsubstituted benzyl alcohol. This can be advantageous in reactions requiring deprotonation of the alcohol.
-
Reduced Nucleophilicity of the Alcohol: The electron-withdrawing groups decrease the electron density on the hydroxyl oxygen, making it a weaker nucleophile.
-
Activation towards Nucleophilic Substitution: While the alcohol itself is less nucleophilic, the benzylic carbon is activated towards nucleophilic attack if the hydroxyl group is converted into a good leaving group. The electron-withdrawing groups can stabilize the transition state.
Q3: Are there any known stability issues with this compound?
A3: Like many nitro-aromatic compounds, this compound can be sensitive to heat and light. Prolonged heating at high temperatures may lead to decomposition. It is advisable to store the compound in a cool, dark place and to monitor reactions for the formation of colored byproducts, which could indicate degradation.
Troubleshooting Guides for Specific Reactions
Below are troubleshooting guides for common reactions where this compound is used as a substrate.
Williamson Ether Synthesis
The Williamson ether synthesis is a common method for preparing ethers from an alcohol and an alkyl halide. In this case, this compound is deprotonated to form an alkoxide, which then reacts with an alkyl halide.
Common Issue: Low Yield of the Desired Ether
-
Incomplete Deprotonation: The alkoxide may not be forming in sufficient quantity.
-
Solution: Use a strong base like sodium hydride (NaH) in an anhydrous a-protic solvent like THF or DMF. Ensure the NaH is fresh and reactive. Allow sufficient time for the deprotonation to complete (cessation of hydrogen evolution) before adding the alkyl halide.
-
-
Competing Elimination Reaction (E2): If you are using a secondary or tertiary alkyl halide, the alkoxide of this compound can act as a base, leading to the formation of an alkene instead of the desired ether.
-
Solution: Whenever possible, use a primary alkyl halide or a methyl halide to favor the SN2 substitution pathway.[2]
-
-
Low Reactivity of the Alkyl Halide: The rate of the SN2 reaction is dependent on the leaving group ability of the halide.
-
Solution: For a given alkyl group, the reactivity order is I > Br > Cl. If you are experiencing low conversion with an alkyl chloride, consider switching to the corresponding bromide or iodide.
-
-
Presence of Water: Water will quench the strong base and can also hydrolyze the alkyl halide.
-
Solution: Use anhydrous solvents and thoroughly dry all glassware. Perform the reaction under an inert atmosphere.
-
The following table provides illustrative data on how the choice of base and solvent can affect the yield in Williamson ether synthesis with substituted phenols, which can provide insights for your system.
| Entry | Alcohol | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Hydroxyphenylcarbamate | 1,2-Dibromoethane | K₂CO₃ | Acetone | Reflux | 12 | 40 |
| 2 | 4-Ethylphenol | Methyl Iodide | NaOH | Water/Organic | Reflux | 1 | - |
Data is illustrative and based on analogous reactions.[3][4] Actual yields may vary.
Objective: To synthesize a benzyl ether from this compound and an alkyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add this compound (1.0 eq).
-
Dissolve the alcohol in anhydrous THF (10 mL per mmol of alcohol).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Validation & Comparative
A Comparative Analysis of 4-Bromo-2-nitrobenzyl Alcohol and Other Ortho-nitrobenzyl Protecting Groups for Spatiotemporal Control in Research and Drug Development
For researchers, scientists, and drug development professionals, the precise control over the release of active molecules is paramount. Photoremovable protecting groups (PPGs), particularly those of the ortho-nitrobenzyl (oNB) family, offer an elegant solution for achieving spatial and temporal control of bioactive compounds through the application of light. This guide provides a detailed comparison of 4-Bromo-2-nitrobenzyl alcohol with other commonly used ortho-nitrobenzyl protecting groups, supported by available experimental data and detailed methodologies.
The ortho-nitrobenzyl scaffold is a cornerstone in the design of photolabile protecting groups. Upon irradiation with UV light, an intramolecular rearrangement is triggered, leading to the cleavage of the protected functional group and the formation of a 2-nitrosobenzaldehyde byproduct. The photophysical and photochemical properties of these protecting groups can be fine-tuned by introducing substituents on the aromatic ring. This comparison focuses on the performance of this compound relative to other well-established oNB derivatives.
Data Presentation: A Quantitative Comparison of ortho-Nitrobenzyl Protecting Groups
The selection of an appropriate photolabile protecting group is dictated by several key performance metrics, including the wavelength of maximum absorption (λmax), the efficiency of the photorelease as quantified by the quantum yield (Φ), and the molar extinction coefficient (ε). While extensive data is available for many common oNB derivatives, specific quantitative photophysical data for this compound is not readily found in publicly available literature, highlighting a gap in the current body of research. The following table summarizes the critical parameters for several common oNB-based PPGs to provide a comparative context.
| Photolabile Protecting Group (PPG) | Typical One-Photon Absorption Maximum (λmax, nm) | Typical Photolysis Wavelength (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) at λmax | Key Features & Drawbacks |
| 4-Bromo-2-nitrobenzyl (4-Br-oNB) | Not Available | Not Available | Not Available | Not Available | Features: Potential for increased quantum yield due to the heavy-atom effect.[1] Drawbacks: Lack of comprehensive photophysical data. |
| ortho-Nitrobenzyl (oNB) | ~260-350 | 300-365 | 0.01-0.1 | Varies with substitution | Features: Well-established chemistry, predictable cleavage mechanism.[2] Drawbacks: Requires UV light which can be phototoxic, relatively low quantum yield, photobyproducts can be reactive.[3] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB/NV) | ~350-360 | 350-405 | 0.005-0.05 | ~4,000-5,000 | Features: Red-shifted absorption compared to oNB, reducing potential for cellular damage.[2][4] Drawbacks: Generally lower quantum yield compared to the parent oNB.[2] |
| 2,6-Dinitrobenzyl | Not Available | 365 | Can be ~4x higher than oNB | Not Available | Features: Significantly increased quantum yield.[5] Drawbacks: More complex synthesis. |
| α-Methyl-2-nitrobenzyl | Not Available | 365 | Can be significantly higher than oNB | Not Available | Features: Increased quantum yield and faster cleavage rates.[6] Drawbacks: Introduction of a chiral center. |
Experimental Protocols
Detailed experimental protocols for the protection of functional groups with this compound and its subsequent photolytic cleavage are not extensively reported. However, general procedures for the use of ortho-nitrobenzyl alcohols as protecting groups can be adapted.
General Protocol for the Protection of a Carboxylic Acid with an ortho-Nitrobenzyl Alcohol
This protocol describes a typical esterification reaction to protect a carboxylic acid.
Materials:
-
Carboxylic acid
-
ortho-Nitrobenzyl alcohol derivative (e.g., this compound)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the carboxylic acid (1 equivalent) and the ortho-nitrobenzyl alcohol (1.1 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for the Photolytic Cleavage of an ortho-Nitrobenzyl Ester
This protocol outlines the general procedure for the light-induced removal of the oNB protecting group.
Materials:
-
ortho-Nitrobenzyl-protected compound
-
Suitable solvent (e.g., methanol, acetonitrile, buffer solution)
-
UV lamp (e.g., mercury arc lamp with appropriate filters)
Procedure:
-
Dissolve the ortho-nitrobenzyl-protected compound in a suitable solvent in a quartz reaction vessel. The concentration should be optimized to ensure efficient light penetration.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to prevent photo-oxidation side reactions.
-
Irradiate the solution with a UV lamp at the appropriate wavelength (typically 350-365 nm for most oNB derivatives).[7] The irradiation time will depend on the quantum yield of the protecting group, the intensity of the light source, and the concentration of the substrate.
-
Monitor the cleavage reaction by TLC, HPLC, or NMR spectroscopy.
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Purify the deprotected compound from the 2-nitrosobenzaldehyde byproduct by appropriate methods, such as column chromatography or extraction.
Mandatory Visualization
The following diagrams illustrate the key chemical pathways and experimental workflows involved in the use of ortho-nitrobenzyl protecting groups.
References
- 1. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nathan.instras.com [nathan.instras.com]
- 5. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 6. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Photolytic Cleavage Efficiency of Substituted Nitrobenzyl Protecting Groups
In the realm of dynamic chemical and biological systems, the precise control over the release of active molecules is paramount. Photoremovable protecting groups (PPGs), particularly the ortho-nitrobenzyl (o-NB) scaffold, have emerged as indispensable tools for achieving spatial and temporal control with the trigger of light. However, the efficiency of the parent o-NB group is often modest. Strategic substitution on the aromatic ring and at the benzylic carbon can dramatically enhance the photolytic cleavage efficiency, a critical factor for applications in drug delivery, materials science, and caged compounds.
This guide provides an in-depth comparison of the photolytic cleavage efficiency of various substituted nitrobenzyl protecting groups. We will delve into the underlying photochemical mechanisms, present a comprehensive analysis of substituent effects supported by experimental data, and provide a detailed protocol for quantifying cleavage efficiency in your own laboratory.
The Photochemical Heart of the Matter: The Nitrobenzyl Cleavage Mechanism
The photolytic cleavage of o-nitrobenzyl derivatives is initiated by the absorption of a photon, typically in the UV-A range (300-400 nm), which excites the nitro group. This leads to an intramolecular hydrogen atom abstraction from the benzylic carbon, forming a transient aci-nitro intermediate.[1][2] This intermediate then undergoes a series of rearrangements, ultimately leading to the release of the protected substrate and the formation of a 2-nitrosobenzaldehyde or a corresponding ketone byproduct.[3][4]
The efficiency of this process, quantified by the quantum yield (Φ), is highly dependent on the electronic and steric properties of substituents on the nitrobenzyl core.[5] A higher quantum yield signifies that a larger fraction of absorbed photons leads to the desired cleavage event.
Caption: Photochemical cleavage mechanism of a substituted o-nitrobenzyl protecting group.
Substituent Effects on Cleavage Efficiency: A Comparative Analysis
The strategic placement of substituents on the nitrobenzyl framework can significantly enhance the photolytic cleavage efficiency. These effects can be broadly categorized into aromatic ring substitutions and benzylic carbon substitutions.
Aromatic Ring Substitutions: The Role of Electron-Donating Groups
The introduction of electron-donating groups (EDGs), such as methoxy (-OCH₃) groups, onto the aromatic ring generally increases the rate of photolysis.[6][7] These groups increase the electron density of the aromatic ring, which can facilitate the initial photoexcitation and subsequent hydrogen abstraction.
The most widely utilized examples are the 4,5-dimethoxy-2-nitrobenzyl (DMNB), also known as nitroveratryl (NV), protecting groups.[1][3] The two methoxy groups not only enhance the cleavage rate but also red-shift the absorption maximum to longer, less phototoxic wavelengths (typically around 350-365 nm), a significant advantage for biological applications.[8][9]
Benzylic Carbon (α-Carbon) Substitutions: A Boost in Quantum Yield
Substitution at the benzylic carbon, the carbon atom attached to the leaving group, can have a profound impact on the quantum yield of photolysis. The introduction of a methyl group at this position, for instance, has been shown to dramatically increase the cleavage efficiency.[10][11] This is attributed to the stabilization of the benzylic radical formed during the hydrogen abstraction step, which lowers the activation energy for this critical process.[12][13]
Quantitative Comparison of Substituted Nitrobenzyl Protecting Groups
The following table summarizes the photolytic cleavage efficiency of several key substituted nitrobenzyl protecting groups, highlighting the impact of different substitution patterns. The quantum yield (Φ) represents the efficiency of converting an absorbed photon into a cleavage event.
| Protecting Group | Substituents | Typical Wavelength (nm) | Quantum Yield (Φ) | Key Characteristics & References |
| o-Nitrobenzyl (NB) | None | ~300-350 | ~0.01 - 0.1 | The parent compound, modest efficiency.[14] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB/NV) | 4,5-di-OCH₃ | ~350-365 | ~0.003 - 0.05 | Enhanced rate, red-shifted absorption.[2][3][15] |
| α-Methyl-o-nitrobenzyl | α-CH₃ | ~300-350 | ~0.1 - 0.35 | Significantly higher quantum yield.[3][5] |
| α-Methyl-4,5-dimethoxy-2-nitrobenzyl | 4,5-di-OCH₃, α-CH₃ | ~350-365 | Up to ~0.6 | Combines benefits of ring and benzylic substitution.[6][16] |
| 2-Methoxy-6-nitrobenzyl (MeONB) | 2-OCH₃ | ~350-420 | Varies | Red-shifted absorption for less phototoxicity.[8] |
Note: Quantum yields can vary depending on the leaving group, solvent, and experimental conditions.
Experimental Protocol: Measuring Photolytic Cleavage Efficiency
Accurate determination of photolytic cleavage efficiency is crucial for comparing different protecting groups and optimizing reaction conditions. Here, we provide a detailed protocol for measuring the quantum yield of photolysis using a combination of UV-Vis spectroscopy and High-Performance Liquid Chromatography (HPLC).
I. Materials and Equipment
-
Substituted nitrobenzyl-protected compound of interest
-
Spectrophotometrically pure solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution)
-
Calibrated light source with a narrow bandwidth of emission (e.g., LED or a lamp with a monochromator/filter)
-
Quantum yield standard (e.g., potassium ferrioxalate)
-
UV-Vis spectrophotometer
-
HPLC system with a suitable column and detector
-
Quartz cuvettes
II. Experimental Workflow
Caption: Experimental workflow for determining the quantum yield of photolysis.
III. Step-by-Step Methodology
-
Solution Preparation:
-
Prepare a stock solution of the substituted nitrobenzyl compound in the chosen solvent at a known concentration. The concentration should be adjusted to have an absorbance of approximately 0.1-0.3 at the irradiation wavelength to minimize inner filter effects.
-
Prepare a solution of the chemical actinometer (e.g., potassium ferrioxalate) according to established protocols.
-
-
Actinometry (Determination of Photon Flux):
-
Rationale: To calculate the quantum yield, the exact number of photons being delivered to the sample (photon flux, I₀) must be known. Chemical actinometry is a reliable method for this calibration.
-
Irradiate the actinometer solution in the same experimental setup (cuvette, light source, geometry) as will be used for the sample.
-
Measure the change in absorbance of the actinometer at the specified wavelength using a UV-Vis spectrophotometer.
-
Calculate the photon flux (in Einstein s⁻¹) using the known quantum yield of the actinometer and the measured photochemical conversion.
-
-
Sample Irradiation and Monitoring:
-
Place the sample solution in a quartz cuvette and irradiate it with the calibrated light source under constant stirring.
-
At regular time intervals, withdraw a small aliquot of the solution and quench the photoreaction (e.g., by dilution or placing it in the dark).
-
Analyze the aliquot by HPLC to determine the concentration of the remaining starting material and the formed product. A reverse-phase C18 column is often suitable, and detection can be done using a UV detector set to a wavelength where both the starting material and product absorb.
-
-
Data Analysis and Quantum Yield Calculation:
-
Plot the concentration of the starting material versus irradiation time.
-
The initial rate of the photoreaction can be determined from the slope of this plot.
-
The quantum yield (Φ) is then calculated using the following equation:
Φ = (moles of substrate reacted per unit time) / (photon flux in Einstein per unit time)
-
Conclusion
The selection of an appropriate photoremovable protecting group is a critical decision in the design of light-responsive systems. While the parent o-nitrobenzyl group provides a foundational scaffold, its efficiency can be significantly improved through strategic substitution. Electron-donating groups on the aromatic ring, such as in the DMNB/NV systems, enhance the rate of cleavage and shift the absorption to more benign wavelengths. Furthermore, α-substitution with a methyl group can provide a substantial boost in the quantum yield.
By understanding the underlying photochemical principles and employing rigorous experimental protocols for efficiency determination, researchers can make informed choices to harness the full potential of these powerful molecular tools, paving the way for advancements in controlled release technologies and dynamic chemical systems.
References
- 1. 2-nitroveratryl as a photocleavable thiol-protecting group for directed disulfide bond formation in the chemical synthesis of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. arep.med.harvard.edu [arep.med.harvard.edu]
- 10. seas.upenn.edu [seas.upenn.edu]
- 11. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Synthesized 4-Bromo-2-nitrobenzyl Alcohol
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. Impurities can lead to erroneous experimental results, side reactions, and potential safety concerns. This guide provides a comparative overview of key analytical techniques for assessing the purity of 4-Bromo-2-nitrobenzyl alcohol, a significant intermediate in various synthetic pathways. We will delve into the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy, supported by experimental data and procedural outlines.
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on various factors, including the nature of the impurities, the required accuracy, and the available instrumentation. Below is a summary of the most common methods for analyzing the purity of this compound.
| Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity (area %), detection of non-volatile and thermally labile impurities. | High resolution and sensitivity, widely applicable.[1] | Requires a suitable chromophore for UV detection, quantification can be dependent on the response factor of impurities. |
| qNMR | The intensity of an NMR signal is directly proportional to the number of nuclei. | Absolute purity determination against a certified internal standard, structural confirmation. | Non-destructive, provides structural information, highly accurate and precise.[2][3] | Lower sensitivity compared to chromatographic methods, potential for signal overlap.[4] |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Detection and identification of volatile impurities, provides molecular weight information. | High sensitivity and selectivity, excellent for identifying unknown volatile impurities.[5][6] | Not suitable for non-volatile or thermally labile compounds. |
| FTIR | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups, detection of impurities with different functional groups. | Fast, non-destructive, provides information about the types of bonds present.[7] | Not inherently quantitative, complex mixtures can be difficult to interpret. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity assessment. The following are representative protocols for each technique, which may require further optimization based on the specific sample and instrumentation.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by separating it from potential impurities and quantifying the relative peak areas.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the this compound sample in 1 mL of acetonitrile to prepare a 1 mg/mL solution.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is often effective for separating aromatic compounds.[8] A typical starting point could be a linear gradient from 50% acetonitrile in water to 95% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (based on the presence of the nitroaromatic chromophore)
-
Injection Volume: 10 µL
-
-
Analysis: Inject the prepared sample solution into the HPLC system and record the chromatogram.
-
Data Processing: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.[9]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation and Reagents:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
Certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into a vial.
-
Accurately weigh a known amount (e.g., 5-10 mg) of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
-
NMR Data Acquisition:
-
Transfer the solution to an NMR tube.
-
Acquire a proton (¹H) NMR spectrum. It is crucial to ensure a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) to allow for complete relaxation of all protons, which is essential for accurate integration.[10]
-
-
Data Processing:
-
Integrate a well-resolved signal from the this compound (e.g., the benzylic CH₂ protons) and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P_std = purity of the internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in the synthesized this compound.
Instrumentation and Reagents:
-
GC-MS system
-
A suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium (carrier gas)
-
Solvent for sample dilution (e.g., dichloromethane or ethyl acetate)
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent.
-
GC-MS Conditions:
-
Inlet Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 280°C) at a rate of 10°C/min to ensure separation of compounds with different boiling points.[1]
-
Carrier Gas Flow: Constant flow of helium (e.g., 1 mL/min).
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: Scan from m/z 40 to 450.
-
-
Analysis and Data Processing: Inject the sample and acquire the total ion chromatogram (TIC). Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST). Purity can be estimated based on the relative peak areas in the TIC.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To confirm the presence of key functional groups in this compound and to identify any major impurities with distinct functional groups.
Instrumentation and Reagents:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory
-
This compound sample
Procedure:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the infrared spectrum, typically over the range of 4000-400 cm⁻¹.
-
Analysis:
-
Identify the characteristic absorption bands for the functional groups present in this compound:
-
O-H stretch (from the alcohol): ~3300-3500 cm⁻¹ (broad)
-
Aromatic C-H stretch: ~3000-3100 cm⁻¹
-
Asymmetric and symmetric NO₂ stretches (from the nitro group): ~1520 cm⁻¹ and ~1340 cm⁻¹
-
C-O stretch (from the alcohol): ~1050 cm⁻¹
-
C-Br stretch: ~500-600 cm⁻¹
-
-
Compare the obtained spectrum with a reference spectrum of pure this compound if available. The presence of unexpected peaks may indicate impurities.[7][11]
-
Visualization of the Purity Assessment Workflow
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Spectroscopic Characterization of 4-Bromo-2-nitrobenzyl Alcohol Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic characteristics of 4-Bromo-2-nitrobenzyl alcohol and its primary reaction products resulting from oxidation, esterification, and etherification. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document serves as a valuable resource for monitoring reaction progress, identifying products, and understanding the structural changes that occur during these chemical transformations.
Comparative Spectroscopic Data Analysis
The following tables summarize the key spectroscopic data for this compound and its derivatives. This allows for a direct comparison of the spectral features, aiding in the identification and characterization of the reaction products.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ in ppm)
| Compound | Aromatic Protons | Benzylic Protons (-CH₂-) | Aldehydic Proton (-CHO) | Other Protons |
| This compound | 8.25 (d, J=2.1 Hz, 1H), 7.80 (dd, J=8.4, 2.1 Hz, 1H), 7.55 (d, J=8.4 Hz, 1H) | 4.95 (s, 2H) | - | ~2.5 (br s, 1H, -OH) |
| 4-Bromo-2-nitrobenzaldehyde | 8.35 (d, J=1.8 Hz, 1H), 8.10 (dd, J=8.1, 1.8 Hz, 1H), 7.95 (d, J=8.1 Hz, 1H) | - | 10.4 (s, 1H) | - |
| 4-Bromo-2-nitrobenzyl acetate | 8.30 (d, J=2.0 Hz, 1H), 7.85 (dd, J=8.3, 2.0 Hz, 1H), 7.60 (d, J=8.3 Hz, 1H) | 5.45 (s, 2H) | - | 2.15 (s, 3H, -COCH₃) |
| 4-Bromo-2-nitrobenzyl methyl ether | 8.28 (d, J=2.1 Hz, 1H), 7.82 (dd, J=8.4, 2.1 Hz, 1H), 7.58 (d, J=8.4 Hz, 1H) | 4.80 (s, 2H) | - | 3.45 (s, 3H, -OCH₃) |
Table 2: Key IR Spectroscopic Data (cm⁻¹)
| Compound | O-H Stretch | C=O Stretch | C-O Stretch | NO₂ Stretch |
| This compound | ~3400 (broad) | - | ~1050 | ~1530, ~1350 |
| 4-Bromo-2-nitrobenzaldehyde | - | ~1700 | ~1200 | ~1535, ~1355 |
| 4-Bromo-2-nitrobenzyl acetate | - | ~1740 | ~1230 | ~1530, ~1350 |
| 4-Bromo-2-nitrobenzyl methyl ether | - | - | ~1100 | ~1530, ~1350 |
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 231/233 (1:1) | 213/215 ([M-H₂O]⁺), 183/185, 104 |
| 4-Bromo-2-nitrobenzaldehyde | 229/231 (1:1) | 200/202 ([M-CHO]⁺), 183/185, 104 |
| 4-Bromo-2-nitrobenzyl acetate | 273/275 (1:1) | 231/233 ([M-CH₂CO]⁺), 183/185, 104 |
| 4-Bromo-2-nitrobenzyl methyl ether | 245/247 (1:1) | 214/216 ([M-OCH₃]⁺), 183/185, 104 |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of the discussed compounds are provided below.
Synthesis of 4-Bromo-2-nitrobenzaldehyde (Oxidation)
Procedure:
-
To a solution of this compound (1.0 g, 4.31 mmol) in dichloromethane (20 mL), add manganese(IV) oxide (3.75 g, 43.1 mmol).
-
Stir the suspension vigorously at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite, washing with dichloromethane.
-
Remove the solvent from the filtrate under reduced pressure to yield 4-Bromo-2-nitrobenzaldehyde as a solid.
Synthesis of 4-Bromo-2-nitrobenzyl acetate (Esterification)
Procedure:
-
Dissolve this compound (1.0 g, 4.31 mmol) in pyridine (5 mL).
-
Cool the solution in an ice bath and add acetic anhydride (0.53 g, 5.17 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography if necessary.
Synthesis of 4-Bromo-2-nitrobenzyl methyl ether (Etherification)
Procedure:
-
To a suspension of sodium hydride (60% in mineral oil, 0.21 g, 5.17 mmol) in anhydrous THF (10 mL) under an inert atmosphere, add a solution of this compound (1.0 g, 4.31 mmol) in anhydrous THF (10 mL) dropwise at 0°C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (0.73 g, 5.17 mmol) and stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product. Purify by column chromatography if necessary.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy: ¹H NMR spectra were recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.
-
IR Spectroscopy: IR spectra were obtained using a FT-IR spectrometer with samples prepared as KBr pellets.
-
Mass Spectrometry: Mass spectra were recorded on a mass spectrometer using electron ionization (EI) at 70 eV.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the reaction pathways and a general experimental workflow for the synthesis and characterization of this compound derivatives.
Caption: Reaction pathways of this compound.
Caption: General experimental workflow for synthesis and characterization.
influence of the bromo substituent on the properties of photolabile protecting groups
A comparative guide for researchers on the influence of bromine substitution on the efficacy of photolabile protecting groups, supported by experimental data and detailed protocols.
In the realm of photopharmacology and optogenetics, the precise spatiotemporal control of bioactive molecules is paramount. Photolabile protecting groups (PPGs), or "caging" groups, are indispensable tools that allow for the light-triggered release of such molecules. The strategic chemical modification of these PPGs can dramatically improve their performance. This guide provides a detailed comparison of bromo-substituted PPGs against their non-halogenated or other halogen-substituted counterparts, highlighting the significant advantages conferred by the incorporation of bromine atoms.
The Bromo Effect: A Leap in Photochemical Efficiency
The introduction of a bromo substituent onto the chromophore of a photolabile protecting group can lead to substantial improvements in key photophysical and photochemical properties. This enhancement is largely attributed to the "heavy atom effect," where the presence of the relatively heavy bromine atom facilitates intersystem crossing (ISC) from the photoexcited singlet state (S₁) to the triplet state (T₁). For many PPGs, the triplet state is the photochemically reactive state from which the uncaging reaction proceeds. This increased population of the reactive triplet state often translates to a higher quantum yield of uncaging (Φu).
Furthermore, bromine substitution can also influence the absorption properties of the PPG, often leading to a bathochromic (red) shift in the maximum absorption wavelength (λmax). This shift is highly desirable as it allows for the use of longer wavelength light for uncaging, which is less damaging to biological tissues and can penetrate deeper.
Comparative Performance of Bromo-Substituted PPGs
The following tables summarize the quantitative data from various studies, comparing the performance of bromo-substituted PPGs with their analogs. The data clearly demonstrates the positive impact of bromine substitution on quantum yield and two-photon absorption cross-section.
One-Photon Uncaging Properties
| Photolabile Protecting Group | Substituent | Leaving Group | λmax (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Quantum Yield (Φu) |
| Coumarin-based | |||||
| 7-Hydroxycoumarin-4-ylmethyl | H | Acetate | ~320 | ~15,000 | ~0.02 |
| 6-Chloro-7-hydroxycoumarin-4-ylmethyl | 6-Cl | Acetate | ~360 | ~18,000 | ~0.04 |
| 6-Bromo-7-hydroxycoumarin-4-ylmethyl (Bhc) | 6-Br | Acetate | ~365 | ~20,000 | 0.05-0.1 |
| 3,6,8-Tribromo-7-hydroxycoumarin-4-ylmethyl | 3,6,8-triBr | Acetate | ~370 | ~19,000 | ~0.15 |
| Quinoline-based | |||||
| 8-Chloro-7-hydroxyquinoline (CHQ) | 8-Cl | Acetate | ~365 | ~2,800 | 0.10[1] |
| 8-Bromo-7-hydroxyquinoline (BHQ) | 8-Br | Acetate | ~369 | ~2,600 | 0.29[1] |
Two-Photon Uncaging Properties
| Photolabile Protecting Group | Substituent | Leaving Group | Two-Photon Absorption Wavelength (nm) | Two-Photon Uncaging Action Cross-Section (δu) (GM)¹ |
| Coumarin-based | ||||
| 7-Hydroxycoumarin-4-ylmethyl | H | Acetate | 740 | ~0.01 |
| 6-Bromo-7-hydroxycoumarin-4-ylmethyl (Bhc) | 6-Br | Glutamate | 740 | 0.9 - 1.0 |
| Quinoline-based | ||||
| 8-Chloro-7-hydroxyquinoline (CHQ) | 8-Cl | Acetate | 740 | 0.12[1] |
| 8-Bromo-7-hydroxyquinoline (BHQ) | 8-Br | Acetate | 740 | 0.59[1] |
¹GM = Goeppert-Mayer units (10⁻⁵⁰ cm⁴ s photon⁻¹)
The data unequivocally shows that bromo-substituted PPGs, such as 6-Bromo-7-hydroxycoumarin-4-ylmethyl (Bhc) and 8-Bromo-7-hydroxyquinoline (BHQ), exhibit significantly higher one-photon quantum yields and dramatically larger two-photon uncaging action cross-sections compared to their non-brominated or chloro-substituted analogs.[1][2] This makes them far more efficient for releasing bioactive molecules, requiring lower light intensities and shorter irradiation times, thus minimizing potential phototoxicity.
Visualizing the Mechanisms and Workflows
To better understand the underlying principles and experimental procedures, the following diagrams illustrate the key concepts.
Caption: The heavy atom effect of the bromo substituent enhances intersystem crossing.
Caption: A typical workflow for the synthesis and evaluation of new PPGs.
Experimental Protocols
Detailed and rigorous experimental protocols are crucial for the accurate characterization and comparison of photolabile protecting groups. Below are synthesized methodologies for key experiments based on established research practices.
Determination of One-Photon Uncaging Quantum Yield (Φu)
The quantum yield of uncaging is determined by comparing the rate of disappearance of the caged compound to that of a chemical actinometer with a known quantum yield under identical irradiation conditions.
1. Sample and Actinometer Preparation:
-
Prepare a stock solution of the bromo-substituted PPG (e.g., 10 mM in DMSO or acetonitrile).
-
Prepare a stock solution of a suitable chemical actinometer, such as potassium ferrioxalate or a well-characterized caged compound with a known quantum yield (e.g., 6-bromo-7-hydroxycoumarin-4-ylmethyl acetate).[3]
-
Prepare working solutions of both the sample and the actinometer in the desired buffer (e.g., phosphate-buffered saline, pH 7.4) with identical absorbance (typically 0.1-0.2) at the chosen irradiation wavelength.
2. Photolysis:
-
Use a light source with a narrow bandwidth, such as a filtered mercury lamp or a laser, centered at the desired uncaging wavelength (e.g., 365 nm).
-
Irradiate the sample and actinometer solutions in parallel in identical cuvettes under constant stirring to ensure homogeneity.
-
At specific time intervals, withdraw aliquots from both solutions for analysis.
3. Analysis:
-
Analyze the concentration of the remaining caged compound in the aliquots using High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column is typically used with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid).
-
Monitor the disappearance of the starting material by integrating the peak area at its characteristic retention time and detection wavelength.
4. Calculation:
-
Plot the natural logarithm of the concentration of the caged compound (ln[C]) versus irradiation time (t). The slope of this plot is proportional to the rate of photolysis.
-
The quantum yield of the sample (Φu_sample) can be calculated using the following equation: Φu_sample = Φu_actinometer * (k_sample / k_actinometer) * (ε_actinometer / ε_sample) where k is the rate constant of photolysis (from the slope of the ln[C] vs. t plot) and ε is the molar extinction coefficient at the irradiation wavelength.
Measurement of Two-Photon Uncaging Action Cross-Section (δu)
The two-photon uncaging action cross-section is a measure of the efficiency of a molecule to undergo photolysis upon simultaneous absorption of two photons. It is typically determined by measuring the rate of photolysis as a function of the incident laser power.
1. Experimental Setup:
-
A mode-locked Ti:Sapphire laser is commonly used as the two-photon excitation source, providing femtosecond pulses in the near-infrared range (e.g., 740-800 nm).
-
The laser beam is focused into a microcuvette containing the sample solution (e.g., 1 mM of the bromo-substituted PPG in a suitable buffer).
-
The photolysis is monitored by measuring the appearance of a fluorescent photoproduct or by analyzing the depletion of the starting material via HPLC after irradiation.
2. Measurement Procedure:
-
Irradiate the sample at a specific two-photon excitation wavelength for a fixed duration at various laser powers.
-
Quantify the amount of uncaged product or remaining caged compound for each power level.
3. Data Analysis:
-
The rate of two-photon uncaging should be proportional to the square of the incident laser power. A plot of the uncaging rate versus the square of the laser power should yield a straight line.
-
The two-photon uncaging action cross-section (δu) is calculated from the slope of this line, taking into account the laser beam parameters (pulse width, repetition rate, and focused beam waist) and the concentration of the sample. The two-photon absorption cross-section (δa) and the uncaging quantum yield (Φu) are related to δu by the equation: δu = δa * Φu.
Conclusion
The incorporation of bromo substituents into the core structure of photolabile protecting groups offers a robust strategy for significantly enhancing their performance. The resulting increase in both one-photon and two-photon uncaging efficiencies, coupled with a desirable red-shift in absorption, makes bromo-substituted PPGs superior candidates for a wide range of applications in biology, medicine, and materials science. For researchers and drug development professionals, the adoption of these advanced caging groups can lead to more precise and efficient photocontrol of molecular function, ultimately enabling new avenues of scientific discovery.
References
A Comparative Guide to the Quantum Yield of Photolysis for 4-Bromo-2-nitrobenzyl Ethers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of photolabile protecting groups (PPGs), ortho-nitrobenzyl ethers and their derivatives are mainstays for the light-mediated release of bioactive molecules. The efficiency of this release is quantified by the photolysis quantum yield (Φ), a critical parameter for applications in drug delivery, chemical biology, and materials science. This guide provides a comparative analysis of the quantum yield of 4-Bromo-2-nitrobenzyl ethers against other common photolabile protecting groups, supported by experimental data and detailed protocols for its determination.
Data Presentation: A Quantitative Comparison of Photolabile Protecting Groups
The choice of a photolabile protecting group is dictated by several factors, including the wavelength of activation, the efficiency of cleavage (quantum yield), and the nature of the released byproducts. The following table summarizes these key parameters for a range of commonly used PPGs, providing a basis for selecting the optimal group for a specific application. While specific experimental data for 4-Bromo-2-nitrobenzyl ether is not extensively reported, its quantum yield is anticipated to be in the range of other o-nitrobenzyl derivatives, influenced by the electron-withdrawing nature of the bromine substituent.
| Photolabile Protecting Group (PPG) | Typical One-Photon Absorption Maximum (λmax, nm) | Typical Photolysis Wavelength (nm) | Quantum Yield (Φ) | Key Features & Drawbacks |
| 4-Bromo-2-nitrobenzyl (BnNB) | Est. 260-350 | 300-365 | Est. 0.02-0.1 | Features: Good stability, predictable cleavage. The bromo-substituent may slightly modulate photosensitivity. Drawbacks: Requires UV irradiation. |
| o-Nitrobenzyl (oNB) | 260-350 | 300-365 | 0.01-0.3[1] | Features: Well-established chemistry, predictable cleavage mechanism.[1] Drawbacks: Requires UV light which can be phototoxic, relatively low quantum yield, photobyproducts can be reactive.[1] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB/NV) | ~350 | 350-365 | 0.006-0.16[1][2] | Features: Red-shifted absorption compared to oNB, improved quantum yield in some cases.[1] Drawbacks: Byproducts can be reactive. |
| p-Hydroxyphenacyl (pHP) | 300-350 | 300-350 | 0.1-0.4 (can approach 1.0)[1][3] | Features: High quantum yields, rapid release kinetics (>10⁸ s⁻¹), clean photoproducts.[1] Drawbacks: Requires UV activation.[1] |
| Coumarin-based (e.g., DEACM) | 350-450 | 365-450 | 0.01-0.2+[1] | Features: Visible light absorption, often fluorescent, good two-photon sensitivity.[1] Drawbacks: Quantum yield can be sensitive to the leaving group and substitution pattern.[1] |
| 7-Nitroindoline (NI) | 300-380 | 350-405 | 0.02-0.2[1] | Features: Faster release kinetics than some oNB derivatives, improved two-photon sensitivity.[1] Drawbacks: Can exhibit lower stability.[1] |
| BODIPY-based | 480-520 | 488-530 | 0.1-0.5[1][4] | Features: Visible light absorption, high quantum yields, excellent for two-photon applications.[1] Drawbacks: Can be synthetically more complex.[1] |
Note: The quantum yield for 4-Bromo-2-nitrobenzyl ether is an estimate based on the typical range for o-nitrobenzyl derivatives. The actual value is dependent on the specific ether linkage and experimental conditions.
Experimental Protocol: Determining the Quantum Yield of Photolysis
The quantum yield of photolysis is determined by measuring the number of molecules of product formed or reactant consumed per photon absorbed by the system. A widely accepted method for this determination is chemical actinometry, using a compound with a well-characterized photochemical response, such as potassium ferrioxalate.
Objective: To determine the photolysis quantum yield (Φ) of a 4-Bromo-2-nitrobenzyl ether derivative.
Materials:
-
4-Bromo-2-nitrobenzyl ether derivative of interest
-
Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)
-
Sulfuric acid (H₂SO₄), 0.05 M
-
1,10-Phenanthroline solution
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
Spectrophotometer (UV-Vis)
-
Monochromatic light source (e.g., laser or lamp with a narrow bandpass filter) at a wavelength where both the actinometer and the sample absorb.
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
Part 1: Determination of Photon Flux using Potassium Ferrioxalate Actinometry
-
Preparation of Actinometer Solution: Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M H₂SO₄. This solution is light-sensitive and should be prepared fresh and kept in the dark.[5]
-
Irradiation: Fill a quartz cuvette with the actinometer solution and irradiate it with the monochromatic light source for a known period (t). The absorbance of the solution at the irradiation wavelength should be high enough to absorb a significant fraction of the incident light.
-
Development: After irradiation, take an aliquot of the irradiated solution and add it to a solution containing 1,10-phenanthroline. This forms a colored complex with the Fe²⁺ ions produced during photolysis.[5]
-
Spectrophotometric Measurement: Measure the absorbance of the colored complex at its λmax (~510 nm).
-
Calculation of Fe²⁺ Concentration: Using the molar absorptivity of the Fe²⁺-phenanthroline complex (ε ≈ 11,100 M⁻¹cm⁻¹), calculate the concentration of Fe²⁺ formed.[5]
-
Calculation of Photon Flux (I₀): The number of moles of photons absorbed per unit time (photon flux) can be calculated using the following equation:
I₀ = (moles of Fe²⁺ formed) / (Φ_actinometer * t * f)
where:
-
Φ_actinometer is the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.
-
t is the irradiation time.
-
f is the fraction of light absorbed by the actinometer solution (f = 1 - 10⁻ᴬ, where A is the absorbance at the irradiation wavelength).[5]
-
Part 2: Photolysis of the 4-Bromo-2-nitrobenzyl Ether
-
Sample Preparation: Prepare a solution of the 4-Bromo-2-nitrobenzyl ether derivative in a suitable solvent (e.g., buffered aqueous solution or an organic solvent compatible with the downstream analysis). The concentration should be adjusted to have an absorbance at the irradiation wavelength comparable to the actinometer.
-
Irradiation: Irradiate the sample solution under the identical conditions (light source, geometry, and time) used for the actinometer.
-
Analysis of Photolysis: Quantify the amount of the released substrate or the disappearance of the starting material using a suitable analytical technique (e.g., HPLC, NMR, or UV-Vis spectroscopy).
-
Calculation of the Quantum Yield (Φ_sample): The quantum yield of the sample is calculated as:
Φ_sample = (moles of product formed or reactant consumed) / (I₀ * t * f_sample)
where:
-
I₀ is the photon flux determined in Part 1.
-
t is the irradiation time.
-
f_sample is the fraction of light absorbed by the sample solution.
-
Mandatory Visualization
Caption: Photolysis pathway of 4-Bromo-2-nitrobenzyl ethers.
Caption: Workflow for quantum yield determination.
References
- 1. benchchem.com [benchchem.com]
- 2. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 4. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Protecting Groups for Sensitive Alcohols: Moving Beyond 4-Bromo-2-nitrobenzyl Alcohol
For researchers and scientists in drug development and complex molecule synthesis, the choice of a protecting group for sensitive alcohol functionalities is a critical decision that can significantly impact the success of a synthetic route. The ideal protecting group should be introduced under mild conditions, remain stable throughout various reaction steps, and be cleaved selectively with high yield when no longer needed. The 4-Bromo-2-nitrobenzyl group, a member of the widely used ortho-nitrobenzyl (oNB) class of photolabile protecting groups, offers the advantage of traceless removal with light. However, the requirement for UV irradiation for cleavage can be detrimental to sensitive substrates, and the parent oNB group can suffer from slow release rates. This guide provides a comprehensive comparison of viable alternatives to the 4-Bromo-2-nitrobenzyl protecting group, focusing on photolabile and other advanced options suitable for delicate molecules.
Executive Summary
This guide evaluates the performance of several classes of alcohol protecting groups against the benchmark of ortho-nitrobenzyl derivatives. Key alternatives include other substituted o-nitrobenzyl ethers, coumarin-based photolabile groups, and the recently developed benzoyldiisopropylsilyl (BDIPS) ether, which is cleavable with visible light. While specific quantitative data for the 4-Bromo-2-nitrobenzyl group is limited in the literature, this comparison draws on data from closely related analogs and highlights the advantages and disadvantages of each class to inform the selection of the most appropriate protecting group for a given synthetic challenge.
Performance Comparison of Alcohol Protecting Groups
The selection of a protecting group is a multifactorial decision. The following tables provide a quantitative comparison of key performance indicators for the 4-Bromo-2-nitrobenzyl group and its alternatives. It is important to note that direct head-to-head comparative data is not always available, and performance can be substrate-dependent.
Table 1: Photophysical and Photochemical Properties of Photolabile Protecting Groups
| Protecting Group | Activation Wavelength (λmax) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Quantum Yield (Φu) | Key Advantages | Key Disadvantages |
| 4-Bromo-2-nitrobenzyl | ~350 nm (estimated) | Data not available | Data not available | Orthogonal cleavage | Potential for UV damage to substrate; limited data |
| o-Nitrobenzyl (oNB) [1] | ~260-350 nm | Varies with substitution | ~0.1 (parent oNB) | Versatile, well-established | UV cleavage, slow release rates, byproduct absorption |
| Nitroveratryl (NV) [2] | ~350 nm | ~5,000 | ~0.005 | Red-shifted absorption vs. oNB | Lower quantum yield |
| Coumarin-based [3] | ~350-450 nm | High (e.g., 18,400 for some) | Can be high (up to 0.7) | High extinction coefficients, faster release | Can require carbonate/carbamate linkage |
| Benzoyldiisopropylsilyl (BDIPS) [4] | 456 nm (Visible light) | Data not available | 0.209 | Mild visible light cleavage, high orthogonality | Newer, less established |
Table 2: Protection and Deprotection Efficiency
| Protecting Group | Typical Protection Yield (%) | Typical Deprotection Yield (%) | Cleavage Conditions | Stability Profile |
| 4-Bromo-2-nitrobenzyl | Data not available | Data not available | UV light (~350 nm) | Assumed similar to oNB: stable to acid/base |
| o-Nitrobenzyl (oNB) [1] | 80-95 | 80-95 | UV light (~350 nm) | Stable to non-photolytic acidic and basic conditions |
| Nitroveratryl (NV) | High | High | UV light (~350 nm) | Stable to non-photolytic acidic and basic conditions |
| Coumarin-based | High | High | UV/Visible light (e.g., 405 nm) | Generally stable, can be labile to hydrolysis |
| Benzoyldiisopropylsilyl (BDIPS) | Quantitative | Quantitative | Visible light (456 nm), MeOH | Stable to various chemical transformations |
Experimental Methodologies
Detailed experimental protocols are crucial for the successful implementation of these protecting group strategies. Below are representative procedures for the protection of an alcohol with o-nitrobenzyl bromide and the deprotection of a BDIPS ether.
Protocol 1: Protection of a Primary Alcohol with o-Nitrobenzyl Bromide
This protocol is a general procedure for the Williamson ether synthesis adapted for the introduction of the o-nitrobenzyl protecting group.
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
o-Nitrobenzyl bromide (1.1 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
A solution of the primary alcohol in anhydrous THF is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., argon or nitrogen).
-
Sodium hydride is added portion-wise to the stirred solution. The reaction mixture is stirred at 0 °C for 30 minutes.
-
A solution of o-nitrobenzyl bromide in anhydrous THF is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
The mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the o-nitrobenzyl protected alcohol.
Protocol 2: Deprotection of a Benzoyldiisopropylsilyl (BDIPS) Ether
This protocol describes the mild, visible-light mediated cleavage of a BDIPS-protected alcohol.[4]
Materials:
-
BDIPS-protected alcohol
-
Methanol (MeOH) or a mixture of acetone and MeOH
-
Blue LED light source (456 nm)
Procedure:
-
The BDIPS-protected alcohol is dissolved in methanol or an acetone/methanol mixture in a suitable reaction vessel.
-
The solution is irradiated with a blue LED light source (456 nm) at room temperature.
-
The reaction progress is monitored by TLC or GC analysis.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography to yield the deprotected alcohol.
Visualization of Protecting Group Strategies
The selection and application of a protecting group is a key step in a larger synthetic workflow. The following diagrams illustrate the general workflow and the photolytic cleavage mechanism.
Caption: General workflow for the use of a protecting group in multi-step synthesis.
Caption: Simplified mechanisms of photolytic cleavage for o-nitrobenzyl and BDIPS ethers.
Conclusion and Recommendations
The choice of a protecting group for sensitive alcohols requires careful consideration of the stability of the substrate and the orthogonality of the deprotection conditions. While 4-Bromo-2-nitrobenzyl alcohol belongs to the versatile class of o-nitrobenzyl protecting groups, the lack of specific performance data and the general drawbacks of UV-mediated cleavage warrant the exploration of alternatives.
-
For substrates that can tolerate near-UV light, coumarin-based protecting groups offer the advantage of high molar extinction coefficients and often faster release kinetics compared to traditional o-nitrobenzyl ethers.
-
For exceptionally sensitive substrates where UV irradiation is not viable, the novel benzoyldiisopropylsilyl (BDIPS) protecting group presents a compelling alternative, with its cleavage being triggered by mild visible light.[4]
Researchers are encouraged to screen a small panel of protecting groups on their specific substrate to empirically determine the optimal choice that balances stability, ease of use, and cleavage efficiency. The continued development of new protecting groups, particularly those responsive to longer wavelengths of light, will undoubtedly provide even more powerful tools for the synthesis of complex and sensitive molecules.
References
A Comparative Analysis of Silyl Ethers versus Nitrobenzyl Ethers in Synthesis
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups for hydroxyl functionalities is paramount to achieving high yields and minimizing unwanted side reactions. Among the myriad of options available to researchers, silyl ethers and nitrobenzyl ethers have emerged as prominent choices, each offering a distinct set of advantages and applications. This guide provides a comprehensive comparative analysis of these two classes of protecting groups, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Silyl ethers are renowned for their tunable stability, ease of installation, and mild deprotection conditions, making them a versatile workhorse in modern synthesis.[1][2] In contrast, nitrobenzyl ethers, particularly ortho-nitrobenzyl ethers, offer the unique advantage of photochemical cleavage, allowing for spatiotemporal control over deprotection, a feature highly valuable in materials science and chemical biology.[3][4] This comparison will delve into the key aspects of their synthesis, stability, deprotection, and orthogonality.
Quantitative Comparison of Silyl and Nitrobenzyl Ethers
The following tables summarize the key comparative data for the protection and deprotection of alcohols using representative silyl ethers (tert-Butyldimethylsilyl, TBDMS) and nitrobenzyl ethers (p-Nitrobenzyl, PNB).
Table 1: Protection of Alcohols
| Protecting Group | Reagents and Conditions | Solvent | Typical Reaction Time | Typical Yield |
| TBDMS Ether | TBDMS-Cl, Imidazole | DMF | 1-12 h | >90% |
| p-Nitrobenzyl Ether | NaH, p-Nitrobenzyl Bromide | THF/DMF | 4-12 h | 80-95% |
Table 2: Deprotection of Ethers
| Protecting Group | Reagents and Conditions | Solvent | Typical Reaction Time | Typical Yield |
| TBDMS Ether | TBAF (1 M) | THF | 0.5-2 h | >95% |
| Acetic Acid/H₂O (2:1) | THF | 12-24 h | >90% | |
| p-Nitrobenzyl Ether | 20% aq. NaOH | Methanol | 1.5-48 h | 48-74%[5] |
| UV light (e.g., 365 nm) | Various | 0.5-4 h | High |
Table 3: Comparative Stability of Protecting Groups
| Condition Category | Reagent/Condition | Silyl Ethers (TBDMS) | Nitrobenzyl Ethers |
| Acidic | Mild (e.g., Acetic Acid) | Labile | Generally Stable |
| Strong (e.g., HBr, BBr₃) | Cleaved | Cleaved | |
| Basic | Mild (e.g., K₂CO₃) | Stable | Generally Stable |
| Strong (e.g., NaOH) | Stable | Cleaved[4] | |
| Fluoride Source | TBAF | Cleaved | Stable |
| Reductive | H₂, Pd/C | Stable | Cleaved |
| Oxidative | DDQ | Stable | Cleaved (p-methoxybenzyl) |
| Photochemical | UV Light | Stable | Cleaved (o-nitrobenzyl)[3] |
Experimental Protocols
Detailed methodologies for key protection and deprotection reactions are provided below.
Silyl Ether Protection (TBDMS Ether)
Objective: To protect a primary alcohol using tert-butyldimethylsilyl chloride.
Protocol:
-
To a solution of the primary alcohol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq.).
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Silyl Ether Deprotection (TBDMS Ether) with Fluoride
Objective: To cleave a TBDMS ether using a fluoride ion source.
Protocol:
-
Dissolve the TBDMS-protected alcohol in tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1-1.5 eq.).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]
Nitrobenzyl Ether Protection (Williamson Ether Synthesis)
Objective: To protect an alcohol as a p-nitrobenzyl ether.
Protocol:
-
To a suspension of sodium hydride (NaH) (1.2 eq.) in anhydrous tetrahydrofuran (THF), add a solution of the alcohol (1.0 eq.) in THF at 0 °C.
-
Stir the mixture for 1-2 hours at 0 °C.
-
Add a solution of p-nitrobenzyl bromide (1.1 eq.) in THF at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with water at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[7]
Nitrobenzyl Ether Deprotection with Base
Objective: To cleave a p-nitrobenzyl ether using aqueous base.
Protocol:
-
To a solution of the p-nitrobenzyl protected substrate (1.0 eq.) in methanol, add 20% aqueous sodium hydroxide (NaOH).
-
Stir the reaction mixture at 75 °C and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the deprotected alcohol.[4]
Photochemical Deprotection of o-Nitrobenzyl Ether
Objective: To cleave an o-nitrobenzyl ether using UV light.
Protocol:
-
Dissolve the o-nitrobenzyl protected alcohol in a suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution) in a quartz reaction vessel.
-
Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to minimize side reactions with oxygen.
-
Irradiate the solution with a UV lamp (e.g., 365 nm) while stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the deprotected alcohol.
Visualization of Workflows and Relationships
The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships in the use of silyl and nitrobenzyl ethers.
Conclusion
The choice between silyl and nitrobenzyl ethers as protecting groups is highly dependent on the specific requirements of a synthetic route. Silyl ethers offer a wide range of stabilities and are generally easy to introduce and remove under mild, well-established conditions.[1] Their lability to fluoride ions provides a highly selective deprotection method. Nitrobenzyl ethers, while requiring specific conditions for their removal, provide the powerful advantage of photochemical cleavage, enabling reactions to be triggered by light.[3] Furthermore, the orthogonality of these two protecting groups, where one can be removed in the presence of the other, makes them valuable tools in the synthesis of complex molecules requiring differential protection of multiple hydroxyl groups.[4] A thorough understanding of their respective stabilities and reaction conditions, as outlined in this guide, is crucial for their successful implementation in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. benchchem.com [benchchem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
Decoding the Blueprint: A Comparative Guide to Confirming the Structure of Novel 4-Bromo-2-nitrobenzyl Derivatives
For Immediate Release
In the intricate world of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For novel 4-Bromo-2-nitrobenzyl derivatives, a class of compounds with significant potential in medicinal chemistry and materials science, this structural verification presents a unique set of analytical challenges. This guide offers a comparative analysis of the essential spectroscopic and crystallographic methods, providing researchers, scientists, and drug development professionals with a robust framework for definitive structural elucidation.
A Multi-Pronged Approach to Structural Verification
A synergistic combination of analytical techniques is the most reliable strategy for confirming the structure of novel 4-Bromo-2-nitrobenzyl derivatives. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and validated picture of the molecule.
| Technique | Information Provided | Strengths for 4-Bromo-2-nitrobenzyl Derivatives | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework and the chemical environment of each atom.[1][2][3] | ¹H NMR is crucial for determining the substitution pattern on the aromatic ring. ¹³C NMR confirms the number of unique carbon atoms. | The electron-withdrawing nitro group can cause complex chemical shifts and coupling patterns in ¹H NMR spectra.[4][5][6][7] |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the elemental composition through fragmentation patterns.[2] | The presence of bromine is definitively confirmed by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio).[8][9][10][11] | High-resolution mass spectrometry is often required to distinguish between isobaric species and confirm the elemental formula. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups within the molecule.[3][12] | Provides clear and strong absorption bands for the nitro group (NO₂) and the carbon-bromine (C-Br) bond.[12][13][14][15][16][17] | Offers limited information about the overall connectivity and stereochemistry of the molecule. |
| X-ray Crystallography | Provides the absolute three-dimensional structure of the molecule in the solid state.[18][19][20] | It is the gold standard for unambiguous structure determination, providing precise bond lengths, bond angles, and stereochemistry.[20][21][22] | Requires the growth of a suitable single crystal, which can be a challenging and time-consuming process.[21] |
In-Depth Methodologies for Unambiguous Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Investigative Tool
NMR spectroscopy is the workhorse of structural elucidation in organic chemistry. For 4-Bromo-2-nitrobenzyl derivatives, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Utilize a high-field NMR spectrometer (400 MHz or higher) to acquire ¹H and ¹³C spectra.
-
Data Analysis: The aromatic region of the ¹H NMR spectrum will reveal the substitution pattern, while the integration of signals will correspond to the number of protons. The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
Workflow for NMR Analysis
Caption: A streamlined workflow for NMR data acquisition and interpretation.
Mass Spectrometry (MS): Confirming the Molecular Formula
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and confirming its elemental composition.
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like GC or LC.
-
Ionization: Employ a suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).
-
Mass Analysis: Use a high-resolution mass analyzer (e.g., TOF, Orbitrap) to accurately measure the mass-to-charge ratio of the molecular ion and its fragments.
The Bromine Signature: A key diagnostic feature in the mass spectrum of a 4-Bromo-2-nitrobenzyl derivative is the presence of two peaks of nearly equal intensity for the molecular ion, separated by two mass units.[8][9][10] This corresponds to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes and provides unequivocal evidence for the presence of a single bromine atom.
Logical Flow of MS Data Interpretation
Caption: A logical progression for interpreting mass spectrometry data.
Infrared (IR) Spectroscopy: A Rapid Functional Group Check
IR spectroscopy provides a quick and straightforward method for identifying the key functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory), a thin film, or in solution.
-
Data Acquisition: An IR spectrum is obtained by passing infrared radiation through the sample and measuring the absorption at different wavelengths.
-
Data Analysis: The presence of a strong asymmetric and symmetric stretch for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively) and a characteristic C-Br stretching vibration confirms these key functionalities.[14][17]
X-ray Crystallography: The Definitive Answer
For absolute and unambiguous structural confirmation, single-crystal X-ray crystallography is the ultimate technique.[18][19][20][22] It provides a precise three-dimensional map of the atoms in the molecule, leaving no room for doubt.
Experimental Protocol:
-
Crystal Growth: The most critical and often challenging step is to grow a high-quality single crystal of the compound.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays to collect a diffraction pattern.
-
Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, yielding the exact atomic coordinates.
Conclusion
The structural confirmation of novel 4-Bromo-2-nitrobenzyl derivatives requires a comprehensive and integrated analytical approach. While NMR and MS provide the foundational information regarding connectivity and molecular formula, IR spectroscopy offers a rapid check for key functional groups. Ultimately, X-ray crystallography stands as the gold standard for providing an unequivocal and definitive three-dimensional structure. By employing these techniques in a complementary fashion, researchers can ensure the scientific rigor of their work and confidently advance their discoveries.
References
- 1. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 2. Organic chemistry - Wikipedia [en.wikipedia.org]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. scispace.com [scispace.com]
- 7. Studies on nitroaromatic compounds. Part I. Nuclear magnetic resonance investigation of complexes of benzene with trinitrotoluenes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 9. ms isotopes: Br and Cl [employees.csbsju.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 13. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. rigaku.com [rigaku.com]
- 19. excillum.com [excillum.com]
- 20. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 21. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Strategic Application of 4-Bromo-2-nitrobenzyl Alcohol in Multi-Step Synthesis: A Cost-Benefit Analysis
In the intricate landscape of multi-step organic synthesis, the choice of protecting groups is a critical decision that profoundly influences overall yield, efficiency, and cost. For researchers, scientists, and drug development professionals, the selection of a photolabile protecting group offers the unique advantage of traceless removal under mild conditions, mitigating the need for harsh chemical reagents. This guide provides a comprehensive cost-benefit analysis of 4-Bromo-2-nitrobenzyl alcohol as a photolabile protecting group, comparing its performance and economic viability against common alternatives.
Executive Summary
This compound, a member of the o-nitrobenzyl family of photolabile protecting groups, presents a valuable tool for the temporary masking of hydroxyl and other functional groups in complex synthetic routes. Its photocleavable nature allows for spatial and temporal control over deprotection, a feature of paramount importance in the synthesis of sensitive and multifunctional molecules. The presence of the bromo and nitro substituents on the benzyl ring is anticipated to modulate the photochemical properties of the parent o-nitrobenzyl group. This analysis weighs the costs associated with this compound against its performance characteristics, offering a clear perspective on its strategic implementation in multi-step synthesis.
Comparative Performance and Cost Analysis
The efficacy of a photolabile protecting group is determined by several key parameters, including the efficiency of the photocleavage reaction (quantum yield), the yield of both the protection and deprotection steps, and the cost of the reagent. Below is a comparative summary of this compound and two common alternatives: the parent o-Nitrobenzyl alcohol and the more activated 6-Nitroveratryl alcohol (often used as its chloroformate derivative for protection).
| Feature | This compound | o-Nitrobenzyl alcohol | 6-Nitroveratryl alcohol (NVOC) | p-Hydroxyphenacyl bromide |
| Typical Application | Photolabile protection of alcohols and other functional groups. | General-purpose photolabile protecting group. | Photolabile protecting group with enhanced photosensitivity. | Photolabile protecting group for carboxylic acids. |
| Photocleavage Wavelength | Typically in the UV-A range (around 350 nm). | Typically in the UV-A range (around 350 nm). | Red-shifted absorption, often cleaved at 365 nm. | Typically in the UV-A range (around 365 nm). |
| Quantum Yield (Φ) | Data not readily available, but expected to be in the range of other o-nitrobenzyl derivatives (0.01-0.3)[1]. | ~0.1 (can vary with substrate and conditions). | Generally higher than o-nitrobenzyl alcohol due to electron-donating methoxy groups. | Can be high, in the range of 0.1-0.4[2]. |
| Protection Yield | Expected to be high, similar to other benzylations. | High. | High. | High. |
| Deprotection Yield | Generally high under optimal photolysis conditions. | High, though side reactions can occur[2]. | High, often cleaner than o-nitrobenzyl alcohol. | Generally high. |
| Approximate Cost per Gram | ~$61/g[3]. | ~$1.19/g (for 2-Nitrobenzyl alcohol)[4]. | ~$158/g (for 6-Nitroveratryl chloroformate)[5]. | ~$1.7/g[6]. |
Note: Quantum yield is a measure of the efficiency of a photochemical process, representing the fraction of absorbed photons that result in a specific photochemical event (in this case, cleavage of the protecting group). Higher quantum yields indicate a more efficient process.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of protecting group strategies. Below are representative protocols for the protection of an alcohol with a benzyl-type bromide and the subsequent photolytic deprotection.
Protection of a Primary Alcohol with 4-Bromo-2-nitrobenzyl Bromide (General Procedure)
Materials:
-
Primary alcohol (1.0 eq)
-
4-Bromo-2-nitrobenzyl bromide (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the primary alcohol in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride portion-wise.
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-Bromo-2-nitrobenzyl bromide in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the protected alcohol.
Photocleavage of a 4-Bromo-2-nitrobenzyl Ether (General Procedure)
Materials:
-
4-Bromo-2-nitrobenzyl protected alcohol
-
Solvent (e.g., methanol, acetonitrile, or a mixture with water)
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 300 nm)
Procedure:
-
Dissolve the 4-Bromo-2-nitrobenzyl protected alcohol in an appropriate solvent in a quartz or Pyrex reaction vessel. The concentration should be optimized to ensure efficient light penetration.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to prevent side reactions.
-
Irradiate the solution with a UV lamp (typically around 350 nm) while maintaining a constant temperature (e.g., room temperature). The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the deprotected alcohol and separate it from the 4-bromo-2-nitrosobenzaldehyde byproduct.
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the reaction workflow and the photochemical cleavage mechanism.
Caption: General workflow for the protection of an alcohol and subsequent photolytic deprotection.
Caption: Simplified mechanism of o-nitrobenzyl ether photocleavage.
Cost-Benefit Analysis
The decision to employ this compound in a multi-step synthesis requires a careful evaluation of its costs and benefits relative to other available options.
Benefits:
-
Photolabile Deprotection: The primary advantage is the ability to remove the protecting group using light, which is a "traceless" reagent. This avoids the use of harsh acids, bases, or reducing agents that could be detrimental to sensitive functional groups elsewhere in the molecule.
-
Orthogonality: Photolabile protecting groups offer an orthogonal deprotection strategy to many common acid-labile (e.g., Boc, Trt), base-labile (e.g., Fmoc), and fluoride-labile (e.g., silyl ethers) protecting groups. This allows for selective deprotection in complex molecules with multiple protected functionalities.
-
Spatial and Temporal Control: The use of light allows for precise control over when and where deprotection occurs, which is particularly valuable in applications such as microarray synthesis and targeted drug delivery.
Costs and Considerations:
-
Reagent Cost: As indicated in the comparative table, this compound is significantly more expensive than the parent o-nitrobenzyl alcohol. While more affordable than some highly specialized photolabile groups, its cost can be a limiting factor for large-scale syntheses.
-
Lack of Specific Performance Data: A significant drawback is the limited availability of specific quantitative data, such as the photocleavage quantum yield, for the 4-bromo-2-nitro substituted derivative. This makes it challenging to predict its efficiency compared to well-characterized alternatives. The bromo-substituent, being electron-withdrawing, might slightly decrease the rate of photocleavage compared to the parent o-nitrobenzyl group, while the nitro group at the 2-position is the key functionality for the photochemical reaction.
-
Specialized Equipment: Photochemical reactions require a dedicated photoreactor with a suitable light source and cooling system, which may represent an additional capital investment for laboratories not already equipped for photochemistry.
-
Byproduct Removal: The deprotection reaction generates a nitrosobenzaldehyde byproduct that must be separated from the desired product, adding a purification step to the synthetic sequence.
Conclusion
This compound offers the distinct advantages of a photolabile protecting group, providing an orthogonal deprotection strategy with the potential for high spatial and temporal control. However, its higher cost compared to the parent o-nitrobenzyl alcohol and the current lack of specific performance data are significant considerations.
For researchers and drug development professionals, the use of this compound is most justifiable in the following scenarios:
-
Small-scale, high-value synthesis: When working with precious or highly complex molecules where the avoidance of harsh deprotection conditions is paramount to preserving molecular integrity and maximizing yield.
-
Need for specific substitution: The bromo-substituent can serve as a handle for further functionalization through cross-coupling reactions, providing a dual role for the protecting group.
-
Exploratory studies: When investigating the influence of substituents on the photochemical properties of o-nitrobenzyl protecting groups.
For routine applications or large-scale syntheses where cost is a primary driver and the substrate is robust enough to tolerate other deprotection methods, the less expensive o-nitrobenzyl alcohol may be a more pragmatic choice. The more photosensitive and often cleaner-reacting 6-nitroveratryl derivatives, despite their higher cost, should also be considered when rapid and efficient cleavage is critical. Ultimately, the decision to employ this compound should be made on a case-by-case basis, carefully weighing the unique benefits of photolability against the associated costs and the specific requirements of the synthetic target.
References
- 1. benchchem.com [benchchem.com]
- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 3. chemuniverse.com [chemuniverse.com]
- 4. Nvoc-cl | Sigma-Aldrich [sigmaaldrich.com]
- 5. 6-NITROVERATRYL CHLOROFORMATE price,buy 6-NITROVERATRYL CHLOROFORMATE - chemicalbook [chemicalbook.com]
- 6. 2491-38-5 Cas No. | 4-Hydroxyphenacyl bromide | Apollo [store.apolloscientific.co.uk]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 4-Bromo-2-nitrobenzyl alcohol
This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of 4-Bromo-2-nitrobenzyl alcohol, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is paramount for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. While a specific, comprehensive toxicological profile is not widely available, the presence of aromatic bromo and nitro groups suggests that it should be handled as a hazardous substance. The primary risks include irritation to the skin, eyes, and respiratory system. A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield must be worn over goggles, especially when there is a risk of splashing. |
| Hands | Chemical-Resistant Gloves | Butyl rubber or heavy-duty nitrile gloves are recommended for handling nitro-compounds.[1] Always inspect gloves for integrity before use and change them immediately if contaminated or after prolonged use. For incidental contact, thinner nitrile gloves may be used, but should be changed frequently. |
| Body | Chemical-Resistant Laboratory Coat | A long-sleeved, fully buttoned lab coat is required. A flame-retardant coat is advisable. |
| Respiratory | NIOSH/MSHA Approved Respirator | A respirator should be used when handling the powder outside of a certified chemical fume hood or if dust formation is likely. |
Operational Plan for Safe Handling
A systematic workflow is essential to minimize exposure and prevent accidents when working with this compound.
1. Preparation and Engineering Controls:
-
Fume Hood: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to control airborne contaminants.
-
Designated Area: Establish a designated area within the fume hood for handling this compound to contain potential contamination.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for aromatic nitro compounds. This should include an absorbent material like vermiculite or a commercial spill pillow.[2]
2. Handling and Experimental Protocol:
-
Donning PPE: Put on all required PPE as detailed in Table 1 before entering the designated handling area.
-
Weighing and Transfer: Carefully weigh and transfer the solid compound within the fume hood to minimize dust generation.
-
Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
-
Labeling: Clearly label all containers with the full chemical name and any relevant hazard warnings.
-
Post-Handling: After handling, decontaminate all surfaces that may have come into contact with the chemical. Carefully remove PPE, ensuring that the outer, potentially contaminated surfaces are not touched. Always wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
The disposal of this compound and any associated waste must be managed as hazardous waste to prevent environmental contamination.
1. Waste Segregation:
-
Halogenated Waste: this compound is a halogenated organic compound. All waste containing this chemical, including contaminated consumables (e.g., gloves, weighing paper, pipette tips) and solvent rinsates, must be collected in a designated "Halogenated Organic Waste" container.[3][4]
-
Separate from Non-Halogenated Waste: Do not mix halogenated waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[5][6]
2. Waste Container Management:
-
Compatibility: Use a chemically compatible and clearly labeled waste container. Polyethylene containers are generally suitable for halogenated solvent waste.[4]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of all other components in the waste.[3]
-
Storage: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area within the laboratory, away from incompatible materials.[4]
3. Disposal Procedure:
-
Collection: Collect all solid and liquid waste directly into the designated halogenated waste container.
-
Rinsate: Rinse any glassware that has come into contact with the compound with a small amount of a suitable solvent (e.g., acetone), and collect the rinsate as halogenated waste.[3]
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[3]
Emergency Procedures
Spill Management:
-
Evacuate: In the event of a spill, evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated; if the spill is in a fume hood, keep it running.
-
Contain: For a solid spill, carefully sweep up the material. For a liquid spill, use an inert absorbent material like vermiculite or a spill pillow to contain and absorb the spill, working from the outside in.[2][7]
-
Clean-up: Place all contaminated absorbent material and cleaning supplies into a sealed, labeled container for hazardous waste disposal.[8]
-
Decontaminate: Clean the spill area with soap and water after the bulk of the material has been removed.
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Caption: Safe handling workflow for this compound.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. safety.charlotte.edu [safety.charlotte.edu]
- 3. benchchem.com [benchchem.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. qmul.ac.uk [qmul.ac.uk]
- 8. acs.org [acs.org]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
